molecular formula C11H15NO B1612686 (1-Phenylpyrrolidin-3-yl)methanol CAS No. 99858-80-7

(1-Phenylpyrrolidin-3-yl)methanol

Cat. No.: B1612686
CAS No.: 99858-80-7
M. Wt: 177.24 g/mol
InChI Key: GJFYMULJMJYQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Phenylpyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-phenylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-5,10,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFYMULJMJYQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592198
Record name (1-Phenylpyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99858-80-7
Record name (1-Phenylpyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-phenylpyrrolidin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (1-Phenylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Phenylpyrrolidin-3-yl)methanol is a valuable chiral building block in medicinal chemistry and drug discovery, finding application in the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis and characterization of this important scaffold. We will delve into the prevalent synthetic strategies, with a particular focus on the reduction of 1-phenylpyrrolidine-3-carboxylic acid and its ester derivatives. A detailed, field-proven experimental protocol is provided, alongside a thorough analysis of the characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel pyrrolidine-based compounds.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. The introduction of a phenyl group and a hydroxymethyl moiety at the 3-position of the pyrrolidine ring, as in this compound, provides a versatile platform for further chemical modifications. The presence of a chiral center and a primary alcohol functional group allows for the exploration of structure-activity relationships (SAR) in drug design and the development of novel therapeutic agents.

This guide will focus on the most common and efficient method for the synthesis of this compound: the reduction of a carbonyl group at the 3-position of the 1-phenylpyrrolidine ring.

Synthetic Strategies and Mechanistic Insights

The most direct and widely employed method for the synthesis of this compound involves the reduction of a carboxylic acid or its corresponding ester, namely 1-phenylpyrrolidine-3-carboxylic acid or its ethyl ester. The reducing agent of choice for this transformation is typically a powerful hydride donor, such as Lithium Aluminum Hydride (LiAlH₄).

The reaction mechanism proceeds via the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the carboxylic acid or ester. In the case of a carboxylic acid, the acidic proton is first abstracted by the hydride, generating hydrogen gas and a lithium carboxylate salt. Subsequent hydride attacks reduce the carboxylate to a primary alcohol upon acidic workup. For an ester, the reaction proceeds through an aldehyde intermediate, which is rapidly reduced to the primary alcohol. Due to the high reactivity of LiAlH₄, the reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere.

An alternative, though less common, approach could involve the N-arylation of 3-pyrrolidinemethanol. This would involve the reaction of 3-pyrrolidinemethanol with an activated phenyl donor, such as a halobenzene, in the presence of a suitable catalyst, typically a palladium-based system (e.g., Buchwald-Hartwig amination). However, the reduction of the readily available carboxylic acid or ester precursor is generally more straightforward and cost-effective.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reduction Reaction cluster_product Final Product 1-Phenylpyrrolidine-3-carboxylic_acid 1-Phenylpyrrolidine-3-carboxylic Acid or its Ethyl Ester Reaction_Step Reduction 1-Phenylpyrrolidine-3-carboxylic_acid->Reaction_Step Reacts with LiAlH4 Lithium Aluminum Hydride (LiAlH4) in dry THF LiAlH4->Reaction_Step Reducing Agent This compound This compound Reaction_Step->this compound Yields

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the reduction of ethyl 1-phenylpyrrolidine-3-carboxylate using Lithium Aluminum Hydride.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPuritySupplier
Ethyl 1-phenylpyrrolidine-3-carboxylate219.2710.0 g0.0456≥98%e.g., Sigma-Aldrich
Lithium Aluminum Hydride (LiAlH₄)37.952.6 g0.068595%e.g., Sigma-Aldrich
Anhydrous Diethyl Ether (Et₂O)74.12200 mL-≥99.8%e.g., Sigma-Aldrich
Deionized Water (H₂O)18.0250 mL---
15% Sodium Hydroxide (NaOH) solution40.0020 mL---
Anhydrous Magnesium Sulfate (MgSO₄)120.3710 g--e.g., Sigma-Aldrich
Procedure
  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is assembled and flame-dried under a stream of dry nitrogen.

  • Addition of LiAlH₄: To the cooled flask, add Lithium Aluminum Hydride (2.6 g, 0.0685 mol) followed by anhydrous diethyl ether (100 mL). The suspension is stirred under a nitrogen atmosphere.

  • Addition of the Ester: A solution of ethyl 1-phenylpyrrolidine-3-carboxylate (10.0 g, 0.0456 mol) in anhydrous diethyl ether (100 mL) is placed in the dropping funnel and added dropwise to the stirred LiAlH₄ suspension over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Quenching the Reaction: The reaction flask is cooled in an ice bath. The excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of deionized water (2.6 mL), followed by 15% aqueous sodium hydroxide solution (2.6 mL), and finally deionized water (7.8 mL). This procedure, known as the Fieser workup, is crucial for the safe decomposition of the reactive hydride and results in a granular precipitate of aluminum salts that is easy to filter.[1]

  • Workup and Isolation: The resulting white precipitate is filtered off and washed with diethyl ether (3 x 50 mL). The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.

Physical Properties
PropertyValue
Molecular FormulaC₁₁H₁₅NO
Molecular Weight177.24 g/mol
AppearanceSolid
CAS Number99858-80-7
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the pyrrolidine ring, and the methylene protons of the hydroxymethyl group.

  • Aromatic Protons: Multiplets in the range of δ 6.5-7.5 ppm.

  • Pyrrolidine Ring Protons: A series of multiplets between δ 2.0 and 4.0 ppm.

  • Hydroxymethyl Protons (-CH₂OH): A doublet or a multiplet around δ 3.5-3.8 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm).

  • Pyrrolidine Ring Carbons: Signals in the aliphatic region (δ 25-60 ppm).

  • Hydroxymethyl Carbon (-CH₂OH): A signal around δ 60-65 ppm.

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

  • C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹.

MS (Mass Spectrometry)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 177. The fragmentation pattern would likely involve the loss of the hydroxymethyl group or fragmentation of the pyrrolidine ring. The predicted m/z for the protonated molecule [M+H]⁺ is 178.12265.[2]

Safety and Handling

Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents, releasing flammable hydrogen gas.[3] It should be handled with extreme caution in a fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. The quenching of LiAlH₄ reactions should be performed slowly and at low temperatures to control the exothermic reaction.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of this compound via the reduction of its corresponding ethyl ester using Lithium Aluminum Hydride. The provided experimental protocol, along with the expected characterization data, serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The versatility of the this compound scaffold makes it an important building block for the development of new and innovative therapeutic agents.

References

Physicochemical properties of (1-Phenylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of (1-Phenylpyrrolidin-3-yl)methanol

Introduction

This compound is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a phenyl group at the nitrogen atom and a hydroxymethyl group at the 3-position. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1] Its prevalence is due to the three-dimensional structure conferred by its sp³-hybridized carbons, which allows for a more effective exploration of pharmacophore space compared to flat aromatic systems.[1]

As a functionalized building block, this compound offers synthetic handles for further chemical modification—namely, a nucleophilic secondary alcohol and a tertiary amine embedded within a moderately lipophilic framework. Understanding its fundamental physicochemical properties is therefore a critical prerequisite for its effective use in drug design, process development, and materials science.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the structural, physical, and chemical properties of this compound, supported by established analytical protocols and field-proven insights. The objective is to equip scientists with the foundational knowledge required to confidently utilize this compound in their research and development endeavors.

Chemical Identity and Structural Analysis

The identity of a chemical compound is unequivocally established by a combination of its structural formula and unique identifiers. These are fundamental for regulatory compliance, literature searches, and ensuring the correct material is used in experimentation.

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 99858-80-7[3][4][5][6]
Molecular Formula C₁₁H₁₅NO[2][3][4][5]
Molecular Weight 177.24 g/mol [3][4][6]
Canonical SMILES C1CN(CC1CO)C2=CC=CC=C2[2][3]
InChIKey GJFYMULJMJYQAD-UHFFFAOYSA-N[2][3]

Structural Features: The molecule's architecture is key to its chemical behavior. It comprises three main components:

  • Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle. Its non-planar, puckered conformation provides a defined three-dimensional vector for its substituents.

  • N-Phenyl Group: An aromatic ring directly attached to the pyrrolidine nitrogen. This group introduces rigidity, potential for π-π stacking interactions, and significantly influences the basicity of the nitrogen atom.

  • Hydroxymethyl Group (-CH₂OH): A primary alcohol at the 3-position. This group is a hydrogen bond donor and acceptor, imparting polarity and serving as a key site for synthetic derivatization.

Core Physicochemical Properties

A compound's physicochemical profile dictates its behavior in various environments, from biological systems to reaction vessels. This section details the core properties of this compound, combining computed data with protocols for experimental verification.

PropertyValue / Predicted BehaviorSource
Physical Form Solid[3]
XLogP3 (Computed) 1.7[2]
Topological Polar Surface Area (TPSA) 23.47 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Melting Point Experimental data not publicly available
pKa Experimental data not publicly available
Solubility Predicted to be soluble in polar organic solvents
Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and aqueous phase. It is a critical parameter in drug development for predicting membrane permeability and oral absorption. The computed XLogP value of 1.7 suggests that this compound has a balanced hydrophilic-lipophilic character.[2] It is moderately lipophilic, indicating it may possess good membrane permeability without being so lipophilic as to have poor aqueous solubility.

Polarity (TPSA)

Topological Polar Surface Area (TPSA) is the sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is an excellent predictor of drug transport properties. The computed TPSA of 23.47 Ų is relatively low, which generally correlates with good cell permeability.[4]

Acidity and Basicity (pKa)

The pKa value quantifies the strength of an acid or base. For this compound, the key ionizable group is the tertiary amine within the pyrrolidine ring. The phenyl group's electron-withdrawing nature is expected to decrease the basicity of this nitrogen compared to an N-alkylpyrrolidine. Determining the pKa is essential for developing salt forms, understanding solubility at different pH values, and predicting its charge state under physiological conditions.

Experimental Protocol: pKa Determination by Potentiometric Titration

Causality: This method determines the pKa by monitoring the change in pH of a solution of the compound as a titrant of known concentration is added. The pKa corresponds to the pH at which the amine is 50% protonated, identified as the midpoint of the steepest slope on the titration curve.

  • Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a suitable co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode to monitor the solution's pH.

  • Titration: Titrate the solution with a standardized solution of 0.1 M hydrochloric acid (HCl), adding small, precise increments of the titrant.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the first derivative of this curve (dpH/dV), where the peak corresponds to the equivalence point. The pKa is the pH at half the volume of the equivalence point.

Solubility Profile

Solubility is a critical factor for both synthetic reactions and bioavailability. The presence of both a polar hydroxymethyl group and a nonpolar phenyl group suggests a mixed solubility profile.

Experimental Protocol: Kinetic Solubility Assessment by Shake-Flask Method

Causality: This industry-standard method determines the equilibrium solubility of a compound in a specific solvent by allowing a suspension to equilibrate over time and then measuring the concentration of the dissolved compound in the supernatant.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, methanol, acetonitrile, dichloromethane).

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration using a calibrated HPLC-UV method (as described in Section 4).

  • Result: The solubility is reported in units such as mg/mL or µM.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an electronic and structural "fingerprint" of a molecule, essential for confirming its identity and purity.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Expected): The spectrum should show distinct regions. Aromatic protons on the phenyl group would appear in the downfield region (~6.5-7.5 ppm). The aliphatic protons on the pyrrolidine ring and the hydroxymethyl group would appear further upfield (~2.0-4.0 ppm). The diastereotopic nature of the protons on the pyrrolidine ring may lead to complex splitting patterns. The hydroxyl proton is a singlet that may be broad and its chemical shift is concentration-dependent.

  • ¹³C NMR (Expected): The spectrum will show signals for the six unique carbons of the phenyl group (~110-150 ppm) and the four unique carbons of the substituted pyrrolidine ring, including the hydroxymethyl carbon (~40-70 ppm).

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be used.

  • Analysis: Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals. Assign peaks based on chemical shifts, coupling constants, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

  • Expected Bands:

    • O-H stretch: A strong, broad band around 3300-3400 cm⁻¹ from the alcohol group.

    • C-H stretch (aromatic): Medium peaks just above 3000 cm⁻¹.

    • C-H stretch (aliphatic): Strong peaks just below 3000 cm⁻¹.

    • C=C stretch: Medium peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹ from the phenyl ring.

    • C-O stretch: A strong band in the fingerprint region, around 1050 cm⁻¹.

    • C-N stretch: A medium band around 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern of a compound, confirming its elemental composition and substructures.

  • Expected Ionization: Using electrospray ionization (ESI) in positive mode, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 178.12.

  • Fragmentation: Key fragments may arise from the loss of water (-18 Da) from the molecular ion or cleavage of the hydroxymethyl group.

Synthesis and Purity Analysis

While this compound is commercially available as a building block, understanding its synthesis and how to verify its purity is crucial for any application. A plausible synthetic pathway involves the N-arylation of a pre-existing pyrrolidine core.

Synthetic Workflow A 3-Hydroxypyrrolidine C Intermediate (Not Isolated) A->C Chan-Lam N-Arylation (e.g., Cu(OAc)₂, Base, O₂) B Phenylboronic Acid B->C Chan-Lam N-Arylation (e.g., Cu(OAc)₂, Base, O₂) D This compound C->D Workup & Purification (e.g., Chromatography)

Fig 1. A plausible synthetic workflow for this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of a non-volatile organic compound. It separates the main compound from any impurities, and the relative peak areas provide a quantitative measure of purity.

Analytical Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Diluent (e.g., 50:50 ACN:H₂O) A->B C Filter (0.45 µm) B->C D Inject Sample C->D E Separation on C18 Column (Gradient Elution) D->E F UV Detection (e.g., 254 nm) E->F G Integrate Chromatogram F->G H Calculate % Area Purity G->H I Final Report H->I

Fig 2. Standard analytical workflow for purity determination by HPLC.

Experimental Protocol: Reverse-Phase HPLC for Purity Analysis

Causality: This method separates compounds based on their hydrophobicity. A nonpolar stationary phase (C18) is used with a polar mobile phase. More polar compounds elute first, while more nonpolar compounds are retained longer. Purity is calculated by assuming that the UV response factor is similar for the main peak and any structurally related impurities.

  • System: An HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient: A typical gradient might be 10% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (due to the phenyl group).

  • Analysis: The purity is reported as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

Safety AspectInformationSource
Signal Word Danger[3]
Hazard Statements H302: Harmful if swallowed.H318: Causes serious eye damage.[3]
Precautionary Codes P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Storage Store at 2-8°C, sealed in a dry environment.[4]

Handling Recommendations:

  • Always handle in a well-ventilated area or a chemical fume hood.

  • Wear standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a valuable chemical building block with a well-defined structure and a balanced physicochemical profile. Its moderate lipophilicity, low polar surface area, and key functional groups—a primary alcohol and a tertiary amine—make it an attractive starting point for the synthesis of more complex molecules, particularly in the field of drug discovery. This guide has provided a comprehensive overview of its identity, structural features, and core physicochemical properties. Furthermore, it has detailed the essential, self-validating experimental protocols required to verify these properties, ensuring that researchers can confidently assess the quality and behavior of this compound for its intended applications. A thorough understanding and application of these analytical methods are fundamental to achieving reproducible and reliable scientific outcomes.

References

A Technical Guide to the Spectroscopic Characterization of (1-Phenylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-Phenylpyrrolidin-3-yl)methanol, a substituted pyrrolidine derivative, represents a significant scaffold in medicinal chemistry and drug discovery. Its structural components, a phenyl-substituted heterocyclic amine and a primary alcohol, offer versatile points for molecular modification, making it an attractive building block for the synthesis of novel therapeutic agents. The pyrrolidine ring is a common motif in a wide array of biologically active compounds, and the introduction of a phenyl group and a hydroxymethyl substituent at specific positions can profoundly influence its physicochemical properties and pharmacological activity.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 99858-80-7). While experimental data for this specific molecule is not widely published, this document, grounded in established spectroscopic principles and predictive methodologies, offers a robust framework for its characterization. The information presented herein is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this compound for identification, purity assessment, and further synthetic applications.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

Molecular Formula: C₁₁H₁₅NO

Molecular Weight: 177.24 g/mol

InChI Key: GJFYMULJMJYQAD-UHFFFAOYSA-N

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on established chemical shift principles and data from structurally analogous compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the pyrrolidine ring and the hydroxymethyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Phenyl H (ortho)7.20 - 7.30Doublet of doubletsJ = 7-9, 1-2
Phenyl H (meta)6.70 - 6.80TripletJ = 7-9
Phenyl H (para)6.60 - 6.70TripletJ = 7-9
CH₂-OH3.60 - 3.70DoubletJ = 5-7
Pyrrolidine CH (position 3)2.50 - 2.70Multiplet-
Pyrrolidine CH₂ (position 2)3.30 - 3.50Multiplet-
Pyrrolidine CH₂ (position 5)3.10 - 3.30Multiplet-
Pyrrolidine CH₂ (position 4)1.90 - 2.20Multiplet-
OHVariableBroad singlet-

Rationale for Predicted Shifts:

  • Aromatic Protons: The phenyl group attached to the nitrogen atom will experience electronic effects that influence the chemical shifts of its protons. The ortho and para protons are expected to be upfield relative to benzene (7.34 ppm) due to the electron-donating effect of the nitrogen atom.

  • Aliphatic Protons: The protons on the pyrrolidine ring will appear in the aliphatic region. The protons on the carbons adjacent to the nitrogen (positions 2 and 5) will be deshielded and appear at a lower field compared to the other ring protons. The methine proton at position 3, being adjacent to the hydroxymethyl group, will also be deshielded.

  • Hydroxymethyl Protons: The diastereotopic protons of the CH₂OH group will likely appear as a doublet due to coupling with the adjacent methine proton.

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent, and it will likely appear as a broad singlet.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Phenyl C (ipso)145 - 150
Phenyl C (ortho)115 - 120
Phenyl C (meta)128 - 130
Phenyl C (para)110 - 115
CH₂-OH60 - 65
Pyrrolidine CH (position 3)40 - 45
Pyrrolidine CH₂ (position 2)50 - 55
Pyrrolidine CH₂ (position 5)45 - 50
Pyrrolidine CH₂ (position 4)25 - 30

Rationale for Predicted Shifts:

  • Aromatic Carbons: The ipso-carbon, directly attached to the nitrogen, will be the most downfield of the aromatic carbons. The other aromatic carbons will have shifts consistent with a substituted benzene ring.

  • Aliphatic Carbons: The carbons of the pyrrolidine ring will appear in the aliphatic region. The carbons adjacent to the nitrogen (C2 and C5) will be deshielded. The carbon of the hydroxymethyl group (CH₂OH) will be in the typical range for a primary alcohol.

Hypothetical NMR Data Acquisition Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve ~10 mg of sample in 0.7 mL of CDCl₃ prep2 Add TMS as internal standard prep3 Transfer to a 5 mm NMR tube acq1 Lock and shim the spectrometer prep3->acq1 acq2 Acquire ¹H NMR spectrum (16 scans) acq3 Acquire ¹³C NMR spectrum (1024 scans) proc1 Apply Fourier transform acq3->proc1 proc2 Phase and baseline correction proc3 Integrate and pick peaks

Figure 2: A typical workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C-N, and C-O bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3200 - 3600Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium to Strong
C=C stretch (aromatic)1450 - 1600Medium to Weak
C-N stretch (aromatic amine)1250 - 1350Medium
C-O stretch (primary alcohol)1000 - 1075Strong

Rationale for Expected Absorptions:

  • The broad, strong absorption in the 3200-3600 cm⁻¹ region is a hallmark of the O-H stretching vibration of an alcohol, broadened due to hydrogen bonding.

  • The C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will appear in their characteristic regions.

  • The C=C stretching vibrations of the phenyl ring will be observed in the 1450-1600 cm⁻¹ range.

  • The C-N stretching of the aromatic amine and the C-O stretching of the primary alcohol will give rise to strong absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 177.

  • Key Fragmentations: The molecule is expected to undergo characteristic fragmentations, including:

    • Loss of a hydroxymethyl radical (•CH₂OH) to give a fragment at m/z = 146.

    • Loss of a water molecule (H₂O) from the molecular ion to give a fragment at m/z = 159.

    • Cleavage of the pyrrolidine ring can lead to various smaller fragments.

MS_Fragmentation M [C₁₁H₁₅NO]⁺˙ m/z = 177 F1 [C₁₀H₁₂N]⁺ m/z = 146 M->F1 - •CH₂OH F2 [C₁₁H₁₃N]⁺˙ m/z = 159 M->F2 - H₂O

Figure 3: Predicted fragmentation pathway for this compound in mass spectrometry.

Conclusion

This technical guide provides a comprehensive spectroscopic characterization of this compound based on predictive methods and established scientific principles. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the hypothetical experimental protocols, offer a solid foundation for researchers working with this compound. While experimental verification is always the gold standard, this guide serves as a valuable resource for the identification, purity assessment, and structural elucidation of this compound in the absence of readily available experimental spectra.

A Comprehensive Technical Guide to (1-Phenylpyrrolidin-3-yl)methanol (CAS: 99858-80-7): Sourcing, Purity Verification, and Handling for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(1-Phenylpyrrolidin-3-yl)methanol is a heterocyclic building block with significant potential in medicinal chemistry and drug development, primarily owing to its core pyrrolidine scaffold.[1] However, its procurement from chemical suppliers often comes with a critical caveat: it is frequently sold without comprehensive analytical data, placing the onus of identity and purity verification squarely on the end-user.[2] This guide provides researchers, scientists, and drug development professionals with a robust framework for navigating the commercial landscape of this reagent. It details its availability, outlines a self-validating workflow for in-house quality control, and offers essential guidance on safe handling. The protocols and insights herein are designed to ensure the integrity and reproducibility of research outcomes that depend on this versatile chemical intermediate.

Introduction: The Pyrrolidine Scaffold in Medicinal Chemistry

The five-membered pyrrolidine ring is a privileged scaffold in modern drug discovery. Its non-planar, sp³-rich structure provides an excellent framework for creating three-dimensional molecules that can effectively explore the binding pockets of biological targets, often leading to improved selectivity and pharmacological properties compared to flat, aromatic systems.[1] this compound is a valuable derivative within this class, incorporating a phenyl group on the nitrogen and a primary alcohol, which serves as a versatile handle for further chemical modification.

Key Compound Identifiers:

  • Chemical Name: this compound

  • CAS Number: 99858-80-7[2][3]

  • Molecular Formula: C₁₁H₁₅NO[3][4]

  • Molecular Weight: 177.24 g/mol [2][3]

  • Appearance: Typically a solid[2]

Commercial Availability and Procurement

Identifying Suppliers

This compound is available through several major chemical suppliers that cater to the research and development sector. These include, but are not limited to, Sigma-Aldrich (under their AldrichCPR brand, as a product of ChemBridge Corp), CP Lab Safety, and ChemDiv.[2][3][4] It is generally offered in "Reagent Grade" and sold in small quantities suitable for laboratory-scale synthesis.[4]

A Critical Caveat: The "As-Is" Nature of Supply

A crucial consideration for any researcher intending to use this compound is the purchasing terms set by major distributors like Sigma-Aldrich. This product is often supplied as part of a collection for early-stage discovery research. The supplier explicitly states that they do not perform analytical data collection for this product and sell it "AS-IS".[2] The buyer, therefore, assumes full responsibility for confirming the product's identity and purity.[2] This policy underscores the necessity of the rigorous in-house validation protocols detailed in the following section.

Data Table: Commercial Offerings
SupplierBrand/Product LineCAS NumberTypical Purity/GradeNotes
Sigma-Aldrich AldrichCPR99858-80-7Not SpecifiedSold "AS-IS"; buyer is responsible for confirming identity and purity.[2]
CP Lab Safety Reagent Grade99858-80-7Reagent GradeIntended for professional research and industrial use only.[4]
ChemDiv Building Blocks99858-80-7Not SpecifiedListed as a building block for discovery chemistry.[3]

Purity Verification: A Mandatory In-House Workflow

The Rationale for Rigorous QC

Given the lack of supplier-provided Certificates of Analysis, establishing a stringent in-house quality control (QC) workflow is non-negotiable. The presence of uncharacterized impurities, residual starting materials, or even a misidentified compound can compromise the validity of experimental results, leading to irreproducible data and significant delays in research timelines. The following workflow provides a self-validating system to confirm both the structural identity and purity of this compound before its use in any experiment.

Recommended Analytical Workflow

QC_Workflow cluster_receive Receiving & Logging cluster_analysis Analytical Verification cluster_decision Decision Gateway cluster_disposition Final Disposition Receive Receive Compound Log Log Sample & Assign Batch ID Receive->Log Prep Prepare Stock Solutions Log->Prep NMR Protocol 1: NMR for Identity Prep->NMR HPLC Protocol 2: HPLC for Purity Prep->HPLC MS Protocol 3: MS for MW Prep->MS Identity_Check Identity Confirmed? NMR->Identity_Check HPLC->Identity_Check MS->Identity_Check Purity_Check Purity ≥95%? Identity_Check->Purity_Check Yes Reject Reject or Purify Identity_Check->Reject No Accept Accept for Use Purity_Check->Accept Yes Purity_Check->Reject No

Caption: Recommended QC workflow for incoming this compound.

Protocol 1: Identity Confirmation via NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR verifies the carbon skeleton. This dual analysis provides a definitive structural fingerprint.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. The expected spectrum should show distinct signals corresponding to:

    • Aromatic protons on the phenyl ring (approx. 6.7-7.3 ppm).

    • Protons of the pyrrolidine ring (aliphatic region, approx. 2.0-3.5 ppm).

    • The methylene protons of the -CH₂OH group.

    • The hydroxyl proton (-OH), which may be a broad singlet.

  • ¹³C NMR Acquisition: Acquire a carbon NMR spectrum. Expect signals for the six unique aromatic carbons and the four unique aliphatic carbons of the phenylpyrrolidinyl methanol core.

  • Data Analysis: Compare the obtained spectra with predicted spectra from chemical databases or simulation software to confirm that the chemical shifts, integrations, and coupling patterns match the expected structure of this compound.

Protocol 2: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a highly sensitive technique for separating a target compound from its impurities.[5] By using a UV detector, any structurally similar impurities that contain a chromophore (like the phenyl group) will be detected. The relative area of the main peak provides a quantitative measure of purity.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL using the mobile phase.

  • Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A good starting point is a 50:50 mixture.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to a wavelength where the phenyl group absorbs strongly (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Run the sample and integrate all peaks in the resulting chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. A purity level of ≥95% is generally considered acceptable for most research applications.

Protocol 3: Molecular Weight Verification via Mass Spectrometry (MS)

Causality: Mass spectrometry provides a direct measurement of the compound's molecular weight, serving as a final check on its identity. Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the stock solution prepared for HPLC analysis to approximately 1-10 µg/mL in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Acquisition: Infuse the sample directly into the mass spectrometer or use an LC-MS system. Acquire a full scan spectrum in positive ion mode.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺. For this compound (MW = 177.24), the expected m/z value would be approximately 178.25.

Note on Chirality

The name this compound does not specify a particular stereoisomer. Therefore, it is sold as a racemic mixture (an equal mixture of the R and S enantiomers). If a specific enantiomer is required for stereoselective synthesis, a chiral separation via preparative chiral HPLC or a stereoselective synthesis would be necessary. Analytical methods like chiral HPLC or NMR with a chiral solvating agent would be required to determine the enantiomeric excess (e.e.).[6]

Synthetic Considerations

Understanding the potential synthesis of this compound can provide insight into likely impurities. A common synthetic approach for analogous compounds involves the N-alkylation or N-arylation of a pre-existing pyrrolidine core.

Synthesis_Pathway Start Pyrrolidin-3-yl)methanol (or protected equivalent) Product This compound Start->Product Arylation Reagent N-Arylation Conditions (e.g., Buchwald-Hartwig coupling with Phenyl Bromide or Ullmann condensation) Reagent->Product

Caption: A plausible synthetic pathway to this compound.

Potential process-related impurities could include unreacted (pyrrolidin-3-yl)methanol, residual palladium or copper catalysts, and byproducts from side reactions. The HPLC method described above should be capable of detecting organic impurities.

Safe Handling and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Safety Information: Based on available Safety Data Sheets (SDS) for this compound, it presents the following hazards:

  • GHS Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[2]

  • Signal Word: Danger[2]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Handling Recommendations:

  • Always handle this chemical in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7]

  • Avoid inhalation of dust and direct contact with skin and eyes.[8]

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical building block for researchers engaged in drug discovery and medicinal chemistry. Its commercial availability provides ready access to the important pyrrolidine scaffold. However, the prevalent "buyer-beware" sales model necessitates a paradigm of mandatory in-house verification. By implementing the structured analytical workflow detailed in this guide—combining NMR, HPLC, and MS—researchers can confidently ascertain the identity and purity of their material. This diligence is fundamental to ensuring the reliability and reproducibility of their scientific endeavors and ultimately accelerates the path of discovery.

References

Derivatization of (1-Phenylpyrrolidin-3-yl)methanol at the Hydroxyl Group: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1-Phenylpyrrolidin-3-yl)methanol is a valuable scaffold in medicinal chemistry, and the strategic derivatization of its hydroxyl group offers a powerful avenue for modulating physicochemical properties, biological activity, and pharmacokinetic profiles of novel drug candidates.[1][2] This guide provides an in-depth exploration of key synthetic strategies for modifying this hydroxyl moiety, focusing on the formation of esters, ethers, and carbamates. By delving into the causality behind experimental choices and presenting detailed, validated protocols, this document serves as a practical resource for researchers aiming to leverage the full potential of this versatile building block.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged saturated heterocycle in drug discovery, prized for its ability to introduce three-dimensionality and explore pharmacophore space effectively.[1] The non-planar nature of the pyrrolidine ring allows for precise spatial orientation of substituents, which is critical for achieving high target selectivity and potency.[2] this compound, with its reactive primary hydroxyl group, presents a key handle for chemical modification to enhance properties such as metabolic stability, bioavailability, and target engagement.[2] Derivatization at this position can significantly influence a molecule's polarity, hydrogen bonding capacity, and overall steric profile, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

Core Derivatization Strategies at the Hydroxyl Group

The primary alcohol of this compound is amenable to a variety of chemical transformations. This guide will focus on three of the most synthetically valuable and commonly employed derivatization strategies: esterification, etherification, and carbamate formation.

Esterification: Modulating Lipophilicity and Creating Prodrugs

Esterification is a fundamental transformation for converting the hydroxyl group into an ester linkage. This modification is widely used to increase lipophilicity, which can enhance membrane permeability. Furthermore, esters can serve as prodrugs that are hydrolyzed in vivo by esterases to release the active parent alcohol.

A reliable method for ester synthesis from alcohols is the Steglich esterification, which utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).[3]

Mechanism Rationale: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a more reactive acylpyridinium species. This species is readily attacked by the alcohol, this compound, to yield the desired ester and N,N'-dicyclohexylurea (DCU) as a byproduct. The use of DMAP is crucial for overcoming the lower reactivity of sterically hindered alcohols and for accelerating the reaction at mild temperatures.

Experimental Protocol: General Procedure for Steglich Esterification

  • To a solution of the desired carboxylic acid (1.1 equivalents) and this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add DMAP (0.1 equivalents).

  • Slowly add a solution of DCC (1.1 equivalents) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

For cases where stereochemical inversion at a chiral alcohol center is desired or when dealing with sensitive substrates, the Mitsunobu reaction is an exceptionally powerful tool.[4][5] This reaction facilitates the condensation of an alcohol with a nucleophile, such as a carboxylic acid, in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[4][5][6]

Mechanism Rationale: The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate.[4] This intermediate deprotonates the carboxylic acid, and the resulting carboxylate anion then displaces the hydroxyl group of the alcohol, which has been activated by the phosphonium species. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, proceeding via an SN2 mechanism.[4]

Experimental Protocol: General Procedure for Mitsunobu Esterification

  • Dissolve this compound (1.0 equivalent), the carboxylic acid (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.[6]

Etherification: Enhancing Metabolic Stability

The formation of an ether linkage can significantly enhance the metabolic stability of a drug candidate by replacing a hydroxyl group that is susceptible to oxidation or glucuronidation.

The Williamson ether synthesis is a classic and straightforward method for forming ethers. It involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Mechanism Rationale: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of this compound, forming a sodium alkoxide. This alkoxide then undergoes an SN2 reaction with a primary or secondary alkyl halide. The choice of a polar aprotic solvent like THF or DMF is crucial to solvate the cation and enhance the nucleophilicity of the alkoxide.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

  • To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature or gently heat to 50-60 °C for 4-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Carbamate Formation: Introducing Hydrogen Bonding Moieties

Carbamates are key functional groups in many pharmaceuticals and are valued for their chemical stability and ability to participate in hydrogen bonding interactions with biological targets.[7] They can be considered as hybrid structures of esters and amides.

The most direct method for carbamate synthesis is the reaction of an alcohol with an isocyanate. This reaction is typically high-yielding and proceeds without the need for a catalyst.

Mechanism Rationale: The lone pair of electrons on the oxygen of the hydroxyl group of this compound attacks the electrophilic carbon of the isocyanate. A subsequent proton transfer results in the formation of the carbamate.

Experimental Protocol: General Procedure for Carbamate Formation from Isocyanates

  • Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as DCM or THF.

  • Add the desired isocyanate (1.05 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours and monitor by TLC.

  • If the reaction is slow, a catalytic amount of a tertiary amine base like triethylamine or a tin catalyst can be added.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product is often pure enough for subsequent use, but can be further purified by recrystallization or column chromatography if necessary.

Mechanism Rationale: A non-nucleophilic base, such as pyridine or triethylamine, is used to deprotonate the alcohol, increasing its nucleophilicity. The resulting alkoxide then attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride ion to form an intermediate. Subsequent reaction with an amine yields the desired carbamate.

Experimental Protocol: General Procedure for Carbamate Formation from Chloroformates

  • Dissolve this compound (1.0 equivalent) and a base such as pyridine (1.5 equivalents) in DCM at 0 °C.

  • Slowly add the desired chloroformate (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Upon completion, add the desired amine (1.2 equivalents) and stir for an additional 12-24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation and Workflow Visualization

The following table summarizes the key aspects of the discussed derivatization strategies.

Derivatization StrategyReagentsKey AdvantagesPotential Challenges
Steglich Esterification Carboxylic acid, DCC, DMAPMild conditions, good yields.Removal of DCU byproduct.
Mitsunobu Reaction Carboxylic acid, PPh₃, DEAD/DIADStereochemical inversion, broad scope.[4][5][8]Removal of phosphine oxide byproduct.[6]
Williamson Ether Synthesis Alkyl halide, NaHStrong and stable ether linkage.Requires strong base, limited to primary/secondary halides.
Carbamate from Isocyanate IsocyanateHigh yield, often no catalyst needed.Isocyanates can be moisture sensitive.
Carbamate from Chloroformate Chloroformate, Base, AmineAvoids use of potentially unstable isocyanates.Multi-step process.

Workflow for the Derivatization of this compound

Derivatization_Workflow cluster_ester Esterification cluster_ether Etherification cluster_carbamate Carbamate Formation Start This compound Steglich Steglich Esterification (R-COOH, DCC, DMAP) Start->Steglich Mitsunobu Mitsunobu Reaction (R-COOH, PPh3, DIAD) Start->Mitsunobu Williamson Williamson Ether Synthesis (R-X, NaH) Start->Williamson Isocyanate From Isocyanate (R-NCO) Start->Isocyanate Chloroformate From Chloroformate (R-O(CO)Cl, Base, R'-NH2) Start->Chloroformate Ester_Product Ester Derivative Steglich->Ester_Product Mitsunobu->Ester_Product Ether_Product Ether Derivative Williamson->Ether_Product Carbamate_Product Carbamate Derivative Isocyanate->Carbamate_Product Chloroformate->Carbamate_Product

Caption: Synthetic pathways for hydroxyl group derivatization.

General Reaction Scheme

Caption: General transformation of the starting material.

Conclusion

The derivatization of the hydroxyl group of this compound is a critical step in the optimization of lead compounds in drug discovery. The choice of synthetic strategy—be it esterification, etherification, or carbamate formation—should be guided by the desired physicochemical and pharmacological profile of the target molecule. This guide has provided a detailed overview of robust and reliable protocols for these transformations, grounded in an understanding of the underlying reaction mechanisms. By applying these methodologies, researchers can efficiently generate diverse libraries of this compound derivatives for biological evaluation, ultimately accelerating the drug development process.

References

An In-depth Technical Guide to N-arylation Reactions of Pyrrolidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its saturated, three-dimensional structure allows for the exploration of chemical space in ways that flat, aromatic rings cannot.[2][3] Specifically, the N-aryl pyrrolidine motif is of significant interest due to its presence in a wide array of biologically active compounds, exhibiting activities such as anti-Alzheimer, anticancer, and as hepatitis C inhibitors.[4] Pyrrolidin-3-ylmethanol, with its chiral center and primary alcohol, presents a versatile building block for creating diverse molecular architectures. The N-arylation of this substrate is a critical transformation for generating libraries of compounds for drug discovery.

This guide provides an in-depth technical overview of the primary catalytic methods for the N-arylation of pyrrolidin-3-ylmethanol, focusing on the mechanistic underpinnings and practical applications of each. We will delve into the two most prominent transition-metal catalyzed reactions: the Buchwald-Hartwig amination and the Ullmann condensation. The discussion will emphasize the rationale behind experimental choices, offering a self-validating framework for the protocols described.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, specifically in the synthesis of aryl amines from aryl halides and amines.[5][6] This palladium-catalyzed cross-coupling reaction has largely replaced harsher, classical methods due to its broad substrate scope and functional group tolerance.[5]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][7][8]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step.[9] The choice of phosphine ligand is crucial here, as bulky, electron-rich ligands facilitate this step and stabilize the palladium catalyst.[10]

  • Amine Coordination and Deprotonation: The amine (in this case, pyrrolidin-3-ylmethanol) then coordinates to the Pd(II) complex, displacing the halide. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the N-arylated product from the palladium-amido complex, which regenerates the Pd(0) catalyst and completes the cycle.

Buchwald_Hartwig_Mechanism cluster_reactants Inputs cluster_product Output pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination pd_amido Ar-Pd(II)-NR'R''(L_n) amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product reactants Ar-X + R'R''NH

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: A Representative Procedure

This protocol describes a general procedure for the palladium-catalyzed N-arylation of pyrrolidin-3-ylmethanol with an aryl bromide.

Materials:

  • (R)- or (S)-Pyrrolidin-3-ylmethanol

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., BINAP, Xantphos)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-5 mol%), the phosphine ligand (1.1-1.2 equivalents relative to Pd), and the base (1.4-2.0 equivalents).

  • Add the aryl bromide (1.0 equivalent) and pyrrolidin-3-ylmethanol (1.1-1.2 equivalents).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture with stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Ligand and Base Effects
Aryl HalideLigandBaseSolventTemp (°C)Yield (%)Reference
Aryl Bromide(rac)-BINAPNaOtBuToluene80Good[11]
Aryl BromidedppeNaOtBuToluene110Good[11]
Aryl BromidePPh₃Cs₂CO₃Toluene100-[8]
Aryl BromideBrettPhosK₃PO₄t-BuOH100-[8]

Yields are generally reported as "good" in the cited literature for similar systems, specific yields for pyrrolidin-3-ylmethanol may vary.

Copper-Catalyzed N-Arylation: The Ullmann Condensation

The Ullmann condensation is a classical method for forming carbon-heteroatom bonds, including C-N bonds, using a copper catalyst.[12][13] While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern advancements with the use of ligands have made it a milder and more versatile method.[13][14] It serves as a valuable alternative to palladium-catalyzed methods, especially for certain substrates.[5]

Mechanistic Insights

The precise mechanism of the Ullmann condensation is still debated but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle.[12][15]

  • Formation of Copper(I) Amide: The reaction is initiated by the formation of a copper(I) amide from the amine and a Cu(I) salt in the presence of a base.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide, forming a Cu(III) intermediate.

  • Reductive Elimination: The N-arylated product is then formed via reductive elimination from the Cu(III) complex, regenerating a Cu(I) species that can re-enter the catalytic cycle.

Ullmann_Condensation_Mechanism cluster_reactants Inputs cluster_product Output cu1_amide Cu(I)-NR'R'' oxidative_addition Oxidative Addition cu1_amide->oxidative_addition cu3_complex Ar-Cu(III)-X(NR'R'') oxidative_addition->cu3_complex reductive_elimination Reductive Elimination cu3_complex->reductive_elimination cu1_species Cu(I)X reductive_elimination->cu1_species product Ar-NR'R'' reductive_elimination->product amine_coordination Amine Coordination + Base cu1_species->amine_coordination amine_coordination->cu1_amide reactants Ar-X + R'R''NH

Caption: Proposed catalytic cycle for the Ullmann condensation.

Experimental Protocol: A Ligand-Assisted Procedure

This protocol outlines a modern, ligand-assisted Ullmann condensation for the N-arylation of pyrrolidin-3-ylmethanol.

Materials:

  • (R)- or (S)-Pyrrolidin-3-ylmethanol

  • Aryl iodide or bromide

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., a diamine, amino acid, or phenanthroline)

  • A base (e.g., potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., DMSO, DMF, or ethylene glycol)[16]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equivalents).

  • Add the aryl halide (1.0 equivalent) and pyrrolidin-3-ylmethanol (1.2 equivalents).

  • Add the anhydrous solvent.

  • Heat the mixture with stirring at 100-140 °C until the reaction is complete as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Catalyst and Ligand Systems
Aryl HalideCatalystLigandBaseSolventTemp (°C)Reference
Aryl IodideCuI(S)-N-Methylpyrrolidine-2-carboxylateK₃PO₄DMSO110[17]
Aryl HalideCuIPhenanthrolineKOH--[12]
Aryl HalideCuIN,N'-bis[(2-furyl)methyl]oxalamide---[18]
Aryl ChlorideCuI6-hydroxy picolinohydrazide--100[19]

Microwave-Assisted N-Arylation

Microwave irradiation has emerged as a valuable tool in organic synthesis for accelerating reaction rates.[20] Both Buchwald-Hartwig and Ullmann-type N-arylation reactions can be significantly enhanced through the use of microwave heating, often leading to shorter reaction times and improved yields.[16][21]

Experimental Workflow

Microwave_Workflow A Combine Reactants, Catalyst, Ligand, Base, and Solvent in Microwave Vial B Seal Vial and Place in Microwave Reactor A->B C Set Temperature, Pressure, and Time Parameters B->C D Microwave Irradiation C->D E Cooling D->E F Work-up and Purification E->F

Caption: General workflow for microwave-assisted N-arylation.

The reaction setup is similar to the conventional heating methods, but the reaction is carried out in a sealed microwave vessel. The precise temperature and time are programmed into the microwave reactor, allowing for rapid and uniform heating of the reaction mixture. This can be particularly advantageous for high-throughput synthesis in a drug discovery setting.

Conclusion

The N-arylation of pyrrolidin-3-ylmethanol is a key transformation in the synthesis of novel chemical entities for drug discovery. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation offer effective and versatile methods to achieve this. The choice between these two methodologies will often depend on the specific substrates, functional group compatibility, and cost considerations. The continuous development of new ligands and reaction conditions, including the use of microwave assistance, further expands the synthetic utility of these reactions. This guide provides the foundational knowledge for researchers and scientists to effectively apply these powerful C-N bond-forming reactions in their work.

References

A Senior Application Scientist's Guide to the Biological Screening of a (1-Phenylpyrrolidin-3-yl)methanol Library

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Pyrrolidine Scaffold

The (1-Phenylpyrrolidin-3-yl)methanol scaffold is a privileged structure in medicinal chemistry. Its three-dimensional architecture and synthetic tractability have made it a cornerstone for libraries aimed at a diverse range of biological targets, from central nervous system receptors to enzymes involved in oncology.[1][2] Small-molecule drugs, characterized by their low molecular weight, are designed to interact with biological targets like proteins and enzymes to modulate biochemical pathways.[3] This guide provides a comprehensive, field-proven framework for the systematic biological screening of a novel this compound library. We will move beyond rote protocols to dissect the underlying logic of the screening cascade, ensuring that every step is a self-validating system designed to identify and rigorously characterize meaningful biological activity.

Part 1: The Foundation - Target Selection and Assay Development

The success of any screening campaign is predicated on the quality of the assay and its relevance to the biological target. This initial phase requires a deep understanding of the target class and the available detection technologies.

Rational Target Selection

The pyrrolidine core is versatile, with documented activity against several major target classes. The initial choice of target should be guided by the library's design, existing literature, and the therapeutic area of interest.

  • G Protein-Coupled Receptors (GPCRs): As the largest family of cell membrane receptors, GPCRs are a dominant target class for pharmaceuticals.[4] The structural motifs within a this compound library are well-suited for interaction with the transmembrane domains of these receptors.

  • Ion Channels: These membrane proteins are critical for cellular communication and are implicated in a wide array of "channelopathies".[5] Screening against ion channels can uncover modulators for therapeutic areas like pain, cardiovascular disease, and neurological disorders.[6][7]

  • Enzymes (e.g., Kinases, Proteases): Enzymes are the workhorses of cellular processes and represent prime targets for drug development.[8] Enzyme assays are fundamental to drug discovery, allowing for the precise measurement of a compound's effect on catalytic activity.[9][10] Previous studies on pyrrolidine derivatives have identified activity against enzymes like COX-1 and COX-2.[2]

Designing a Robust Primary Assay

The primary assay must be robust, reproducible, and scalable for high-throughput screening (HTS). The choice of assay technology is dictated by the target class.

Causality in Assay Choice: The selection is not arbitrary. For a Gq-coupled GPCR, a calcium mobilization assay is chosen because receptor activation directly leads to a measurable increase in intracellular calcium.[11] For a kinase, a technology like TR-FRET is often preferred because it can directly measure the phosphorylation of a substrate, providing a direct readout of enzyme activity.[12]

Below is a logical workflow for the assay development and screening cascade.

G cluster_0 Phase 1: Assay Development & HTS cluster_1 Phase 2: Hit Triage & Validation cluster_2 Phase 3: Lead Characterization Target Target Selection (GPCR, Ion Channel, Enzyme) AssayDev Assay Development & Optimization Target->AssayDev Informs Assay Type Pilot Pilot Screen (Validation) AssayDev->Pilot Z' > 0.5 HTS Primary High-Throughput Screen (Single Concentration) Pilot->HTS Proceed HitID Primary Hit Identification HTS->HitID Triage Cheminformatics Triage (Remove PAINS, etc.) HitID->Triage Confirm Hit Confirmation (Re-test from powder) Triage->Confirm DoseResp Dose-Response (IC50/EC50) Confirm->DoseResp Orthogonal Orthogonal Assays DoseResp->Orthogonal Confirms On-Target Activity Selectivity Selectivity Profiling Orthogonal->Selectivity MOA Mechanism of Action (MoA) Studies Selectivity->MOA ValidatedHit Validated Hit Series MOA->ValidatedHit

Caption: High-level workflow of a typical drug discovery screening cascade.

Part 2: The Engine Room - High-Throughput Screening (HTS)

The HTS phase involves the automated testing of the entire compound library against the validated primary assay to identify "hits"—compounds that exhibit a desired biological activity.[13]

HTS Campaign Execution

The library is typically screened at a single concentration (e.g., 10 µM) in 384- or 1536-well plates. Rigorous quality control is paramount. Each plate includes:

  • Negative Controls: Wells containing only vehicle (e.g., DMSO), defining the baseline (0% activity).

  • Positive Controls: Wells containing a known activator or inhibitor, defining the maximum signal (100% activity).

The performance of the assay during the HTS run is monitored using the Z-factor (Z') , a statistical measure of assay quality.

Formula for Z-factor: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

Trustworthiness through Quality Control: An assay is considered robust and suitable for HTS when the Z' value is consistently ≥ 0.5 . This ensures that the separation between the positive and negative control signals is large enough to confidently identify hits.

Primary Data Analysis and Hit Identification

Raw data from the plate reader is normalized to the on-plate controls. A common method is to calculate the percent inhibition or activation for each compound. Hits are then identified based on a pre-defined activity threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the sample field).

Compound IDRaw Signal% InhibitionZ-ScoreHit Status
L-000145,1028.1%0.45No
L-000218,54362.3%3.41Yes
L-000311,23977.1%4.22Yes
L-000449,876-1.5%-0.08No
Mean Negative Control: 49,120; Mean Positive Control: 10,500

Table 1: Example of primary HTS data analysis for an inhibitory screen.

Part 3: Separating Signal from Noise - Hit Confirmation and Validation

A primary hit is not a validated lead. This phase is a rigorous process designed to eliminate false positives and confirm the activity of genuine hits.[14][15] Progressing actives from an HTS campaign is fraught with pitfalls, and a robust validation cascade is essential to remove artifacts and false positives early.[14]

Hit Confirmation

The first step is to re-test the initial hits from the library source plates in the primary assay to confirm their activity.[16] This eliminates errors from plate handling or automation.

Dose-Response Relationship

Confirmed hits are then procured as dry powders to verify their identity and purity via methods like LC-MS.[13] These fresh samples are tested across a range of concentrations (typically an 8- to 12-point serial dilution) to establish a dose-response relationship and determine the potency (IC50 for inhibitors, EC50 for activators).

Compound IDIC50 (µM)Hill SlopeValidation Status
L-00020.871.10.99Validated
L-000315.20.80.98Validated
L-0078> 50N/AN/AFalse Positive

Table 2: Example of dose-response data for confirmed hits.

Orthogonal Assays

To ensure the observed activity is not an artifact of the primary assay format, validated hits must be tested in an orthogonal assay.[16] This assay should measure the same biological endpoint but use a different detection technology.

Causality in Orthogonal Validation: For a kinase inhibitor identified via an ADP-detection assay, an orthogonal assay could directly measure the phosphorylation of a peptide substrate using mass spectrometry.[17] A positive result in both assays provides high confidence that the compound's activity is genuine and targets the intended enzyme.

Part 4: Understanding the "How" - Secondary Assays and Mechanism of Action (MoA)

Validated hits are further profiled in secondary assays to understand their selectivity, specificity, and mechanism of action (MoA).[18] Understanding the molecular interactions between a small molecule and its target is a critical part of the drug discovery process.[19][20]

Selectivity and Off-Target Profiling

A good drug candidate should be selective for its intended target. Hits are screened against a panel of related targets (e.g., other kinases or GPCRs) to assess their selectivity profile. This is crucial for predicting and mitigating potential side effects caused by off-target activity.[21]

Mechanism of Action Elucidation

MoA studies delve into how the compound exerts its effect. For an enzyme inhibitor, this involves determining if the inhibition is competitive, non-competitive, or uncompetitive. For a GPCR modulator, it could involve distinguishing between orthosteric and allosteric binding.

Below is a diagram illustrating a common GPCR signaling pathway that could be modulated by a compound from the library.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Library Compound GPCR GPCR Target Ligand->GPCR binds Gq Gαq GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca

Caption: A simplified Gq-coupled GPCR signaling pathway.

Part 5: Detailed Experimental Protocols

To ensure reproducibility, detailed and validated protocols are essential.

Protocol 1: Calcium Mobilization Assay for Gq-Coupled GPCRs

This protocol is designed for a 384-well plate format using a fluorescent calcium indicator.

  • Cell Preparation:

    • Seed cells expressing the target GPCR into black-walled, clear-bottom 384-well plates at a density of 15,000 cells/well in 20 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a 2X loading buffer solution containing a calcium-sensitive dye (e.g., Fluo-8 AM) and probenecid in Hanks' Balanced Salt Solution (HBSS).

    • Aspirate the culture medium from the cell plate and add 20 µL of the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare a 4X concentration plate of the this compound library compounds in HBSS.

    • Using an automated liquid handler (e.g., FLIPR), add 10 µL of the compound solution to the cell plate.

  • Data Acquisition:

    • Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 490/525 nm) every second for 3-5 minutes.

    • The addition of an agonist will trigger a transient increase in fluorescence, which is recorded in real-time.

  • Data Analysis:

    • Calculate the maximum peak response for each well.

    • Normalize the data to vehicle (0%) and a known agonist (100%) controls to determine the % activation for each library compound.

Protocol 2: TR-FRET Kinase Activity Assay

This protocol measures the phosphorylation of a biotinylated peptide substrate by a target kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase/peptide solution in kinase reaction buffer.

    • Prepare a 4X compound solution in reaction buffer with 4% DMSO.

    • Prepare a 2X ATP solution (at the Kₘ concentration) in reaction buffer.

  • Reaction Setup (in a 384-well low-volume plate):

    • Add 2.5 µL of the 4X compound solution to the appropriate wells.

    • Add 2.5 µL of the 2X kinase/peptide solution to all wells.

    • Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate Reaction:

    • Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a detection solution containing a Europium-labeled anti-phospho-antibody and Streptavidin-Allophycocyanin (SA-APC) in TR-FRET buffer.

    • Add 10 µL of the detection solution to all wells to stop the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

    • Calculate the 665/620 emission ratio.

  • Data Analysis:

    • Normalize the ratio data to no-enzyme (100% inhibition) and DMSO (0% inhibition) controls to determine the % inhibition for each library compound.

References

In Silico Prediction of (1-Phenylpyrrolidin-3-yl)methanol Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Foreword for the Researcher

This document serves as a comprehensive, in-depth technical guide for predicting the bioactivity of the novel compound (1-Phenylpyrrolidin-3-yl)methanol using computational, or in silico, methods. As a senior application scientist, my objective is not merely to provide a list of protocols but to impart a strategic understanding of why each step is taken, ensuring a scientifically rigorous and logically sound investigation. This guide is structured to empower researchers, scientists, and drug development professionals to move from a simple chemical structure to a well-supported, testable hypothesis regarding its biological function and therapeutic potential. We will navigate the workflow from initial data preparation through ligand- and structure-based analyses, culminating in predictive modeling and hypothesis generation, all while grounding our methods in established scientific principles and referencing authoritative sources.

PART 1: Foundational Understanding and Strategic Workflow

Introduction to this compound

This compound is a small molecule characterized by a central pyrrolidine ring, a phenyl group attached to the nitrogen atom, and a hydroxymethyl group at the 3-position. This combination of structural motifs is of interest in medicinal chemistry as the pyrrolidine ring is a common scaffold in many biologically active compounds, and the phenyl group can engage in various interactions with biological targets. The hydroxyl group can act as a hydrogen bond donor and acceptor. The initial challenge is to determine the most probable biological targets and a potential therapeutic area for this compound.

The Rationale for an In Silico First Approach

Embarking on a drug discovery journey with a novel chemical entity requires a strategic allocation of resources. An in silico first approach is a cornerstone of modern drug development, offering a cost-effective and rapid means to:

  • Hypothesize Biological Targets: Identify potential protein targets without the need for extensive wet lab screening.

  • Prioritize Experimental Testing: Focus laboratory resources on the most promising avenues of investigation.

  • Anticipate Potential Liabilities: Predict adverse effects, such as toxicity or poor pharmacokinetic properties, early in the development process.

Overall In Silico Prediction Workflow

The workflow we will follow is a multi-pronged strategy designed to build a comprehensive profile of this compound. It begins with broad, exploratory methods and progressively narrows down to specific, high-confidence predictions.

workflow A 1. Compound Preparation & Canonicalization B 2. Ligand-Based Screening (Similarity & Substructure Searching) A->B C 3. Target Prediction & Prioritization B->C E 5. ADMET & Physicochemical Profiling B->E D 4. Structure-Based Analysis (Molecular Docking) C->D F 6. Data Synthesis & Hypothesis Generation D->F E->F G 7. Experimental Validation Plan F->G

Figure 1: High-level workflow for in silico bioactivity prediction. This diagram illustrates the logical progression from initial compound data preparation to a concrete plan for experimental validation.

PART 2: Core Methodologies and Protocols

Step 1: Compound Preparation and Canonicalization

Expertise & Experience: The starting point for any in silico analysis is an accurate and standardized representation of the molecule. Ambiguities in the chemical structure can lead to erroneous results downstream.

Trustworthiness: We will use a canonical SMILES (Simplified Molecular Input Line Entry System) representation to ensure consistency across different software and databases.

Protocol 1: Structure Definition and 3D Generation

  • Obtain Canonical SMILES: The canonical SMILES for this compound is C1C(CN(C1)C2=CC=CC=C2)CO. This standardized format is crucial for database queries.

  • Generate 3D Coordinates:

    • Use a tool like Open Babel to convert the 1D SMILES string into a 3D structure (.sdf or .mol2 format).

    • Command Line Example (Open Babel): obabel -:"C1C(CN(C1)C2=CC=CC=C2)CO" -O molecule.sdf --gen3d

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a more realistic 3D representation. This is a critical step for accurate docking and pharmacophore modeling.

Step 2: Ligand-Based Screening

Expertise & Experience: This approach is founded on the "similar property principle," which posits that structurally similar molecules are likely to have similar biological activities. This is our first and broadest net to cast for potential bioactivity.

Trustworthiness: By querying large, curated databases of known bioactive compounds, we ground our predictions in a wealth of existing experimental data.

Protocol 2: Similarity and Substructure Searching

  • Database Selection: We will use publicly available, authoritative databases:

    • PubChem : A comprehensive database of chemical molecules and their activities against biological assays.

    • ChEMBL : A database of bioactive drug-like small molecules.

  • Execution of Searches:

    • Similarity Search: Using the canonical SMILES, perform a Tanimoto similarity search in PubChem and ChEMBL. A Tanimoto coefficient > 0.85 is a common threshold for significant similarity.

    • Substructure Search: Search for all compounds containing the this compound core. This can reveal a broader range of compounds with shared structural features.

  • Data Analysis:

    • Compile a list of structurally similar compounds and their annotated biological targets and activities (e.g., IC₅₀, Kᵢ, EC₅₀).

    • Look for recurring biological targets or pathways among the top hits. This provides the first clues to the potential mechanism of action.

Step 3: Target Prediction and Prioritization

Expertise & Experience: While similarity searching provides clues, dedicated target prediction algorithms can offer a more direct link between chemical structure and potential protein targets.

Trustworthiness: These tools are trained on vast datasets of known ligand-protein interactions, providing a statistically robust prediction.

Protocol 3: Computational Target Prediction

  • Tool Selection: Utilize well-validated, freely accessible web servers:

    • SwissTargetPrediction : Predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to known ligands.

  • Prediction Execution:

    • Submit the SMILES string of this compound to the SwissTargetPrediction server.

    • The output will be a ranked list of potential protein targets, along with a probability score.

  • Target Prioritization:

    • Cross-reference the predicted targets with the results from the ligand-based screening. Targets that appear in both analyses should be prioritized.

    • Further prioritize targets based on their therapeutic relevance and the availability of high-quality 3D structures in the Protein Data Bank (PDB) for the next step.

Step 4: Structure-Based Analysis - Molecular Docking

Expertise & Experience: Once we have a prioritized list of potential protein targets with available 3D structures, we can simulate the interaction between our compound and the target's binding site. This provides insights into the potential binding mode and affinity.

Trustworthiness: Molecular docking algorithms are rigorously tested and validated. By visualizing the predicted binding pose, we can assess the plausibility of the interaction based on fundamental principles of medicinal chemistry (e.g., hydrogen bonding, hydrophobic interactions).

Protocol 4: Molecular Docking Simulation

  • Preparation of Receptor and Ligand:

    • Receptor: Download the 3D crystal structure of a prioritized target from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges using a tool like AutoDockTools.

    • Ligand: Use the energy-minimized 3D structure of this compound generated in Step 1.

  • Binding Site Definition: Define the coordinates of the binding pocket. This is typically done by identifying the location of a co-crystallized ligand in the PDB structure.

  • Docking Execution:

    • Use a validated docking program such as AutoDock Vina.

    • The program will generate multiple possible binding poses and rank them based on a scoring function, which estimates the binding free energy.

  • Analysis of Results:

    • Binding Affinity: The docking score provides a quantitative estimate of binding affinity. Lower scores generally indicate stronger binding.

    • Binding Mode: Visualize the top-ranked binding pose using a molecular graphics system like PyMOL. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein. A chemically sensible binding mode increases confidence in the prediction.

docking_workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis A Select Target Protein (PDB) B Prepare Receptor (Add Hydrogens, Remove Water) A->B D Define Binding Site (Grid Box) B->D C Prepare Ligand (Energy Minimized 3D Structure) E Run Docking Simulation (e.g., AutoDock Vina) C->E D->E F Analyze Docking Scores (Binding Affinity) E->F G Visualize Binding Pose (Key Interactions) F->G

Figure 2: Detailed workflow for a molecular docking experiment. This diagram breaks down the process into preparation, execution, and analysis phases.

Step 5: ADMET and Physicochemical Profiling

Expertise & Experience: A compound's biological activity is only one piece of the puzzle. Its potential as a drug is also heavily dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Predicting these early can prevent costly failures later on.

Trustworthiness: We will use well-established computational models and rules, such as Lipinski's Rule of Five, that are foundational in medicinal chemistry for assessing drug-likeness.

Protocol 5: In Silico ADMET Prediction

  • Tool Selection: Use a comprehensive, user-friendly tool like SwissADME.

  • Profile Generation:

    • Submit the SMILES string of this compound.

    • The server will calculate a wide range of properties.

  • Data Summary and Interpretation: Summarize the key findings in a structured table.

Table 1: Predicted Physicochemical and ADMET Properties

Property CategoryParameterPredicted ValueInterpretation
Physicochemical Molecular Weighte.g., 191.26 g/mol Within typical drug-like range.
LogP (Lipophilicity)e.g., 1.5-2.5Indicates good balance between solubility and permeability.
Water Solubilitye.g., SolubleFavorable for formulation.
Pharmacokinetics GI Absorptione.g., HighLikely to be orally bioavailable.
Blood-Brain Barrier Permeante.g., Yes/NoCritical for determining CNS vs. peripheral activity.
CYP450 Inhibitore.g., NoLow potential for drug-drug interactions.
Drug-likeness Lipinski's Rule of Fivee.g., 0 violationsMeets the criteria for a drug-like molecule.
Toxicity AMES Mutagenicitye.g., NegativeLow probability of being a mutagen.
hERG Inhibitione.g., Low riskLow risk of cardiotoxicity.

(Note: The values in this table are illustrative examples and would be replaced with the actual output from the prediction software.)

PART 3: Synthesis and Forward Plan

Data Synthesis and Hypothesis Generation

Expertise & Experience: This is the most critical phase, where we integrate all the data streams to build a coherent narrative. The goal is to move beyond a collection of data points to an actionable scientific hypothesis.

Logical Synthesis:

  • Convergence of Evidence: Do the top targets from ligand-based screening and computational target prediction overlap? Does the molecular docking support a plausible binding mechanism for these high-priority targets?

  • Therapeutic Area Hypothesis: Based on the function of the prioritized targets, what is the most likely therapeutic area (e.g., oncology, neuroscience, inflammation)?

  • Overall Profile: Does the ADMET profile support the therapeutic hypothesis? For example, if the predicted target is in the central nervous system (CNS), does the compound predict to be blood-brain barrier permeant?

Example Hypothesis: "this compound is hypothesized to be a potent and selective inhibitor of [Prioritized Protein Target X], with a favorable pharmacokinetic profile for oral administration. Its predicted activity against this target suggests potential therapeutic utility in [Specific Disease Y]."

Designing an Experimental Validation Plan

Authoritative Grounding: The in silico predictions must be validated experimentally. The final output of this guide is a clear, logical plan for the next steps in the lab.

Proposed Experiments:

  • In Vitro Target Engagement:

    • Assay: Perform a biochemical or cellular assay to measure the direct activity of this compound against the top 1-3 prioritized protein targets.

    • Objective: To confirm the predicted biological activity and determine the potency (IC₅₀ or EC₅₀).

  • Cellular Activity:

    • Assay: If the target is cellular, test the compound in a relevant cell-based assay to measure its effect on a downstream signaling pathway or phenotype.

    • Objective: To confirm that the compound is active in a more complex biological system.

  • Initial ADMET/Tox Profiling:

    • Assay: Conduct preliminary in vitro assays for metabolic stability (e.g., liver microsome stability assay) and cytotoxicity.

    • Objective: To experimentally validate the key ADMET predictions.

Potential therapeutic targets for (1-Phenylpyrrolidin-3-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Investigating Therapeutic Targets for (1-Phenylpyrrolidin-3-yl)methanol Derivatives

Abstract

The this compound scaffold represents a privileged structure in medicinal chemistry, combining the conformational rigidity of the pyrrolidine ring with the aromatic properties of the phenyl group.[1][2] This unique combination suggests significant potential for interaction with various biological targets, particularly within the central nervous system (CNS). This guide provides a comprehensive framework for researchers and drug development professionals to identify and validate potential therapeutic targets for novel derivatives of this scaffold. We will explore key CNS targets, including sigma receptors, NMDA receptors, and monoamine oxidases, providing the scientific rationale for their selection. Detailed, field-proven experimental protocols for target binding and functional assessment are presented, alongside workflows for in vivo validation of anticonvulsant activity. This document is designed to serve as a technical resource, bridging the gap between compound synthesis and mechanistic pharmacological investigation.

Introduction: The Scientific Rationale for Target Exploration

The pyrrolidine ring is a cornerstone of modern drug discovery, valued for its ability to introduce three-dimensionality and specific stereochemistry into molecular design.[1][2] When functionalized with a phenyl group and a methanol moiety, as in the this compound core, the resulting structure possesses key pharmacophoric features—a tertiary amine, a hydrogen bond donor/acceptor (hydroxyl group), and a hydrophobic aromatic ring—that are common in ligands for CNS targets.

Derivatives of the parent structure have shown promise in preclinical studies for a range of neurological conditions, including epilepsy, pain, and neurodegenerative diseases.[3][4][5] The initial step in harnessing this potential is to systematically identify the specific molecular targets through which these compounds exert their effects. This guide outlines a logical, evidence-based workflow for this critical phase of drug development.

Primary Target Class I: CNS Modulatory Receptors

Sigma Receptors (σ1 and σ2)

Expertise & Experience: Sigma receptors, particularly the Sigma-1 Receptor (σ1R), are unique intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface.[6][7] They are not classical receptors but rather signal-modulating proteins implicated in cellular stress responses, neuroprotection, and the regulation of ion channels. Ligands for sigma receptors have therapeutic potential in CNS disorders like Alzheimer's disease, pain, and psychosis.[6][7] The lipophilic nature and tertiary amine of the this compound scaffold make it a prime candidate for interaction with the binding sites of sigma receptors.

Trustworthiness (Self-Validating System): The primary method for confirming interaction is the competitive radioligand binding assay. This technique directly measures the affinity of a test compound for the receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand. By determining the inhibition constant (Kᵢ), we can establish a direct, quantifiable measure of target engagement.

  • Tissue Preparation: Utilize guinea pig brain or liver homogenates, which express high levels of σ1R.[7][8] Homogenize the tissue in ice-cold sucrose buffer and prepare membrane fractions via differential centrifugation.

  • Radioligand: Employ [³H]-(+)-pentazocine, a selective σ1R radioligand, at a concentration near its dissociation constant (Kᴅ).[6][8]

  • Assay Conditions: In a 96-well plate, incubate the membrane preparation (50-100 µg protein) with [³H]-(+)-pentazocine and a range of concentrations of the this compound test derivative (e.g., 0.1 nM to 10 µM).

  • Nonspecific Binding Determination: In parallel wells, determine nonspecific binding by including a high concentration (e.g., 10 µM) of a non-radioactive, high-affinity σ1R ligand like haloperidol.[9]

  • Incubation & Termination: Incubate the plates at 37°C for 90 minutes.[9] Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[9]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_tissue Prepare Membrane Homogenate (e.g., Guinea Pig Brain) incubation Incubate Membrane, Radioligand, & Test Compound prep_tissue->incubation prep_ligands Prepare Radioligand ([³H]-(+)-pentazocine) & Test Compound Dilutions prep_ligands->incubation nsb_determination Determine Non-Specific Binding (with excess Haloperidol) incubation->nsb_determination filtration Terminate via Rapid Filtration incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation calc_ic50 Calculate IC₅₀ from Displacement Curve scintillation->calc_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for determining sigma receptor binding affinity.

CompoundTargetKᵢ (nM)
Derivative Aσ1 Receptor15.2
Derivative Bσ1 Receptor89.7
Derivative Aσ2 Receptor>10,000
Derivative Bσ2 Receptor1,250
(+)-Pentazocine (Control)σ1 Receptor2.5
N-Methyl-D-Aspartate (NMDA) Receptors

Expertise & Experience: NMDA receptors are glutamate-gated ion channels crucial for synaptic plasticity and memory but also implicated in excitotoxicity-mediated neuronal death in stroke, epilepsy, and neurodegenerative diseases.[10][11] Antagonists of the NMDA receptor can be neuroprotective.[12] NMDA receptor antagonists are classified based on their mechanism of action, including competitive antagonists that bind to the glutamate or glycine site, and uncompetitive channel blockers.[13] The phenylpyrrolidine structure shares features with known NMDA receptor modulators, making this a plausible target class.

Trustworthiness (Self-Validating System): Radioligand binding assays provide a direct measure of affinity for a specific site on the NMDA receptor complex. For example, assessing displacement of a glutamate-site radioligand like [³H]CPP confirms competitive antagonism at this site.[10] This can be complemented with functional assays (e.g., electrophysiology) to confirm the antagonistic effect on channel function.

  • Tissue Preparation: Prepare synaptic plasma membranes from rat forebrains.

  • Radioligand: Use a selective competitive antagonist radioligand, such as [³H]CGP 39653 or [³H]CPP, which binds to the glutamate recognition site.

  • Assay Conditions: Incubate rat cortical membranes with the radioligand in a Tris-HCl buffer. Add increasing concentrations of the this compound test derivative.

  • Nonspecific Binding Determination: Define nonspecific binding using a high concentration of a non-radioactive glutamate or a known competitive antagonist.

  • Incubation & Termination: Incubate at room temperature, followed by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Quantification & Analysis: Measure radioactivity via liquid scintillation and calculate IC₅₀ and Kᵢ values as described for the sigma receptor assay.

NMDA_Receptor GluN1 Subunit GluN2 Subunit Ion Channel (Pore) Competitive Competitive Antagonist (e.g., CPP) Competitive->NMDA_Receptor:GluN2 Binds Glutamate Site Glycine Glycine Site Antagonist Glycine->NMDA_Receptor:GluN1 Binds Glycine Site Uncompetitive Uncompetitive Blocker (e.g., Ketamine) Uncompetitive->NMDA_Receptor:Channel Blocks Pore Noncompetitive Non-competitive (Allosteric) Antagonist Noncompetitive->NMDA_Receptor:GluN2 Binds Allosteric Site

Caption: Classification of NMDA receptor antagonists by binding site.

Primary Target Class II: CNS Regulatory Enzymes

Monoamine Oxidases (MAO-A and MAO-B)

Expertise & Experience: Monoamine oxidases A and B are critical enzymes that metabolize neurotransmitters like serotonin, dopamine, and norepinephrine.[14][15] Inhibition of MAO-A is an established strategy for treating depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[14][15] The core structure of this compound contains an amine functionality that could potentially interact with the active site of MAO enzymes. Determining the potency and selectivity (MAO-A vs. MAO-B) is crucial.

Trustworthiness (Self-Validating System): A continuous spectrophotometric or fluorometric assay provides a reliable and high-throughput method to measure enzyme inhibition.[14][16] The assay directly measures the formation of a product over time, and the reduction in the rate of product formation in the presence of an inhibitor gives a clear and quantifiable measure of its potency (IC₅₀).

  • Enzyme Source: Use recombinant human MAO-A or MAO-B enzymes for clean, specific results.[17]

  • Reagents: The assay mixture includes the MAO enzyme, horseradish peroxidase (HRP), and a suitable substrate like Amplex® Red, which is converted to the fluorescent product resorufin in a coupled reaction.

  • Substrates: Use a MAO-A selective substrate (e.g., serotonin) or a MAO-B selective substrate (e.g., benzylamine) to initiate the reaction.[16]

  • Assay Procedure: In a 384-well plate, pre-incubate the MAO enzyme with various concentrations of the test compound. Initiate the reaction by adding the substrate and the detection reagents.

  • Measurement: Monitor the increase in fluorescence over time using a plate reader (Excitation ~530-560 nm, Emission ~590 nm).

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Plot the percentage of inhibition (relative to a vehicle control) against the log concentration of the test compound to determine the IC₅₀ value. Known inhibitors like clorgyline (for MAO-A) and selegiline (for MAO-B) should be used as positive controls.[16][17]

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (A/B)
Derivative C0.5215.60.03 (MAO-A Selective)
Derivative D21.30.18118.3 (MAO-B Selective)
Clorgyline (Control)0.0035.40.0005
Selegiline (Control)8.90.0071271

In Vivo Validation: Anticonvulsant Activity Screening

Authoritative Grounding: Once promising in vitro activity is identified (e.g., NMDA antagonism or sigma receptor modulation), the therapeutic hypothesis must be tested in vivo. For targets implicated in epilepsy, standardized rodent seizure models are essential for demonstrating physiological efficacy.[18][19] The two most widely used primary screening models are the Maximal Electroshock (MES) test, which models generalized tonic-clonic seizures, and the Pentylenetetrazol (PTZ) test, which models absence and myoclonic seizures.[3][19][20]

  • Animal Model: Use adult male mice (e.g., C57BL/6) or rats.[21]

  • Drug Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) injection at various doses. Allow for a predetermined pretreatment time (e.g., 30-60 minutes).

  • Seizure Induction: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.[21][22]

  • Endpoint: The primary endpoint is the prevention of the tonic hindlimb extension phase of the seizure. An animal is considered "protected" if this phase is abolished.

  • Data Analysis: Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.

  • Animal Model: Use adult male mice or rats.

  • Drug Administration: Administer the test compound or vehicle (i.p.) at various doses.

  • Seizure Induction: After the pretreatment period, administer a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg).[3][21]

  • Observation: Immediately place the animal in an observation chamber and monitor for 30 minutes.

  • Endpoint: Record the occurrence of generalized clonic seizures lasting for at least 5 seconds. An animal is considered "protected" if it does not exhibit this endpoint.

  • Data Analysis: Determine the ED₅₀ for protection against PTZ-induced seizures.

cluster_setup Experimental Setup cluster_mes MES Model cluster_ptz PTZ Model cluster_analysis Analysis Select_Model Select Animal Model (e.g., Male Wistar Rats) Dose_Prep Prepare Test Compound at Various Doses Administer Administer Compound or Vehicle (i.p.) MES_Induce Induce Seizure (Corneal Electroshock) Administer->MES_Induce PTZ_Induce Induce Seizure (s.c. PTZ Injection) Administer->PTZ_Induce MES_Observe Observe for Tonic Hindlimb Extension MES_Induce->MES_Observe MES_Endpoint Endpoint: Protection vs. No Protection MES_Observe->MES_Endpoint Calculate_ED50 Calculate ED₅₀ (Probit Analysis) MES_Endpoint->Calculate_ED50 PTZ_Observe Observe for Generalized Clonic Seizures PTZ_Induce->PTZ_Observe PTZ_Endpoint Endpoint: Protection vs. No Protection PTZ_Observe->PTZ_Endpoint PTZ_Endpoint->Calculate_ED50 Compare Compare Efficacy to Standard Drugs Calculate_ED50->Compare

Caption: A streamlined workflow for in vivo anticonvulsant screening.

Conclusion and Future Directions

This guide outlines a systematic, multi-pronged approach to elucidating the therapeutic targets of this compound derivatives. By integrating in vitro binding and enzyme assays with in vivo functional screens, researchers can efficiently identify primary molecular targets and validate their therapeutic relevance. Positive results from these initial studies should lead to more advanced investigations, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogs to optimize potency and selectivity for the identified target.

  • Mechanism of Action Studies: Employing techniques like electrophysiology or cell-based functional assays to understand how target engagement translates into a cellular response.

  • Pharmacokinetic and Safety Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties and preliminary toxicology of lead compounds.

By following this rigorous, hypothesis-driven approach, the full therapeutic potential of the this compound scaffold can be systematically explored and developed.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (1-Phenylpyrrolidin-3-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

<

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in a vast array of biologically active compounds and FDA-approved drugs.[1][2][3] Its non-planar, three-dimensional structure allows for the precise spatial orientation of functional groups, enabling potent and selective interactions with biological targets.[3] Specifically, (1-Phenylpyrrolidin-3-yl)methanol and its analogs have garnered significant interest due to their potential applications in treating a range of conditions, including neurological disorders and inflammatory diseases.[1][4] The strategic modification of this core structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making the development of robust and versatile synthetic protocols a critical endeavor in drug discovery.

This guide provides a detailed overview of the primary synthetic strategies for preparing this compound analogs, with a focus on the underlying chemical principles and practical experimental considerations. We will explore two main retrosynthetic approaches: functionalization of a pre-formed pyrrolidine ring and the construction of the pyrrolidine ring through cyclization of acyclic precursors.

Core Synthetic Strategies

The synthesis of this compound analogs can be broadly categorized into two main strategies, each with its own set of advantages and considerations.

Strategy 1: Functionalization of a Pre-formed Pyrrolidine Ring

This approach utilizes commercially available or readily synthesized pyrrolidine derivatives as starting materials, which are then elaborated to introduce the desired phenyl and hydroxymethyl functionalities. This strategy is often favored for its convergent nature, allowing for the rapid generation of a library of analogs from a common intermediate.

Strategy 2: Construction of the Pyrrolidine Ring

In this approach, the pyrrolidine ring is constructed from acyclic precursors through various cyclization reactions. This strategy offers greater flexibility in introducing substituents at various positions on the pyrrolidine ring and can be particularly useful for accessing novel or highly substituted analogs.

Visualizing the Synthetic Pathways

Synthesis_Strategies cluster_0 Strategy 1: Functionalization of Pre-formed Pyrrolidine Ring cluster_1 Strategy 2: Pyrrolidine Ring Construction A1 Pyrrolidine-3-carboxylic acid B1 N-Arylation A1->B1 Ar-X, Base C1 Reduction of Carboxylic Acid B1->C1 Reducing Agent (e.g., LiAlH4) D1 This compound Analogs C1->D1 A2 Acyclic Precursors B2 Cyclization Reaction A2->B2 C2 Functional Group Interconversion B2->C2 D2 This compound Analogs C2->D2

References

Application Notes and Protocols for the Solid-Phase Synthesis Utilizing (1-Phenylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Potential of the Pyrrolidine Scaffold in Solid-Phase Synthesis

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling effective interaction with biological targets.[1][2] Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of diverse molecular libraries, streamlining the drug discovery process by facilitating parallel synthesis and purification.[3][4] The integration of the (1-Phenylpyrrolidin-3-yl)methanol scaffold into solid-phase synthesis methodologies presents a compelling strategy for the creation of novel compound libraries with significant therapeutic potential.

This document provides a comprehensive guide to the application of this compound as a versatile building block in solid-phase synthesis. We will explore its use as a core scaffold, detailing protocols for its immobilization on a solid support and subsequent diversification. The methodologies outlined herein are grounded in established principles of solid-phase organic synthesis, providing a robust framework for the generation of novel pyrrolidine-based chemical entities.

Core Concepts: A Dual-Functionality Scaffold

This compound offers two key points for chemical modification, making it an attractive scaffold for combinatorial library synthesis. The hydroxyl group provides a handle for attachment to a solid support, while the secondary amine of the pyrrolidine ring serves as a point for diversification. This dual functionality allows for a divergent synthetic approach, where a common resin-bound intermediate can be elaborated into a wide array of final products.

Experimental Protocols

This section details the step-by-step procedures for the utilization of this compound in solid-phase synthesis. The protocols are presented as a logical workflow, from the initial immobilization of the scaffold to the final cleavage and purification of the desired compounds.

Protocol 1: Immobilization of this compound onto Wang Resin

The hydroxyl group of this compound can be attached to a carboxyl-functionalized resin, such as Wang resin, via an ester linkage. The Mitsunobu reaction is a reliable method for achieving this under mild conditions with inversion of stereochemistry if a chiral center is present.

Materials:

  • Wang Resin

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Wang resin in anhydrous THF for 1-2 hours in a reaction vessel.

  • Reagent Preparation: In a separate flask, dissolve this compound (3 eq.) and triphenylphosphine (3 eq.) in anhydrous THF.

  • Mitsunobu Reaction: Cool the resin slurry and the reagent solution to 0°C. Slowly add DIAD or DEAD (3 eq.) to the reagent solution. After 10 minutes, add this solution to the swollen resin.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 12-24 hours with gentle agitation.

  • Washing: Wash the resin sequentially with THF (3x), DCM (3x), DMF (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination (Optional but Recommended): The loading efficiency can be determined by cleaving a small amount of the resin-bound material and quantifying the released this compound by HPLC or by using a colorimetric assay for the free hydroxyl groups on the resin before and after the reaction.

Protocol 2: Diversification of the Resin-Bound Scaffold via Reductive Amination

With the scaffold securely anchored to the solid support, the secondary amine of the pyrrolidinyl ring is available for diversification. Reductive amination is a robust method for forming C-N bonds and introducing a wide variety of substituents.

Materials:

  • Resin-bound this compound

  • Aldehyde or Ketone (5 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (5 eq.)

  • 1% Acetic acid in Dichloromethane (DCM)

  • DCM

  • DMF

  • MeOH

Procedure:

  • Resin Swelling: Swell the resin-bound scaffold in DCM for 1 hour.

  • Imine Formation: Add a solution of the desired aldehyde or ketone (5 eq.) in 1% acetic acid in DCM to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (5 eq.) to the reaction mixture. Continue to agitate at room temperature for 12-24 hours.

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

  • Reaction Monitoring (Optional): The completion of the reaction can be monitored using a colorimetric test for secondary amines (e.g., the chloranil test).

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a diversified pyrrolidine library using this compound as the core scaffold.

G cluster_0 Immobilization cluster_1 Diversification cluster_2 Cleavage & Purification Resin Wang Resin Immobilized Resin-Bound Scaffold Resin->Immobilized Mitsunobu Reaction (PPh3, DIAD, THF) Scaffold This compound Scaffold->Immobilized Diversified Diversified Resin-Bound Product Immobilized->Diversified Reductive Amination (NaBH(OAc)3, AcOH/DCM) Cleavage Cleavage from Resin Diversified->Cleavage TFA/DCM Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Diversified FinalProduct Final Product Cleavage->FinalProduct Purification (HPLC)

References

Application Note: A High-Performance Liquid Chromatography Method for the Enantioselective Separation of (1-Phenylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomeric purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical quality attribute in drug development and manufacturing. (1-Phenylpyrrolidin-3-yl)methanol is a chiral building block whose stereoisomeric composition can significantly influence the efficacy and safety of final drug products. This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of the (R)- and (S)-enantiomers of this compound. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is renowned for its broad applicability and high enantioselectivity.[1][2] We provide a comprehensive protocol, discuss the rationale behind the selection of the stationary and mobile phases, and offer insights into the chiral recognition mechanism.

Introduction: The Imperative of Chiral Separation

Chirality is a fundamental property of many drug molecules, where enantiomers, despite having identical chemical formulas and connectivity, can exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of the importance of controlling stereochemistry in pharmaceuticals.[3] this compound possesses a stereocenter at the C-3 position of the pyrrolidine ring, making it a critical chiral precursor in the synthesis of various biologically active compounds.[4][5] Therefore, a reliable and accurate analytical method to resolve and quantify its enantiomers is essential for quality control, process optimization, and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the predominant technique for enantioselective analysis due to its high efficiency, reproducibility, and scalability.[3][6] Among the vast array of available CSPs, those based on derivatized polysaccharides like cellulose and amylose have demonstrated exceptional success, capable of resolving a wide spectrum of racemic compounds.[1][7][8] This note details a method developed on an amylose-based CSP, leveraging its unique stereoselective recognition capabilities.

Principles and Method Rationale

The Chiral Stationary Phase (CSP): Amylose Tris(3,5-dimethylphenylcarbamate)

The cornerstone of this method is the selection of an appropriate CSP. We recommend the use of a column packed with silica gel coated or immobilized with amylose tris(3,5-dimethylphenylcarbamate) . A well-known commercial example is the Daicel CHIRALPAK® AD-H® column.[2][9][10]

Rationale for Selection:

  • Broad Versatility: Polysaccharide-based CSPs are considered the most powerful for resolving a wide range of racemates, accounting for the successful separation of nearly 90% of chiral compounds at the analytical level.[1]

  • Mechanism of Interaction: The chiral recognition mechanism of polysaccharide carbamate CSPs is a complex interplay of various intermolecular forces. The helical groove structure of the amylose derivative provides a chiral environment where analyte enantiomers can differentially interact. For this compound, the key interactions include:

    • Hydrogen Bonding: The hydroxyl (-OH) and the secondary amine (-NH-) groups of the analyte can act as hydrogen bond donors and acceptors, interacting with the carbamate groups on the CSP.

    • π-π Interactions: The phenyl ring of the analyte can engage in π-π stacking with the aromatic rings of the 3,5-dimethylphenylcarbamate selector.

    • Dipole-Dipole Interactions: Polar groups on both the analyte and the CSP contribute to dipole-dipole interactions.

    • Steric Hindrance (Inclusion): The differential fit of the enantiomers into the chiral cavities or grooves of the polysaccharide backbone is a critical factor for enantioseparation. The helical structure of amylose derivatives is particularly effective at creating these complex chiral environments.[7]

The Mobile Phase: Normal Phase Elution

A normal phase elution mode, consisting of a non-polar alkane and a polar alcohol modifier, is selected for this separation.

Rationale for Selection:

  • Enhanced Selectivity: Normal phase chromatography often provides superior selectivity for polar and moderately polar compounds on polysaccharide CSPs by promoting the specific interactions (especially hydrogen bonding) required for chiral recognition.

  • Control of Retention: The ratio of the alkane (e.g., n-hexane) to the alcohol modifier (e.g., ethanol or isopropanol) allows for precise control over the retention time of the analytes.

  • Improved Peak Shape with Basic Additive: The pyrrolidine nitrogen in the analyte is basic. In normal phase HPLC, basic analytes can exhibit poor peak shape (tailing) due to strong interactions with residual acidic silanols on the silica support. The addition of a small amount of a basic modifier, such as Diethylamine (DEA) , to the mobile phase is crucial.[6][11] DEA competes for the active sites on the silica surface, minimizing secondary interactions and resulting in sharp, symmetrical peaks.

Experimental Protocol and Workflow

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chiral Column: Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent).[9][12]

  • Chemicals:

    • Racemic this compound standard

    • n-Hexane (HPLC grade)

    • Ethanol (HPLC grade, 200 proof)

    • Diethylamine (DEA) (HPLC grade)

  • Sample Diluent: Mobile Phase.

Workflow Diagram

The overall workflow for the chiral separation is outlined below.

G cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage p1 Mobile Phase Preparation (n-Hexane/Ethanol/DEA) p2 Sample Preparation (Dissolve racemate in Mobile Phase) p1->p2 h1 System Equilibration (Flush column with Mobile Phase) p2->h1 h2 Sample Injection (Inject ~10 µL) h1->h2 h3 Isocratic Elution & Separation (On CHIRALPAK AD-H) h2->h3 d1 UV Detection (Monitor at 220 nm) h3->d1 d2 Chromatogram Analysis (Identify peaks, determine Rt, Resolution) d1->d2 d3 Quantification (Calculate Enantiomeric Purity / Ratio) d2->d3 caption Workflow for Chiral HPLC Separation

Caption: Workflow for Chiral HPLC Separation

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-Hexane, Ethanol, and Diethylamine in a volumetric ratio of 90:10:0.1 (v/v/v) .

    • For example, to prepare 1 liter: mix 900 mL of n-Hexane, 100 mL of Ethanol, and 1 mL of DEA.

    • Sonicate the mixture for 10-15 minutes to degas and ensure homogeneity.

    • Scientist's Note: The ratio of hexane to ethanol is a critical parameter. Decreasing the ethanol percentage will increase retention times and may improve resolution, while increasing it will shorten the analysis time. The 0.1% DEA concentration is a standard starting point for basic analytes.[11]

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.

    • Prepare a working standard by diluting the stock solution to a final concentration of approximately 0.1 mg/mL using the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection to protect the column from particulates.

  • HPLC Instrument Setup and Run:

    • Install the CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) column.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-45 minutes or until a stable baseline is achieved.

    • Set the HPLC parameters as specified in the table below.

    • Inject 10 µL of the prepared sample solution.

    • Acquire data for a sufficient duration to allow both enantiomer peaks to elute.

Expected Results and Data Presentation

The described method is expected to provide baseline resolution of the two enantiomers of this compound.

Chromatographic Parameters

The following table summarizes the optimized chromatographic conditions and expected performance metrics.

ParameterRecommended ConditionJustification
Column Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µmProven high success rate for a wide range of chiral compounds, including amines and alcohols.[2][10]
Mobile Phase n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)Balances retention and selectivity; DEA ensures sharp peaks for the basic analyte.[6][11]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.[12]
Column Temperature 25 °CProvides reproducible results; temperature can be optimized to fine-tune selectivity.
Detection Wavelength 220 nmCorresponds to the UV absorbance of the phenyl group, providing good sensitivity.
Injection Volume 10 µLStandard volume to avoid column overloading while ensuring adequate signal.
Expected Retention Time (k') 2 < k' < 10Indicates good retention and interaction with the CSP without excessively long run times.
Expected Resolution (Rs) > 1.5A resolution value greater than 1.5 indicates baseline separation, suitable for accurate quantification.

Conceptual Diagram of Chiral Recognition

G cluster_CSP Chiral Stationary Phase (Amylose Groove) cluster_enantiomers csp_node Carbamate Groups (-NHCOO-) Aromatic Rings (Phenyl) R_enantiomer (R)-Enantiomer (Stronger Fit) R_enantiomer->csp_node Multiple Interactions (H-Bond, π-π, Steric) => Longer Retention S_enantiomer (S)-Enantiomer (Weaker Fit) S_enantiomer->csp_node Fewer/Weaker Interactions => Shorter Retention caption Conceptual Model of Chiral Recognition

Caption: Conceptual Model of Chiral Recognition

This diagram illustrates how one enantiomer forms a more stable, multi-point interaction with the CSP, leading to stronger retention and thus separation from the other enantiomer.

Conclusion

This application note provides a robust and reliable starting point for the chiral separation of this compound enantiomers by HPLC. The method leverages a widely successful polysaccharide-based chiral stationary phase and a well-rationalized normal phase mobile phase system. By explaining the causality behind the experimental choices, this guide empowers researchers to not only implement this method but also to logically troubleshoot and optimize it for their specific needs. The protocol is designed to be a self-validating system, ensuring scientific integrity and delivering the high-quality data required in modern drug development.

References

Developing cell-based assays for (1-Phenylpyrrolidin-3-yl)methanol cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Tiered Strategy for In Vitro Cytotoxicity Profiling of (1-Phenylpyrrolidin-3-yl)methanol

Abstract

This document provides a comprehensive guide for establishing a robust in vitro testing pipeline to evaluate the cytotoxic potential of the novel small molecule, this compound. In the absence of pre-existing toxicological data, a multi-tiered assay strategy is essential for generating a reliable preliminary safety profile. We present a logical workflow that begins with broad-spectrum viability and cytotoxicity screening and progresses to more specific, mechanistic assays to elucidate the mode of cell death. This application note details the rationale behind assay selection, provides validated, step-by-step protocols for key assays (MTT, LDH, and Caspase-3/7), and offers guidance on cell line selection and data interpretation. The methodologies described herein are designed to provide a self-validating framework for researchers in drug discovery and chemical safety assessment.

Introduction: The Imperative for Early Cytotoxicity Assessment

This compound is a chiral organic compound featuring a pyrrolidine ring, a structure found in numerous biologically active molecules. As with any novel chemical entity intended for potential therapeutic or industrial use, a thorough evaluation of its interaction with biological systems is a foundational step in development. Cytotoxicity, the degree to which a substance can cause damage to a cell, is a critical endpoint in this evaluation.[1] Early-stage in vitro cytotoxicity screening is vital for identifying compounds with potential safety liabilities, thereby saving resources and guiding safer lead optimization.[2][3]

This guide outlines a strategic approach to characterize the cytotoxic profile of this compound. The workflow is designed to answer three fundamental questions:

  • Does the compound reduce cell viability?

  • Does it compromise cell membrane integrity (a hallmark of necrosis)?

  • Does it induce programmed cell death (apoptosis)?

By employing a panel of cell-based assays that address these questions, a clear and actionable preliminary risk assessment can be achieved.

A Strategic, Tiered Approach to Cytotoxicity Testing

A successful cytotoxicity assessment strategy relies on a tiered approach that moves from general observations to specific mechanisms. This ensures an efficient use of resources and builds a logical case for the compound's biological effects.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Insight MTT MTT Assay (Metabolic Activity) Decision1 Cytotoxicity Observed? MTT->Decision1 Interpretation Data Integration & IC50 Determination MTT->Interpretation LDH LDH Assay (Membrane Integrity) LDH->Decision1 LDH->Interpretation Caspase Caspase-3/7 Assay (Apoptosis Induction) Caspase->Interpretation Compound This compound + Cell Panel Compound->MTT Dose-Response Exposure Compound->LDH Dose-Response Exposure Decision1->Caspase Yes Conclusion Cytotoxic Profile Decision1->Conclusion No (Minimal Toxicity) Interpretation->Conclusion

Caption: Tiered workflow for cytotoxicity assessment.

  • Tier 1: Primary Screening. This initial phase utilizes two distinct, high-throughput assays to provide a global view of the compound's effect on cell health.

    • MTT Assay: Measures mitochondrial reductase activity, serving as a proxy for metabolic health and cell viability.[4][5] A decrease in signal suggests a reduction in the viable cell population or metabolic compromise.

    • Lactate Dehydrogenase (LDH) Assay: Measures the release of the cytosolic enzyme LDH into the culture medium, which occurs when the plasma membrane is damaged.[1] An increase in signal is a direct indicator of cell lysis and necrotic cell death.

  • Tier 2: Mechanistic Elucidation. If cytotoxicity is confirmed in Tier 1, the next step is to investigate the underlying mechanism.

    • Caspase-3/7 Assay: Measures the activity of effector caspases 3 and 7, which are key proteases activated during the execution phase of apoptosis.[6][7] A positive signal strongly suggests that the compound induces programmed cell death.

The Foundational Choice: Selecting Appropriate Cell Lines

The choice of cell line is paramount for generating relevant data.[8][9] Since the ultimate biological target of this compound is unknown, we recommend a panel-based approach to screen for organ-specific toxicity.

Cell Line Origin Tissue Type Rationale for Inclusion
HepG2 HumanHepatocellular CarcinomaRepresents the liver, the primary site of drug metabolism and a common target for drug-induced injury (DILI).[10][11]
SH-SY5Y HumanNeuroblastomaModels neuronal cells to screen for potential neurotoxicity, a major cause of drug attrition.[12][13]
HEK293 HumanEmbryonic KidneyA robust, fast-growing, and well-characterized cell line for establishing baseline toxicity and determining initial dose ranges.
MRC-5 HumanNormal Lung FibroblastA non-cancerous, diploid cell line to assess cytotoxicity in a "normal" cellular context, providing a point of comparison to transformed cell lines.[9]

Expert Insight: Always begin with a broad dose-response curve (e.g., from 1 nM to 100 µM) for each cell line to identify the relevant concentration range for subsequent, more focused experiments.

Experimental Protocols

Adherence to standardized protocols and inclusion of appropriate controls are essential for generating trustworthy and reproducible data.

General Cell Culture and Compound Preparation
  • Cell Seeding: Culture all cell lines according to supplier (e.g., ATCC) recommendations.[14] Seed cells in 96-well, clear-bottom, black- or white-walled plates at a pre-determined optimal density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Dilution: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution series in complete culture medium to achieve the final desired concentrations. Ensure the final solvent concentration is consistent across all wells (typically ≤0.5%) and include a "vehicle control" group treated with the solvent alone.

Protocol 1: MTT Assay for Cell Viability

This protocol is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[4][5][15]

G A Seed Cells in 96-well plate B Treat with Compound (24-72h incubation) A->B C Add MTT Reagent (0.5 mg/mL final conc.) B->C D Incubate (2-4 hours, 37°C) C->D E Add Solubilization Solution (e.g., SDS-HCl) D->E F Incubate & Shake (e.g., 15 min to overnight) E->F G Read Absorbance (570 nm) F->G

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Plating: Seed 5,000-10,000 cells per well in 100 µL of culture medium in a 96-well plate. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of this compound, vehicle control, or a positive control (e.g., 10% DMSO). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[4][5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[16][17]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the purple formazan crystals.[16][17]

  • Measurement: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[5][15] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5][16]

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the release of LDH from cells with damaged membranes into the culture supernatant.

G A Seed & Treat Cells in 96-well plate B Centrifuge Plate (optional, to pellet cells) A->B C Transfer Supernatant to new 96-well plate B->C D Add LDH Reaction Mix (Substrate, Cofactor, Dye) C->D E Incubate at RT (30 min, protected from light) D->E F Add Stop Solution E->F G Read Absorbance (490 nm) F->G

Caption: Workflow for the LDH cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol. Crucially, include a "Maximum LDH Release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 45 minutes before the end of the incubation.[18]

  • Supernatant Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt dye) to each well.[18] Mix gently by tapping the plate.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[18][19]

  • Stop Reaction: Add 50 µL of a stop solution (if required by the specific kit) to each well.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader. Subtract the background absorbance at 680 nm.[18]

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases 3 and 7 to release aminoluciferin, generating light via luciferase.[20][21]

Step-by-Step Methodology:

  • Cell Plating and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence. Follow steps 1 and 2 from the MTT protocol. Include a positive control for apoptosis (e.g., Staurosporine).

  • Reagent Equilibration: Allow the Caspase-Glo® 3/7 Reagent and the cell plate to equilibrate to room temperature.

  • "Add-Mix-Measure": Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture.[20][21]

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.

  • Measurement: Measure the luminescence using a microplate luminometer.

Data Analysis and Interpretation

For each assay, raw data should be processed to determine the effect of the compound relative to controls.

Parameter Calculation Interpretation
% Viability (MTT) (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank) * 100A measure of metabolic activity. A lower percentage indicates reduced viability.
% Cytotoxicity (LDH) (Abs_sample - Abs_vehicle) / (Abs_max_release - Abs_vehicle) * 100A measure of membrane integrity loss. A higher percentage indicates greater cytotoxicity.
Fold Change (Caspase) RLU_sample / RLU_vehicle(RLU = Relative Light Units). A value >1 indicates activation of apoptosis.

The primary quantitative output is the IC50 (half-maximal inhibitory concentration) , which is the concentration of the compound that causes a 50% reduction in the measured response (e.g., 50% viability in the MTT assay). This value is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Integrated Interpretation:

  • High LDH release + Low MTT signal: Suggests the primary mechanism of cell death is necrosis.

  • Low LDH release + Low MTT signal + High Caspase-3/7 signal: Strongly indicates apoptosis is the dominant mechanism.

  • Low MTT signal with minimal LDH release or Caspase activation: May indicate a cytostatic effect (inhibition of proliferation) rather than overt cell death.[22]

References

Application Notes & Protocols: In Vivo Experimental Design for Phenylpyrrolidine Cognitive Enhancers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo experiments to evaluate phenylpyrrolidine-based cognitive enhancers. Phenylpyrrolidines, a class of nootropic compounds, have garnered significant interest for their potential to improve cognitive functions such as memory, learning, and attention.[1] This guide moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating study design. We will cover critical phases from initial compound characterization and pharmacokinetic profiling to rigorous behavioral assessments and post-mortem mechanistic analysis, grounded in established preclinical evaluation techniques.[2]

Introduction: The Rationale for Phenylpyrrolidine-Based Nootropics

The phenylpyrrolidine chemical scaffold is a prominent feature in many nootropic agents, most famously in the racetam class of drugs like Phenylpiracetam.[3] These compounds are hypothesized to exert their cognitive-enhancing effects through various mechanisms, including the modulation of key neurotransmitter systems.[4] Specifically, they are thought to influence cholinergic and glutamatergic pathways, which are fundamental to synaptic plasticity, learning, and memory.[5][6][7] Some evidence suggests they can increase the density of acetylcholine (ACh) and NMDA glutamate receptors, enhance cerebral blood flow, and offer neuroprotective effects.[6][8]

The primary goal of in vivo testing is to translate these putative mechanisms into quantifiable improvements in cognitive function within a complex biological system.[9] This requires a multi-tiered experimental approach, beginning with fundamental safety and bioavailability assessments before moving to complex behavioral paradigms.

Phase 1: Pre-Behavioral Planning and Compound Characterization

A successful in vivo study begins with meticulous planning. The selection of an appropriate animal model and the precise characterization of the test compound are foundational to the translational relevance of the findings.[10]

Animal Model Selection

The choice of animal model is critical and depends on the specific cognitive domain being investigated. While transgenic models are invaluable for disease-specific research like Alzheimer's, pharmacological models of cognitive impairment are often employed for general nootropic screening.[9][11][12]

Model Type Description Advantages Considerations
Healthy, Adult Rodents Wild-type mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) with no induced deficits.Establishes baseline efficacy and pro-cognitive effects in a normal physiological state.May have a high performance ceiling, making it difficult to detect enhancement.
Age-Related Decline Aged rodents (e.g., >18 months) naturally exhibit cognitive decline.[13]Models the natural aging process; high translational relevance for age-related cognitive impairment.Long study duration and high cost; variability in the extent of decline among animals.
Pharmacological Impairment Acute induction of a cognitive deficit using an antagonist. Scopolamine, an anticholinergic agent, is commonly used to induce amnesia.[14]Rapid, reproducible, and cost-effective model of cholinergic dysfunction.[2]Does not model the chronic neurodegenerative aspects of diseases like Alzheimer's.
Transgenic Models Genetically modified rodents that express human disease-associated genes (e.g., APP/PS1 for Alzheimer's).[12]High construct validity for specific diseases; allows for testing of disease-modifying hypotheses.Expensive; phenotypes can be variable and may not fully recapitulate the human disease.

For initial screening of a novel phenylpyrrolidine compound, the scopolamine-induced amnesia model is highly recommended due to its efficiency and relevance to the presumed cholinergic mechanism of many racetams.

Compound Formulation and Administration

The physicochemical properties of the phenylpyrrolidine derivative will dictate its formulation.

  • Formulation: A common starting point is to dissolve the compound in a vehicle such as 5-10% DMSO in sterile saline. It is crucial to test the vehicle alone as a control group to ensure it has no independent effect on behavior.

  • Route of Administration: Intraperitoneal (IP) injection is common for acute studies due to rapid absorption. Oral gavage (PO) is preferred for chronic studies as it better mimics the intended human route of administration.[15]

  • Dosage: A dose-response curve should be established. A typical range for initial testing might be 1, 5, and 10 mg/kg.[10]

Phase 2: Pharmacokinetic (PK) and Tolerability Studies

Before assessing cognitive effects, it is essential to understand the drug's profile in the chosen animal model. PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.[15]

Key PK/PD Questions:

  • Bioavailability: What percentage of the drug reaches systemic circulation?[3][15]

  • Half-life (t½): How long does the compound remain at a therapeutic concentration?[3] For phenylpiracetam, the half-life in rodents is reported to be 2.5-3 hours.[3]

  • Brain Penetrance: Does the compound cross the blood-brain barrier effectively? This is a critical parameter for any CNS-active drug.[15]

  • Time to Peak Concentration (Tmax): When should behavioral testing be initiated post-dosing to coincide with maximum drug availability in the brain?

These studies prevent the misinterpretation of negative behavioral results that might arise from poor bioavailability rather than a lack of efficacy. Concurrently, a basic tolerability study, including observation for adverse effects (e.g., sedation, hyperactivity, seizures) and monitoring of body weight, should be performed. An open field assay can be used to confirm that the compound does not cause hyperactivity or sedation that could confound the results of cognitive tests.[14]

Phase 3: Core Cognitive Efficacy Testing

This phase involves using validated behavioral assays to measure the compound's effect on specific cognitive domains. It is advisable to use a battery of tests that assess different aspects of learning and memory.[16][17]

Experimental Workflow Diagram

The overall logic of an in vivo study should follow a structured sequence to ensure data integrity and minimize confounding variables.

G cluster_prep Phase 1: Preparation cluster_pkpd Phase 2: Profiling cluster_behavior Phase 3: Cognitive Testing cluster_analysis Phase 4: Mechanistic Analysis Model Animal Model Selection (e.g., C57BL/6 Mice) Acclimate Acclimation & Handling (≥ 7 days) Model->Acclimate PKPD PK/PD & Tolerability (Dose-ranging study) Acclimate->PKPD OpenField Open Field Test (Assess locomotor effects) PKPD->OpenField Dosing Compound/Vehicle Dosing (e.g., 30 min pre-test) OpenField->Dosing Behavior Behavioral Assay (e.g., MWM, NOR) Dosing->Behavior Euthanasia Euthanasia & Tissue Harvest (Brain regions: Hippocampus, Cortex) Behavior->Euthanasia Biochem Biochemical/Molecular Assays (Western Blot, ELISA, IHC) Euthanasia->Biochem

Caption: High-level workflow for in vivo evaluation of a cognitive enhancer.

Protocol: Morris Water Maze (MWM) for Spatial Learning & Memory

The MWM is a gold-standard test for hippocampal-dependent spatial learning and memory.[18][19]

Objective: To assess the ability of a rodent to learn and remember the location of a hidden escape platform using distal visual cues.

Materials:

  • Circular pool (120-150 cm diameter)

  • Water, made opaque with non-toxic white paint or milk powder

  • Submerged escape platform (10 cm diameter), 1-2 cm below the water surface

  • Video tracking system and software

  • Distal visual cues (e.g., shapes, posters) placed around the room

Procedure:

  • Habituation (Day 0): Allow each mouse to swim freely in the pool for 60 seconds without the platform present to acclimate them to the apparatus.

  • Acquisition Phase (Days 1-5):

    • Administer the phenylpyrrolidine compound or vehicle (e.g., 30 minutes before the first trial each day).

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the mouse into the water facing the pool wall at one of four quasi-random start positions (N, S, E, W).

    • Allow the mouse to search for the hidden platform for a maximum of 60 seconds.

    • Record the time taken to find the platform (escape latency) and the path length traveled.

    • If the mouse fails to find the platform within 60s, gently guide it to the platform and allow it to remain there for 15 seconds.[10]

    • Remove the mouse and place it in a heated holding cage during the inter-trial interval (approx. 15 min).

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Administer the final dose of the compound or vehicle.

    • Place each mouse in the pool for a single 60-second trial.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the exact former location of the platform.[10]

Data Analysis:

  • Acquisition: Analyze escape latency and path length over the 5 training days using a two-way repeated measures ANOVA. A significant improvement indicates learning.

  • Probe Trial: Analyze time in target quadrant and platform crossings using a one-way ANOVA or t-test. A significantly higher value in the drug-treated group compared to the vehicle/amnesia group indicates enhanced memory consolidation.

Protocol: Novel Object Recognition (NOR) for Recognition Memory

The NOR task assesses recognition memory, which is dependent on the cortex and hippocampus. It leverages the innate tendency of rodents to explore novel objects more than familiar ones.[13][18]

Objective: To evaluate the ability of a rodent to recognize a familiar object versus a novel one.

Materials:

  • Open field arena (e.g., 50x50x50 cm)

  • Two sets of identical objects (Set A) and one novel object (Set B). Objects should be heavy enough not to be displaced and have no innate reward or aversion properties.

  • Video recording equipment.

Procedure:

  • Habituation: Acclimate each animal to the empty arena for 10 minutes per day for 2-3 days prior to testing to reduce anxiety.

  • Familiarization/Training Phase (T1):

    • Administer the compound or vehicle.

    • Place two identical objects (A1 and A2) in the arena.

    • Place the mouse in the arena and allow it to explore for 10 minutes.

    • Record the time spent exploring each object (defined as nose pointing toward the object within 2 cm).

  • Retention Interval: Return the mouse to its home cage for a set period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).[16]

  • Test Phase (T2):

    • Replace one of the familiar objects with a novel object (e.g., A1 and B1).

    • Place the mouse back in the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

Data Analysis:

  • Calculate a Discrimination Index (DI) : DI = (T_novel - T_familiar) / (T_novel + T_familiar).

  • A DI significantly greater than zero indicates successful recognition memory.

  • Compare the DI between treatment groups using a one-way ANOVA or t-test. A higher DI in the drug-treated group suggests enhanced recognition memory.

Phase 4: Post-Mortem Mechanistic Analysis

Following behavioral testing, brain tissue is harvested to investigate the molecular changes underlying the observed cognitive effects.[14] This step is crucial for validating the compound's proposed mechanism of action.

Putative Signaling Pathway

Phenylpyrrolidines are often proposed to positively modulate glutamatergic signaling, particularly through AMPA or NMDA receptors, which is a key process in inducing Long-Term Potentiation (LTP) and memory consolidation.[5][6]

G Compound Phenylpyrrolidine Compound Receptor Glutamate Receptor (e.g., AMPA/NMDA) Compound->Receptor Positive Allosteric Modulation Ca Ca²+ Influx Receptor->Ca Kinase Downstream Kinases (e.g., CaMKII, PKA) Ca->Kinase CREB pCREB Kinase->CREB Phosphorylation Transcription Gene Transcription (BDNF, c-Fos) CREB->Transcription Plasticity Synaptic Plasticity & Memory Consolidation Transcription->Plasticity

Caption: Proposed signaling cascade for a phenylpyrrolidine cognitive enhancer.

Recommended Molecular Assays
  • Western Blotting: To quantify changes in the protein levels of key synaptic plasticity markers in the hippocampus and prefrontal cortex.

    • Targets: Phosphorylated CREB (pCREB), Brain-Derived Neurotrophic Factor (BDNF), Post-Synaptic Density Protein 95 (PSD-95), GluA1/GluN2B receptor subunits.

  • ELISA: To measure levels of specific neurotransmitters or proteins with high sensitivity.

    • Targets: Acetylcholine levels (via AChE activity assay), Aβ40/42 levels in transgenic models.[10]

  • Immunohistochemistry (IHC): To visualize the localization and expression of proteins within the brain architecture.

    • Targets: c-Fos (a marker of neuronal activation), NeuN (a neuronal marker), GFAP (an astrocyte marker to check for neuroinflammation).

Conclusion and Best Practices

The in vivo evaluation of phenylpyrrolidine cognitive enhancers requires a systematic, multi-faceted approach. By integrating pharmacokinetic profiling, robust behavioral testing, and targeted molecular analysis, researchers can build a comprehensive and compelling data package.

Key Best Practices:

  • Blinding: All behavioral scoring and data analysis should be performed by an experimenter blinded to the treatment conditions to eliminate bias.

  • Controls: Always include a vehicle-only control group and, in impairment models, a group that receives the impairing agent plus vehicle.

  • Statistical Power: Ensure studies are adequately powered with a sufficient number of animals per group (typically N=10-15 for behavioral studies) to detect meaningful effects.[14]

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines to minimize animal stress and suffering.

By adhering to these principles, researchers can generate high-quality, reproducible data that will meaningfully advance the development of novel cognitive enhancers.

References

Application Note & Protocols: (1-Phenylpyrrolidin-3-yl)methanol as a Versatile Scaffold for 3D-Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead compounds.[1][2] Central to this strategy is the selection of fragment libraries that effectively sample three-dimensional (3D) chemical space, thereby increasing the probability of discovering novel interactions with biological targets.[3][4] The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its sp³-rich, non-planar geometry which is present in numerous FDA-approved drugs.[5][6][7] This guide details the strategic application of (1-Phenylpyrrolidin-3-yl)methanol, a chiral, synthetically tractable scaffold, in the context of an FBDD campaign. We provide the scientific rationale for its selection, detailed protocols for library synthesis, biophysical screening, and a roadmap for hit-to-lead optimization, demonstrating its utility in generating potent, 3D-diverse drug candidates.

The Rationale: Why this compound?

The success of an FBDD campaign is critically dependent on the quality of the screening library. While traditional FBDD has often relied on flatter, aromatic systems, there is a growing consensus that fragments with greater 3D character offer significant advantages, including improved solubility and the ability to form more complex and specific interactions with protein targets.[3] The this compound scaffold is an exemplary starting point for building a 3D-focused fragment library for several key reasons:

  • Inherent Three-Dimensionality: Unlike flat aromatic rings, the saturated sp³-hybridized pyrrolidine core provides a rigid, non-planar conformation.[5][8] This pre-organized 3D structure allows for a more effective exploration of the shape of a target's binding pocket.

  • Defined Exit Vectors for Growth: The primary alcohol at the C3 position provides a reliable and synthetically accessible "exit vector." This allows for the controlled, directional elaboration of fragment hits into more potent leads—a core tenet of the "fragment growing" optimization strategy.[9]

  • Balanced Physicochemical Properties: The scaffold itself possesses properties that align well with the "Rule of Three," a guiding principle for fragment design, ensuring a favorable starting point for developing drug-like molecules.[1][2]

  • Synthetic Tractability: The scaffold is what is known as a "poised fragment".[10] The hydroxyl group is a versatile functional handle amenable to a wide range of chemical transformations, enabling the rapid generation of a diverse library of analogues.[11]

Data Presentation: Physicochemical Properties of the Core Scaffold

The foundational scaffold, this compound, exhibits properties that make it an ideal starting point for fragment library development.

PropertyValue"Rule of Three" GuidelineSource
Molecular Weight (MW) 177.24 g/mol ≤ 300 Da[12]
cLogP ~1.5≤ 3[1]
Hydrogen Bond Donors (HBD) 1≤ 3[1]
Hydrogen Bond Acceptors (HBA) 2≤ 3[1]
Fraction of sp³ carbons (Fsp³) 0.45High Fsp³ is desirable[3]

The FBDD Workflow: From Scaffold to Lead

The successful application of the this compound scaffold involves a systematic, multi-stage process. This workflow is designed to efficiently identify initial fragment hits and provide a clear path for their evolution into high-affinity lead compounds.

FBDD_Workflow cluster_0 Phase 1: Library Generation cluster_1 Phase 2: Hit Identification cluster_2 Phase 3: Hit Characterization cluster_3 Phase 4: Lead Optimization Lib_Synth Library Synthesis (Scaffold Elaboration) Primary_Screen Primary Screen (e.g., DSF/TSA) Lib_Synth->Primary_Screen Hit_Validation Hit Validation (e.g., SPR, NMR) Primary_Screen->Hit_Validation Triage Hits Structural_Bio Structural Biology (X-Ray, Cryo-EM) Hit_Validation->Structural_Bio SBDD Structure-Based Design (Fragment Growing) Structural_Bio->SBDD Lead_Compound Potent Lead Compound SBDD->Lead_Compound

Caption: High-level workflow for a fragment-based drug design campaign.

Protocols: Synthesis and Screening

The following protocols provide detailed, step-by-step methodologies for key stages of the FBDD campaign using the this compound scaffold.

Protocol 1: Focused Fragment Library Synthesis via Williamson Ether Synthesis

Rationale: This protocol describes the O-alkylation of the scaffold's primary alcohol to generate a small, diverse library of ether-linked fragments. This reaction is robust, high-yielding, and allows for the introduction of a variety of chemical functionalities (R-groups) to probe different regions of a protein's binding site.[11]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • A diverse set of alkyl halides (e.g., benzyl bromide, 2-bromopropane, ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (Hexanes, Ethyl Acetate)

Procedure:

  • Deprotonation: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.2 eq). Suspend the NaH in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.

    • Causality Note: This step generates the alkoxide anion, a potent nucleophile necessary for the subsequent substitution reaction. The evolution of hydrogen gas is an indicator of successful deprotonation.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C. Add the desired alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ether fragment.

Protocol 2: Biophysical Screening Cascade

Rationale: Because fragments typically bind with weak affinity (μM to mM range), highly sensitive biophysical techniques are required for their detection.[13][14] A screening cascade using orthogonal methods is essential to confidently identify true binders and eliminate false positives.[13]

Screening_Cascade start Fragment Library primary Primary Screen (DSF) High-Throughput start->primary triage Hit Triage (ΔTm > 2°C) primary->triage secondary Orthogonal Screen (SPR) Confirms Direct Binding Determines KD triage->secondary Primary Hits validated Validated Hits secondary->validated

Caption: A typical biophysical screening cascade for hit identification.

A. Primary Screen: Differential Scanning Fluorimetry (DSF)

Principle: DSF, or Thermal Shift Assay (TSA), measures a protein's thermal stability. The binding of a ligand (fragment) typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change (ΔTm) is used to identify potential binders in a high-throughput manner.[10][15]

Materials:

  • Purified target protein (0.1-0.2 mg/mL)

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Fragment library compounds (10 mM stocks in DMSO)

  • Quantitative PCR (qPCR) instrument with a thermal ramping feature

Procedure:

  • Master Mix Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer. The final concentration of the dye is typically 5x.

    • Self-Validation Note: Include two types of controls on every plate: a "no ligand" control (protein + dye + DMSO) to establish the baseline Tm, and a "known binder" positive control (if available) to validate assay performance.

  • Plate Preparation: Dispense the master mix into the wells of a 96- or 384-well PCR plate.

  • Add fragment compounds from the library to the wells to a final concentration of 200-500 μM. Ensure the final DMSO concentration is constant across all wells (e.g., 1-2%).

  • Data Acquisition: Seal the plate and place it in the qPCR instrument.

  • Run a thermal melt experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/min, while continuously monitoring fluorescence.

  • Data Analysis: The Tm is the temperature at which the fluorescence signal is at its maximum in the first derivative plot. Calculate the ΔTm for each fragment (ΔTm = Tm_fragment - Tm_DMSO). A significant and reproducible ΔTm (e.g., >2 °C) identifies a primary hit.

B. Hit Validation: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[16] It serves as an excellent orthogonal method to confirm direct binding of the fragment to the target and to quantify the binding affinity (KD).[10]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein

  • Primary fragment hits

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Target Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling. A reference flow cell should be prepared by performing the activation and blocking steps without protein to allow for reference subtraction.

  • Fragment Screening: Inject the primary fragment hits over both the target and reference flow cells at a single high concentration (e.g., 200 μM). A binding response significantly above the reference cell signal confirms a direct interaction.

  • Affinity Determination: For confirmed hits, perform a full dose-response analysis. Inject a series of increasing concentrations of the fragment (e.g., from 1 μM to 500 μM) over the chip surface.

  • Data Analysis: Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the equilibrium dissociation constant (KD). This value provides a quantitative measure of binding affinity.

Hit-to-Lead: The Path of Fragment Growth

Once a fragment hit is validated and its binding mode is determined by structural biology (ideally X-ray crystallography), the hit-to-lead optimization phase begins.[17] The this compound scaffold is perfectly designed for the "fragment growing" strategy.[9][18]

Principle: The co-crystal structure reveals how the fragment sits in the binding pocket and, crucially, the orientation of the hydroxymethyl exit vector. Chemists can then design and synthesize new analogues where this vector is extended to interact with adjacent pockets, forming additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and dramatically increasing binding affinity.

Fragment_Growing cluster_0 Structure-Based Design Cycle A 1. Co-crystal Structure of Fragment-Target Complex B 2. Identify Adjacent Pocket and Exit Vector A->B C 3. Design & Synthesize New Analogue B->C D 4. Assay for Affinity (SPR, ITC) C->D E Improved Affinity? D->E E->A No (Iterate) F Lead Compound E->F Yes

Caption: The iterative cycle of structure-based fragment growing.

Conclusion

The this compound scaffold represents a superior starting point for modern fragment-based drug design campaigns. Its inherent 3D geometry, balanced physicochemical properties, and synthetically poised nature provide researchers with a powerful tool to explore complex biological targets. By following a systematic workflow of library synthesis, robust biophysical screening, and structure-guided optimization, this scaffold can significantly accelerate the discovery of novel, high-quality lead compounds, ultimately shortening the path to new therapeutics.

References

Application Notes & Protocols: Investigating (1-Phenylpyrrolidin-3-yl)methanol in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a cornerstone in central nervous system (CNS) drug discovery, valued for its ability to introduce three-dimensional complexity and favorable pharmacokinetic properties into novel therapeutic agents.[1] This guide focuses on a specific, yet under-investigated derivative, (1-Phenylpyrrolidin-3-yl)methanol . While direct research on this exact molecule is limited in publicly accessible literature, extensive studies on closely related phenylpyrrolidine derivatives provide a robust framework for its systematic evaluation as a potential neuroactive agent.

This document serves as a comprehensive technical guide, outlining the scientific rationale and detailed protocols for the preclinical assessment of this compound. We will leverage findings from a well-characterized analog, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, which has demonstrated significant neuroprotective effects in models of ischemic stroke, potentially through modulation of AMPA receptors.[1][2][3] By adapting these field-proven methodologies, researchers can efficiently explore the therapeutic potential of this compound in neuroscience.

Introduction: The Scientific Rationale

The phenylpyrrolidine moiety is a privileged structure in medicinal chemistry. The pyrrolidine ring offers sp³-hybridized carbons that allow for precise spatial orientation of substituents, which is critical for selective interaction with enantioselective protein targets in the CNS.[1] The addition of a phenyl group can facilitate blood-brain barrier penetration and introduce key interactions with target receptors.

This compound (Figure 1) is a chiral organic compound featuring a foundational pyrrolidine ring.[4] Its specific structure, with a phenyl group on the nitrogen and a methanol group at the 3-position, presents an intriguing candidate for neurological research. The hydroxyl group offers a potential site for hydrogen bonding within a receptor binding pocket, a common feature in many CNS-active drugs.

Figure 1: Chemical Structure of this compound Source: Sigma-Aldrich[4]

PropertyValueReference
Molecular FormulaC₁₁H₁₅NO[4]
Molecular Weight177.24 g/mol [4]
CAS Number99858-80-7[4]

Given the neuroprotective and cognitive-enhancing properties of similar molecules, a logical starting point for the investigation of this compound is to assess its potential efficacy in models of excitotoxicity and ischemic brain injury.[1][2]

Proposed Mechanism of Action: A Hypothesis

Based on research into analogous compounds, we hypothesize that this compound may exert neuroprotective effects by modulating glutamatergic neurotransmission. Specifically, the AMPA subtype of ionotropic glutamate receptors is a compelling putative target.[1][2] Dysregulation of AMPA receptors is a known factor in the neuronal damage caused by ischemic stroke.[1]

The following diagram illustrates the proposed signaling pathway for investigation.

Proposed_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate_Release Glutamate Release AMPAR AMPA Receptor Glutamate_Release->AMPAR Activates Ca_Influx Excessive Ca²⁺ Influx AMPAR->Ca_Influx Mediates Excitotoxicity Neuronal Damage & Apoptosis Ca_Influx->Excitotoxicity Leads to Test_Compound This compound Test_Compound->AMPAR Potential Modulator (Antagonist/Negative Allosteric Modulator?)

Caption: Proposed mechanism of neuroprotection via AMPA receptor modulation.

Experimental Workflows: A Step-by-Step Guide

The investigation of a novel compound like this compound should follow a logical progression from in vitro characterization to in vivo validation.

Experimental_Workflow In_Vitro_Screening PART 1: In Vitro Neuroprotection Assay In_Vivo_Studies PART 2: In Vivo Ischemic Stroke Model In_Vitro_Screening->In_Vivo_Studies If promising neuroprotection is observed Behavioral_Assessment PART 3: Post-Stroke Behavioral Assessment In_Vivo_Studies->Behavioral_Assessment Data_Analysis Data Analysis & Interpretation Behavioral_Assessment->Data_Analysis

Caption: Phased experimental workflow for compound evaluation.

PART 1: In Vitro Neuroprotection Assay Protocol (Glutamate-Induced Excitotoxicity Model)

This protocol is adapted from studies on a closely related phenylpyrrolidinone derivative and is designed to assess the ability of this compound to protect neurons from glutamate-induced cell death.[1][3]

Objective: To determine the concentration-dependent neuroprotective effect of this compound against glutamate toxicity in primary cortical neurons.

Materials:

  • Primary cortical neurons isolated from newborn Wistar rats (Day 0-1)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound (test compound)

  • L-Glutamic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture:

    • Isolate cortical neurons from newborn Wistar rats following established protocols.

    • Plate the neurons in 96-well plates coated with poly-L-lysine at a density of 1 x 10⁵ cells/well.

    • Culture the cells in supplemented Neurobasal medium at 37°C in a humidified 5% CO₂ incubator for 7-9 days to allow for maturation.

  • Compound Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions in culture medium to achieve final concentrations for testing (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is ≤ 0.1% in all wells.

  • Glutamate-Induced Toxicity:

    • After the culture period, expose the neurons to a toxic concentration of glutamate (e.g., 50 µM, to be optimized for the specific cell culture) for 24 hours.

    • Control Groups:

      • Vehicle Control: Cells treated with medium and 0.1% DMSO only (no glutamate, no test compound).

      • Glutamate Control: Cells treated with 50 µM glutamate and 0.1% DMSO.

    • Test Groups:

      • Co-treat cells with 50 µM glutamate and varying concentrations of this compound (1-100 µM).

  • Cell Viability Assessment (MTT Assay):

    • After the 24-hour incubation, remove the treatment medium.

    • Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate cell viability as a percentage relative to the vehicle control group.

  • Plot the concentration-response curve to determine the EC₅₀ (half-maximal effective concentration) for neuroprotection.

Expected Results (Hypothetical):

GroupConcentration% Cell Viability (Mean ± SEM)
Vehicle Control-100 ± 5.2
Glutamate Control50 µM45 ± 4.1
Test Compound1 µM52 ± 3.8
Test Compound10 µM65 ± 4.5
Test Compound 50 µM 82 ± 5.1
Test Compound100 µM78 ± 4.9

Based on data from a similar compound, a significant protective effect is anticipated, with the maximum effect potentially around 50 µM.[1]

PART 2: In Vivo Ischemic Stroke Model Protocol (Transient MCAO)

This protocol outlines a transient middle cerebral artery occlusion (MCAO) model in rats, a standard and clinically relevant model for evaluating potential stroke therapies.[2][3]

Objective: To assess the neuroprotective efficacy of this compound in reducing infarct volume and neurological deficits following focal cerebral ischemia.

Animals: Male Wistar rats (250-300g)

Materials:

  • This compound

  • Saline (vehicle)

  • Anesthesia (e.g., isoflurane)

  • 4-0 monofilament nylon suture with a rounded tip

  • Surgical instruments

  • 2,3,5-triphenyltetrazolium chloride (TTC) for staining

Procedure:

  • Surgical Procedure (MCAO):

    • Anesthetize the rat and maintain body temperature at 37°C.

    • Perform a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce the 4-0 monofilament suture via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.

    • Suture the incision and allow the animal to recover.

    • Sham Group: Perform the same surgery without occluding the MCA.

  • Drug Administration:

    • Randomly assign animals to treatment groups:

      • Sham Group: Saline administration.

      • Vehicle Group (MCAO): Saline administration post-MCAO.

      • Test Group (MCAO): this compound administration (e.g., 10 mg/kg, intraperitoneally) immediately after reperfusion. The dose should be determined from preliminary safety and pharmacokinetic studies.

  • Infarct Volume Assessment (24 hours post-MCAO):

    • Anesthetize and euthanize the animals.

    • Harvest the brains and slice them into 2 mm coronal sections.

    • Immerse the slices in a 2% TTC solution at 37°C for 30 minutes. TTC stains viable tissue red, leaving the infarcted (damaged) tissue white.

    • Acquire images of the stained sections and quantify the infarct volume using image analysis software.

Data Analysis:

  • Calculate the infarct volume as a percentage of the total hemispheric volume.

  • Compare the infarct volume between the vehicle and test groups using a t-test or ANOVA.

PART 3: Post-Stroke Behavioral Assessment Protocols

Behavioral tests are crucial for evaluating the functional recovery promoted by the test compound.[1][2]

Objective: To determine if this compound improves neurological function, locomotor activity, and anxiety-like behavior post-stroke.

A. Neurological Deficit Score:

  • Timeline: 24 hours post-MCAO.

  • Procedure: Score the animals on a 5-point scale based on motor deficits (e.g., 0 = no deficit, 4 = severe deficit/circling).

  • Analysis: Compare scores between groups using non-parametric tests.

B. Open Field Test (OFT):

  • Timeline: 7-14 days post-MCAO.

  • Purpose: Assesses general locomotor activity and anxiety.

  • Procedure: Place the rat in the center of an open arena (e.g., 100x100 cm) and record its activity for 10 minutes.

  • Metrics:

    • Total distance traveled.

    • Time spent in the center versus the periphery.

    • Rearing frequency.

  • Analysis: Compare metrics between groups using ANOVA. Reduced anxiety is indicated by more time spent in the center.

C. Light-Dark Box Test:

  • Timeline: 7-14 days post-MCAO.

  • Purpose: Assesses anxiety-like behavior.

  • Procedure: The apparatus consists of a light and a dark compartment. Place the animal in the light compartment and allow it to explore for 5 minutes.

  • Metrics:

    • Time spent in the light compartment.

    • Number of transitions between compartments.

  • Analysis: Anxiolytic effects are suggested by increased time in the light compartment.

Hypothetical Behavioral Data Summary:

TestMetricVehicle Group (MCAO)Test Compound Group (MCAO)
Neurological ScoreMedian Score (0-4)3.01.5
Open Field TestTime in Center (s)15 ± 335 ± 5
Light-Dark BoxTime in Light (s)40 ± 885 ± 12*

* Indicates a statistically significant improvement compared to the vehicle group.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for the preclinical evaluation of this compound in neuroscience research. By following these established protocols for in vitro neuroprotection and in vivo stroke models, researchers can systematically assess its therapeutic potential. Positive results would warrant further investigation into its precise mechanism of action, including receptor binding assays to confirm its interaction with AMPA receptors, and more extensive pharmacokinetic and toxicological profiling. The versatility of the pyrrolidine scaffold suggests that this compound is a worthy candidate for exploration in the quest for novel CNS therapeutics.[1]

References

Topic: Synthesis and Application of [¹⁸F]-(S)-1-(2-Fluoroethyl)-3-(hydroxymethyl)-3-phenylpyrrolidine for PET Imaging of Sigma-1 Receptors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, Radiochemists, and Drug Development Professionals in Neuroscience and Oncology.

Abstract

The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein implicated in a wide range of neuropathologies, including Alzheimer's disease, depression, and neuropathic pain, as well as in the proliferation of certain cancers.[1][2][3] Positron Emission Tomography (PET) provides a non-invasive method to quantify σ₁ receptor density and occupancy in vivo, facilitating drug development and disease diagnosis.[2] This document provides a comprehensive guide to the synthesis of a novel σ₁ receptor PET radiotracer, [¹⁸F]-(S)-1-(2-Fluoroethyl)-3-(hydroxymethyl)-3-phenylpyrrolidine ([¹⁸F]F-PHMP). We detail the multi-step synthesis of the tosylate precursor, the automated radiosynthesis protocol for ¹⁸F-labeling, and the requisite quality control procedures for clinical translation. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for researchers aiming to implement σ₁ receptor imaging programs.

Introduction and Scientific Rationale

The (1-Phenylpyrrolidin-3-yl)methanol scaffold is a privileged structure for high-affinity σ₁ receptor ligands.[1][3] The development of PET tracers based on this scaffold is driven by the need for quantitative biomarkers to study σ₁ receptor pathophysiology and to assess the efficacy of novel therapeutics targeting this protein.[2]

Why [¹⁸F]F-PHMP?

  • Choice of Radionuclide (¹⁸F): Fluorine-18 is selected for its near-ideal half-life (109.8 minutes), which allows for multi-step, high-yield radiosynthesis, purification, and transport to imaging sites. Its low positron energy (β⁺max = 634 keV) results in high-resolution PET images.

  • Labeling Strategy: We employ a two-step labeling approach involving the synthesis of a tosylate precursor followed by a robust nucleophilic substitution with [¹⁸F]fluoride. This is a widely adopted and reliable method for introducing ¹⁸F onto alkyl chains.[4]

  • Structural Design: The N-fluoroethyl group provides a metabolically stable site for radiolabeling, while the (S)-enantiomer is often associated with higher affinity and selectivity for the σ₁ receptor compared to the σ₂ subtype.[1][3] The core phenylpyrrolidinyl-methanol structure ensures high affinity for the target.

Overall Synthesis Workflow

The production of [¹⁸F]F-PHMP is a multi-stage process that begins with the organic synthesis of a stable precursor molecule and culminates in the automated radiolabeling and purification of the final PET tracer. The workflow is designed for efficiency and compliance with cGMP (current Good Manufacturing Practice) standards.

G Figure 1: Overall Radiosynthesis Workflow cluster_precursor Part A: Precursor Synthesis (Non-Radioactive) cluster_radio Part B: Automated Radiosynthesis (Hot Lab) cluster_qc Part C: Quality Control P1 Commercially Available Starting Materials P2 Multi-Step Organic Synthesis (S)-3-(hydroxymethyl)-3-phenylpyrrolidine P1->P2 P3 Ethylene Glycol Ditosylate Reaction P2->P3 P4 Final Precursor: (S)-2-((3-(hydroxymethyl)-3-phenylpyrrolidin-1-yl)ethyl) tosylate P3->P4 P5 Full Characterization (NMR, MS, HPLC) P4->P5 R1 [¹⁸F]Fluoride Production (Cyclotron) R2 [¹⁸F]F⁻ Trapping & Elution (QMA Cartridge) R1->R2 R3 Azeotropic Drying (K₂CO₃ / Kryptofix 2.2.2) R2->R3 R4 Radiolabeling Reaction (Precursor + [¹⁸F]F⁻/K222) R3->R4 R5 Purification (Semi-Prep HPLC) R4->R5 R6 Formulation (Sterile Filtration) R5->R6 QC1 Radiochemical Purity (HPLC) R6->QC1 QC2 Specific Activity R6->QC2 QC3 Residual Solvents (GC) R6->QC3 QC4 pH & Sterility R6->QC4

Caption: Overview of the complete workflow for [¹⁸F]F-PHMP production.

Part A: Precursor Synthesis Protocol

The synthesis of the tosylate precursor is a critical prerequisite for successful radiolabeling. The following protocol outlines a plausible route to obtain the key intermediate, (S)-2-((3-(hydroxymethyl)-3-phenylpyrrolidin-1-yl)ethyl) 4-methylbenzenesulfonate.

Caption: Chemical scheme for precursor synthesis and final radiolabeling. (Note: Images are placeholders for chemical structures).

Methodology:

  • N-Alkylation:

    • To a solution of (S)-3-(hydroxymethyl)-3-phenylpyrrolidine (1.0 eq) in anhydrous acetonitrile (CH₃CN), add potassium carbonate (K₂CO₃, 3.0 eq) and ethylene glycol ditosylate (1.2 eq).

    • Heat the mixture to reflux (approx. 82°C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

    • Rationale: The secondary amine of the pyrrolidine acts as a nucleophile, displacing one of the tosylate leaving groups. K₂CO₃ serves as a base to neutralize the generated toluenesulfonic acid.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in DCM) to isolate the pure tosylate precursor.

  • Characterization:

    • Confirm the structure and purity of the final precursor using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Purity should be >98% as determined by analytical HPLC to ensure clean radiolabeling.

Part B: Automated [¹⁸F]Radiosynthesis Protocol

This protocol is designed for an automated synthesis module (e.g., GE TRACERlab™ or similar). All steps from [¹⁸F]fluoride delivery to final formulation are performed within a shielded hot cell.

Step-by-Step Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Aqueous [¹⁸O]H₂O containing cyclotron-produced [¹⁸F]fluoride is passed through a pre-conditioned quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using an eluent solution containing Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in an acetonitrile/water mixture.

    • Rationale: The QMA cartridge separates the [¹⁸F]fluoride from the target water. K₂₂₂ is a cryptand that chelates the potassium ion, leaving a highly reactive, "naked" [¹⁸F]fluoride anion for nucleophilic attack.[4]

  • Azeotropic Drying:

    • The solvent is removed under a stream of nitrogen with gentle heating (approx. 95°C). Anhydrous acetonitrile is added and evaporated two more times to ensure the reaction environment is completely anhydrous.

    • Rationale: Water will solvate the fluoride ion, drastically reducing its nucleophilicity and inhibiting the labeling reaction.

  • Radiolabeling Reaction:

    • The tosylate precursor (typically 5-10 mg) dissolved in anhydrous dimethyl sulfoxide (DMSO, 0.5-1.0 mL) is added to the dried [¹⁸F]F⁻/K₂₂₂ complex.

    • The reaction vessel is sealed and heated to 120-130°C for 10-15 minutes.

    • Rationale: DMSO is a polar aprotic solvent that effectively solvates the K₂₂₂/K⁺ complex but not the fluoride anion, maximizing its reactivity. The elevated temperature is necessary to overcome the activation energy for the Sₙ2 substitution.[1]

  • HPLC Purification:

    • After cooling, the reaction mixture is quenched with the HPLC mobile phase and injected onto a semi-preparative reverse-phase C18 HPLC column.

    • The product peak corresponding to [¹⁸F]F-PHMP (identified by co-elution with a non-radioactive standard) is collected.

    • Rationale: HPLC is essential to separate the desired radiolabeled product from unreacted [¹⁸F]fluoride, the precursor, and any side products, ensuring high radiochemical purity.

  • Formulation:

    • The collected HPLC fraction is passed through a C18 Sep-Pak cartridge to trap the product.

    • The cartridge is washed with sterile water to remove the HPLC solvents.

    • The final product is eluted from the cartridge with USP-grade ethanol and diluted with sterile saline for injection to achieve the desired final concentration and an ethanol content of <10% v/v.

    • The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Part C: Quality Control (QC) Protocol

Each batch of [¹⁸F]F-PHMP must pass a series of QC tests before it can be released for preclinical or clinical use.

Parameter Method Specification Rationale
Identity Analytical Radio-HPLCRetention time matches the non-radioactive standardConfirms the correct compound was synthesized.
Radiochemical Purity Analytical Radio-HPLC≥ 95%Ensures that the radioactivity injected is associated with the desired tracer, minimizing off-target signal.[5]
Specific Activity HPLC (UV and Radio-detector)> 1.0 Ci/µmol (> 37 GBq/µmol) at time of injectionHigh specific activity is crucial to avoid mass effects where the injected compound could saturate the target receptors, and to minimize potential chemical toxicity.
Residual Solvents Gas Chromatography (GC)Acetonitrile < 410 ppm, Ethanol < 5000 ppm (per USP)Confirms that potentially toxic organic solvents used during synthesis are below safe limits.
pH pH meter or strip4.5 - 7.5Ensures the final product is physiologically compatible and avoids patient discomfort or tissue damage upon injection.
Sterility & Endotoxins Standard Microbiological TestsSterile & < 175 EU/V (Endotoxin Units)Mandatory for all parenteral drugs to prevent infection and pyrogenic reactions.

Discussion and Expert Insights

  • Precursor Optimization: The purity of the tosylate precursor is paramount. Impurities can compete in the radiolabeling step, leading to low radiochemical yields and complex purification profiles. Rigorous purification and characterization of the precursor cannot be overstated.

  • Reaction Conditions: While the described conditions are a robust starting point, optimization may be necessary. If yields are low, increasing the temperature (e.g., to 140°C) or reaction time may help, but this also risks degradation. Alternatively, using a different leaving group on the precursor (e.g., mesylate, nosylate) could enhance reactivity.

  • Automated vs. Manual Synthesis: While manual synthesis is possible for initial development, automated modules provide significant advantages in terms of radiation safety (ALARA principle), reproducibility, and cGMP compliance for clinical production.[1]

  • Metabolic Stability: The N-fluoroethyl group is generally stable against in vivo defluorination. However, metabolic profiling in plasma and brain tissue should be performed during preclinical evaluation to identify and quantify any radiometabolites that could confound PET image analysis.

This guide provides a comprehensive framework for the synthesis and quality control of [¹⁸F]F-PHMP. By following these protocols and understanding the underlying scientific rationale, research teams can successfully produce this valuable PET radiotracer for advancing the study of sigma-1 receptors in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Phenylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (1-Phenylpyrrolidin-3-yl)methanol (CAS 99858-80-7).[1] As a key intermediate in pharmaceutical research, achieving a high yield and purity of this compound is critical. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Overview of Synthetic Strategy

The most direct and common laboratory-scale synthesis of this compound involves the chemical reduction of the corresponding ketone, 1-phenylpyrrolidin-3-one. This transformation is typically achieved using hydride-based reducing agents or catalytic hydrogenation. The choice of method depends on available equipment, scale, and desired selectivity.

This guide will focus primarily on troubleshooting the reduction of 1-phenylpyrrolidin-3-one, as it represents a robust and widely adopted synthetic route.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Issue: Low or No Reaction Conversion

Q1: I have set up the reduction of 1-phenylpyrrolidin-3-one with sodium borohydride (NaBH₄) in methanol, but after several hours, TLC and LC-MS analysis shows mostly unreacted starting material. What are the potential causes?

A1: This is a common issue that typically points to one of four areas: reagent quality, reaction conditions, solvent purity, or procedural setup.

  • Inactive Reducing Agent: Sodium borohydride is susceptible to decomposition upon exposure to atmospheric moisture. If the reagent is old or has been stored improperly, its activity will be significantly diminished.

    • Expert Insight: Before committing your valuable substrate, it's wise to test your NaBH₄ on a simple, fast-reacting ketone like acetone or cyclohexanone. A vigorous initial reaction (bubbling) is a good sign of reagent activity.

  • Insufficient Equivalents: While the stoichiometry is 0.25 equivalents of NaBH₄ per mole of ketone (since each BH₄⁻ ion delivers four hydrides), it is standard practice to use a molar excess (typically 1.5 to 3.0 equivalents) to ensure the reaction goes to completion and to compensate for any reaction with the solvent or trace water.

  • Low Temperature: While NaBH₄ reductions are often initiated at 0 °C to control the initial exotherm, the reaction rate can be slow at this temperature. If the reaction is sluggish, allowing it to slowly warm to room temperature and stir for an extended period (2-12 hours) is often necessary.[2]

  • Solvent Purity: The presence of significant amounts of water in the methanol will rapidly quench the sodium borohydride, reducing the amount available to react with your ketone. Always use anhydrous or high-purity grade solvents for these reactions.

Issue: Complex Product Mixture & Impurity Formation

Q2: My reaction has gone to completion, but I'm observing multiple spots on my TLC plate and several peaks in my LC-MS analysis besides my desired product. What are these impurities?

A2: The formation of side products can complicate purification and reduce yield. The identity of these impurities depends on the synthetic route chosen.

  • For Ketone Reduction Routes:

    • Unreacted Starting Material: As discussed above, this results from an incomplete reaction.

    • Solvent Adducts: In some cases, particularly with reactive intermediates, the solvent can participate in side reactions. For instance, if using an acidic workup with methanol, you could potentially form a methyl ether, although this is less common for a simple alcohol product.

  • For Alternative Routes (e.g., Grignard Reaction):

    • If synthesizing via the addition of a phenyl Grignard reagent to a 3-pyrrolidinone derivative, you can expect other impurities. Grignard reagents are highly reactive and sensitive.[3][4]

    • Dimerization Products: Phenylmagnesium bromide can react with itself to form biphenyl.

    • Protonated Reagent: Any trace moisture will quench the Grignard reagent, producing benzene.

    • Expert Insight: The success of a Grignard reaction is highly dependent on maintaining strictly anhydrous conditions. All glassware must be oven- or flame-dried, and solvents must be rigorously dried before use.[5][6]

Issue: Difficult Product Isolation and Purification

Q3: The workup procedure is complete, but I am struggling to obtain a pure product. Column chromatography is giving poor separation. What can I do?

A3: this compound is a tertiary amine and an alcohol, giving it both basic and polar characteristics that can make purification challenging.

  • Optimize Acid-Base Extraction: The amine functionality is a powerful handle for purification.

    • During workup, after quenching the reaction, acidify the aqueous layer with 1 M HCl.[2] Your product, being basic, will be protonated and move into the aqueous layer.

    • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-basic organic impurities.

    • Next, basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to a pH > 10. This deprotonates your product, making it less water-soluble.

    • You can then extract your neutral amine product back into an organic solvent. This technique is highly effective for removing non-basic impurities.

  • Column Chromatography Strategy:

    • Tailing: The basic nitrogen atom can interact strongly with the acidic silica gel, leading to significant tailing of the product spot on TLC and poor separation on a column.

    • Solution: To mitigate this, add a small amount of a volatile base, such as triethylamine (~1-2%), to your mobile phase (e.g., ethyl acetate/hexanes). The triethylamine will compete for the acidic sites on the silica, allowing your product to elute more cleanly.

    • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase like alumina (neutral or basic) or a C18-functionalized reverse-phase silica gel.

Experimental Protocols & Data

Protocol: Reduction of 1-Phenylpyrrolidin-3-one with Sodium Borohydride

This protocol provides a standard laboratory procedure for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-phenylpyrrolidin-3-one (1.0 eq). Dissolve the ketone in anhydrous methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 2.0 eq) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once complete, cool the flask back to 0 °C and slowly add acetone to quench any excess NaBH₄. Stir for 20 minutes.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Redissolve the resulting residue in ethyl acetate and water. Transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, typically with 1% triethylamine added to the mobile phase.

Data Presentation: Comparison of Common Reducing Agents

The choice of reducing agent is a critical parameter. The table below compares two common hydride donors for this synthesis.

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Mild and selective for aldehydes/ketonesVery strong, reduces most polar carbonyls
Solvent Protic solvents (Methanol, Ethanol)Aprotic ethers (THF, Diethyl ether)
Safety Relatively safe, reacts slowly with waterHighly reactive, pyrophoric with water
Workup Simple quench with acetone/acidCautious Fieser workup (water, NaOH)
Selectivity HighLow (will reduce other functional groups)

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve Ketone in Methanol B 2. Cool to 0°C A->B C 3. Add NaBH4 B->C D 4. Monitor Reaction (TLC/LC-MS) C->D E 5. Quench Excess Reagent D->E F 6. Remove Solvent E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, MS) I->J K This compound J->K Pure Product

Caption: Synthesis and Purification Workflow.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing low-yield reactions.

G Start Low Yield or Incomplete Reaction Reagent Is the NaBH4 reagent old? Start->Reagent Equiv Are you using 1.5-3.0 equivalents? Reagent->Equiv No Sol_Action Use fresh, new NaBH4. Run a test reaction on acetone. Reagent->Sol_Action Yes Temp Did you allow the reaction to warm to RT? Equiv->Temp Yes Equiv_Action Increase equivalents of NaBH4 and rerun the reaction. Equiv->Equiv_Action No Temp_Action Increase reaction time at room temperature. Temp->Temp_Action No Success Problem Solved Temp->Success Yes Sol_Action->Success Equiv_Action->Success Temp_Action->Success

Caption: Low-Yield Troubleshooting Flowchart.

Frequently Asked Questions (FAQs)

Q1: What are the main safety considerations when performing this synthesis? A1: Chemical synthesis should always be conducted with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Specific hazards for this reaction include:

  • Sodium Borohydride (NaBH₄): Corrosive and reacts with water to produce flammable hydrogen gas. Always handle in a well-ventilated fume hood and add it slowly to the reaction mixture.

  • Lithium Aluminum Hydride (LiAlH₄): If used as an alternative, this reagent is extremely dangerous. It is pyrophoric and reacts violently with water and protic solvents. It must be handled under an inert atmosphere (e.g., nitrogen or argon) by trained personnel only.

  • Solvents: Methanol and common extraction solvents are flammable and should be handled away from ignition sources.

Q2: Can this synthesis be adapted to produce a single enantiomer of this compound? A2: Yes. The reduction of a prochiral ketone like 1-phenylpyrrolidin-3-one with an achiral reagent like NaBH₄ will produce a racemic mixture (equal amounts of both enantiomers). To achieve an enantiomerically enriched product, an asymmetric synthesis is required. This can be accomplished in several ways:

  • Chiral Reducing Agents: Using a chiral borane reagent, such as one derived from the Corey-Bakshi-Shibata (CBS) reduction, can induce high levels of enantioselectivity.[2]

  • Catalytic Asymmetric Hydrogenation: Employing a chiral transition metal catalyst (e.g., based on Ruthenium or Rhodium) under a hydrogen atmosphere can also provide enantiomerically enriched alcohols.

  • Chiral Starting Materials: One could start from a chiral precursor, such as a derivative of proline or glutamic acid, to build the chiral center into the molecule from the beginning.[5][7]

Q3: How can I confirm the structure and purity of my final product? A3: A combination of analytical techniques is essential for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, showing the presence of the phenyl group, the pyrrolidine ring protons, and the newly formed CH-OH group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (177.24 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound. If a chiral synthesis was performed, chiral HPLC is necessary to determine the enantiomeric excess (ee).[2]

References

Technical Support Center: Chiral Resolution of (1-Phenylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chiral resolution of racemic (1-Phenylpyrrolidin-3-yl)methanol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers, chemists, and process development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges in separating this versatile chiral building block.

Introduction: The 'Why' Behind the Resolution

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its stereochemistry at the C3 position is often critical for biological activity and receptor binding. Consequently, obtaining the pure (R)- and (S)-enantiomers is a mandatory step in drug development and manufacturing. Diastereomeric salt formation followed by fractional crystallization is the most common and scalable method for this purpose, but it is an empirical process fraught with potential pitfalls. This guide explains the causality behind these challenges and provides logical, field-tested solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the resolution process.

Q1: My diastereomeric salt is not crystallizing, or it's 'oiling out'. What is happening?

A1: This is one of the most frequent issues and typically points to a problem with supersaturation or solvent choice. An "oil" indicates that the salt has separated from the solution but is below its melting point or has formed a liquid solvate.

  • Causality: For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved salt than it can theoretically hold at that temperature. However, excessive supersaturation can lead to rapid precipitation of an amorphous solid or oil instead of an ordered crystal lattice. The chosen solvent must also be "just right"—it needs to dissolve the salt at a higher temperature but provide poor solubility at a lower temperature.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal (if available).

    • Solvent Polarity: If the salt oils out, the solvent may be too nonpolar. Try adding a small amount of a more polar co-solvent (e.g., adding methanol to ethyl acetate) to increase the salt's solubility slightly and prevent phase separation.

    • Solvent Volume: You may have too little solvent, leading to overly high supersaturation. Add a small amount of solvent stepwise at an elevated temperature until the oil redissolves, then attempt a controlled cooling sequence again.

    • Cooling Rate: A rapid temperature drop can shock the system into forming an oil. Implement a slower, more controlled cooling gradient (e.g., 5°C per hour) to give the molecules time to arrange into a stable crystal lattice.

Q2: After my first crystallization, the enantiomeric excess (e.e.) of my product is very low (<50%). Why?

A2: Low enantiomeric enrichment is a sign of poor differentiation in the crystallization process. The fundamental principle of this resolution technique is that one diastereomeric salt (e.g., R-amine with S-acid) should be significantly less soluble in the chosen solvent than the other (S-amine with S-acid).

  • Causality: A low e.e. suggests that this solubility difference is not being effectively exploited. This can be due to an inappropriate resolving agent, a suboptimal solvent system, or co-precipitation of both diastereomers. The choice of resolving agent is critical; its structure must allow for strong and stereochemically distinct interactions (like hydrogen bonding and π-stacking) with the amine to create a large difference in the crystal lattice energies of the two diastereomers.

  • Troubleshooting Steps:

    • Re-screen Resolving Agents: The chosen chiral acid may not be optimal. It is essential to screen a panel of commercially available resolving agents, such as tartaric acid derivatives (D-TA, L-TA), mandelic acid derivatives, or camphorsulfonic acid.

    • Solvent System Optimization: The solvent plays a crucial role in mediating the solubility of the diastereomeric salts. A systematic screening of solvents with varying polarities (e.g., alcohols, esters, ketones, and their mixtures) is necessary.

    • Check Molar Ratio: Ensure you are using the correct stoichiometry. For a monoprotic acid and a monoamine, a 1:1 molar ratio is typical. However, sometimes a slight excess of the resolving agent can improve resolution.

Q3: My overall yield is very poor after liberating the free amine. Where could I be losing my product?

A3: Significant product loss can occur at two main stages: during the fractional crystallization and during the workup to liberate the free amine from the salt.

  • Causality: During crystallization, the desired diastereomeric salt has some residual solubility in the mother liquor, which is an unavoidable loss. Multiple recrystallization steps to improve e.e. will amplify these losses. During the workup, incomplete basification or emulsion formation during liquid-liquid extraction can lead to poor recovery.

  • Troubleshooting Steps:

    • Analyze the Mother Liquor: Use chiral HPLC to analyze the mother liquor (the solution left after filtering the crystals). A high concentration of the desired enantiomer indicates that the salt is too soluble in your solvent system. Consider a less polar solvent or lower the crystallization temperature.

    • Optimize the Workup:

      • pH Check: Ensure the aqueous solution is sufficiently basic (pH > 11) to fully neutralize the chiral acid and liberate the free this compound.

      • Extraction Solvent: Use a solvent like Dichloromethane (DCM) or Ethyl Acetate for extraction. Perform multiple extractions (e.g., 3x) with smaller volumes rather than one large extraction.

      • Emulsion Breaking: If an emulsion forms, adding brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Screening of Resolving Agents and Solvents

Achieving high enantiomeric purity often requires a systematic, multi-variable screening process. The goal is to find a combination where one diastereomer crystallizes preferentially, leaving the other in solution.

Experimental Protocol: Screening for Optimal Resolution Conditions

  • Setup: Arrange a parallel set of small vials (e.g., 2 mL). In each vial, dissolve a precise amount of racemic this compound (e.g., 0.1 mmol).

  • Resolving Agent Addition: To each vial, add a solution of a different chiral resolving agent (e.g., D-Tartaric acid, L-Tartaric acid, (S)-Mandelic acid, (R)-Mandelic acid) in a 1:1 molar ratio.

  • Solvent Screening: For each resolving agent, test a range of solvents (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile). Add the solvent dropwise at 50-60°C until the mixture becomes a clear solution.

  • Crystallization: Allow the vials to cool slowly to room temperature, and then let them stand at 4°C for 12-24 hours.

  • Isolation & Analysis:

    • Filter the crystals formed in each vial, washing with a small amount of the cold solvent.

    • Dry the crystals and measure the yield.

    • Liberate the free amine from a small sample of the crystals by dissolving in dilute HCl, basifying with NaOH, and extracting with DCM.

    • Analyze the enantiomeric excess (e.e.) of the extracted amine using a validated chiral HPLC method.

Data Interpretation:

Summarize the results in a table to identify the most promising conditions.

Resolving AgentSolventYield (%)e.e. (%) of Amine
D-Tartaric AcidMethanol4585 (S)
D-Tartaric AcidEthyl Acetate3892 (S)
(S)-Mandelic AcidIsopropanol5175 (R)
(S)-Mandelic AcidAcetonitrile2560 (R)

Workflow Diagram: Chiral Resolution via Diastereomeric Salt Formation

G cluster_prep 1. Salt Formation cluster_cryst 2. Fractional Crystallization cluster_workup 3. Liberation & Analysis racemate Racemic Amine (R/S) solvent Add Solvent & Heat racemate->solvent agent Chiral Acid (S') agent->solvent salt_sol Diastereomeric Salts in Solution (R,S') and (S,S') solvent->salt_sol cool Controlled Cooling salt_sol->cool filter Filtration cool->filter crystals Insoluble Salt Crystals (e.g., R,S') filter->crystals mother_liquor Mother Liquor (Enriched in S,S') filter->mother_liquor base Add Base (NaOH) & Extract crystals->base hplc Chiral HPLC Analysis base->hplc enantiomer Pure Enantiomer (R) hplc->enantiomer

Caption: Workflow for separating enantiomers using a chiral resolving agent.

Guide 2: Troubleshooting Poor Enantiomeric Purity after Recrystallization

If the initial e.e. is promising but does not improve significantly upon recrystallization, you may be facing thermodynamic or kinetic traps.

  • Problem: The enantiomeric excess is "stuck" at a certain level (e.g., 95%) even after multiple recrystallizations.

  • Causality:

    • Conglomerate vs. Racemic Compound: You might be working near the eutectic point of the two diastereomeric salts. The phase diagram for diastereomeric salts can be complex, and at certain compositions, both salts may crystallize out together.

    • Solid Solutions: The "wrong" diastereomer may be incorporated into the crystal lattice of the "right" diastereomer, forming a solid solution. This is more common when the diastereomers are structurally very similar.

    • Partial Racemization: Although less common for this specific molecule under standard conditions, the liberation step (using strong base) or analysis step (e.g., on a specific HPLC column) could theoretically cause some racemization, giving a false reading of impurity.

  • Troubleshooting Decision Tree:

G start Low e.e. (<98%) After Recrystallization check_solvent Change Solvent System? (e.g., add anti-solvent) start->check_solvent check_temp Modify Temperature Profile? (Slower cooling, lower final temp) check_solvent->check_temp No Improvement success Problem Solved check_solvent->success Improved check_workup Verify Liberation & HPLC Method? (Run pure enantiomer standard) check_temp->check_workup No Improvement check_temp->success Improved rescreen Re-screen for a new resolving agent check_workup->rescreen No Improvement check_workup->success Method Validated & Problem Solved

Technical Support Center: Enhancing the Metabolic Stability of the Pyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of enhancing the metabolic stability of the pyrrolidine scaffold. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices and provide actionable strategies for your research.

Section 1: Understanding the Problem - FAQs on Pyrrolidine Metabolism

This section addresses the fundamental reasons behind the metabolic liabilities of pyrrolidine-containing compounds.

Q1: My pyrrolidine-containing compound shows poor metabolic stability. What are the likely metabolic pathways causing this?

A1: The pyrrolidine ring, while a valuable scaffold in drug discovery, is susceptible to several metabolic transformations, primarily oxidative reactions mediated by Cytochrome P450 (CYP) enzymes. The most common pathways leading to rapid clearance include:

  • α-Carbon Oxidation: The carbon atom adjacent to the nitrogen (the α-carbon or C2/C5 position) is a primary "metabolic hotspot." Oxidation here can lead to the formation of a hydroxylated intermediate, which may be further oxidized to a lactam (a cyclic amide).[1]

  • Ring Opening: A significant pathway involves δ-oxidation of the pyrrolidine moiety, leading to ring opening and the formation of an aminoaldehyde intermediate.[2] This reactive species can then undergo further reactions.

  • N-Dealkylation: If the pyrrolidine nitrogen is substituted with an alkyl group, this group can be cleaved off through an oxidative process, a common metabolic route for many amines.[3][4][5]

  • Dehydrogenation: The saturated pyrrolidine ring can be dehydrogenated to form an aromatic pyrrole ring, fundamentally altering the compound's structure and properties.[6]

These reactions increase the polarity of the molecule, facilitating its excretion and reducing its half-life and exposure.

Q2: What are the primary enzymes responsible for metabolizing the pyrrolidine ring?

A2: The primary enzymatic drivers of pyrrolidine metabolism are the Cytochrome P450 (CYP450) superfamily of enzymes, which are abundant in the liver.[2] These enzymes catalyze the oxidative reactions described above. While many CYP isozymes exist, major ones like CYP3A4, CYP2D6, and CYP2C9 are frequently implicated in drug metabolism. Additionally, Flavin-containing monooxygenases (FMOs) can be involved, particularly in the N-oxidation of the tertiary amine if the pyrrolidine nitrogen is substituted.[3]

Q3: My metabolite identification studies show a "+16 Da" mass shift. What does this indicate for a pyrrolidine scaffold?

A3: A +16 Dalton mass shift almost always indicates the addition of an oxygen atom, i.e., an oxidation reaction. For a pyrrolidine-containing compound, this could signify several events:

  • Hydroxylation: Formation of a hydroxyl group (-OH) on the ring, typically at the α-carbon.

  • Lactam Formation: If the initial hydroxylation at the α-carbon is followed by a second oxidation, a lactam (pyrrolidin-2-one) is formed.

  • N-Oxide Formation: If the pyrrolidine nitrogen is a tertiary amine, it can be oxidized to an N-oxide.

Identifying the exact location of the oxidation is crucial and typically requires advanced analytical techniques like NMR or mass spectrometry fragmentation analysis.

Q4: I've heard about "reactive metabolites" from pyrrolidine rings. What are they and should I be concerned?

A4: Yes, this is a critical safety consideration. Oxidation of the pyrrolidine ring, particularly at the α-carbon, can generate an unstable iminium ion . This species is a reactive electrophile that can form covalent bonds with nucleophilic macromolecules in the body, such as proteins and DNA. This covalent binding can potentially lead to toxicities, including genotoxicity and mutagenicity. The formation of an aminoaldehyde from ring-opening is another potential reactive intermediate.[2] Therefore, if your compound is extensively metabolized via these pathways, it warrants a thorough safety and toxicity assessment.

Section 2: Experimental Troubleshooting & Protocols

This section provides guidance on designing, executing, and interpreting the key experiments for assessing metabolic stability.

Q5: Which in vitro assay should I use to get a first look at the metabolic stability of my compound?

A5: For an initial screen, the Liver Microsomal Stability Assay is the most common and cost-effective choice.[7] Liver microsomes are subcellular fractions that contain a high concentration of CYP450 enzymes, the primary drivers of Phase I metabolism.[7][8] This assay will quickly tell you if your compound is susceptible to oxidative metabolism.

However, if your compound is stable in microsomes, or if you suspect other metabolic pathways are important, you should progress to more complex systems like S9 fractions or hepatocytes .[9]

Assay SystemComponentsMetabolic Reactions MeasuredAdvantagesDisadvantages
Liver Microsomes Endoplasmic ReticulumPhase I (CYPs, FMOs)High-throughput, cost-effective, good for initial screening.[10]Lacks Phase II enzymes and transporters.
Liver S9 Fraction Microsomes + CytosolPhase I & most Phase IIMore comprehensive than microsomes, includes cytosolic enzymes.[10][11]Can have lower specific enzyme activity than microsomes.
Hepatocytes Intact Liver CellsPhase I, Phase II, TransportersThe "gold standard"; most closely mimics the in vivo liver environment.[12]Lower throughput, more expensive, higher variability.[10]
Q6: My compound is stable in microsomes but shows high clearance in hepatocytes. What does this discrepancy mean?

A6: This is a classic diagnostic scenario. Since microsomes primarily contain Phase I enzymes, this result strongly suggests that your compound is being cleared by pathways absent in that fraction.[13] The most likely culprits are:

  • Phase II (Conjugation) Metabolism: Hepatocytes contain a full suite of Phase II enzymes, such as UGTs and SULTs, which attach polar groups (like glucuronic acid or sulfate) to the drug, making it easier to excrete.[11] Your compound may have a functional group (e.g., -OH, -NH2) that is being directly conjugated.

  • Uptake Transporters: Active transport into the hepatocyte can concentrate the drug intracellularly, leading to a higher rate of metabolism than would be predicted from passive diffusion alone.

This finding is critical, as it directs your optimization strategy away from blocking CYP oxidation and towards modifying the site of conjugation or altering physicochemical properties to reduce active uptake.

Q7: My compound degrades within minutes when I add it to a plasma sample. What is happening?

A7: Rapid degradation in plasma points to instability caused by plasma enzymes, not hepatic metabolism.[14] The primary enzymes in plasma are hydrolases , particularly esterases and amidases .[15][16] If your pyrrolidine-containing molecule also has functional groups like esters or amides, they are likely being cleaved. This is a critical liability for intravenously administered drugs and can significantly impact the pharmacokinetics of orally administered ones. However, this property can be intentionally designed for prodrugs that need to be activated in the bloodstream.[14]

Q8: How do I interpret the key outputs from my stability assay: half-life (t½) and intrinsic clearance (CLint)?

A8: These two parameters quantify metabolic stability.

  • Half-life (t½): This is the time it takes for 50% of your compound to be metabolized in the assay. A shorter half-life indicates lower stability. It's an intuitive measure but can be dependent on assay conditions (e.g., protein concentration).

  • Intrinsic Clearance (CLint): This is a more fundamental measure of the efficiency of the metabolic process, representing the volume of biological matrix (e.g., liver plasma) cleared of the drug per unit time, normalized to the amount of protein or cells in the assay.[9][17] It is calculated from the rate of drug disappearance and is used in more advanced pharmacokinetic models to predict in vivo hepatic clearance.[7] Generally, a lower CLint value is desirable for a drug candidate.

Experimental Protocols

Protocol 1: Standard Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life and intrinsic clearance of a compound due to Phase I metabolism.

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compound (e.g., Verapamil, Testosterone)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Methodology:

  • Preparation: Thaw microsomes and NADPH regenerating system on ice. Prepare a working solution of the test compound by diluting the stock solution in buffer to an intermediate concentration.

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, the microsomal suspension (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This starts the clock (T=0).

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an aliquot of the quenching solution to the respective wells. The T=0 sample is quenched immediately after adding NADPH.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).

Protocol 2: Standard Plasma Stability Assay

Objective: To assess the stability of a compound to enzymatic degradation in plasma.

Materials:

  • Pooled plasma (human, rat, etc.), anticoagulated (e.g., with heparin or EDTA)

  • Test compound stock solution (10 mM in DMSO)

  • Phosphate buffer (pH 7.4)

  • Positive control (e.g., Propantheline, a compound known to be unstable in plasma)

  • Quenching solution (ice-cold acetonitrile with internal standard)

  • Equipment as listed in Protocol 1

Methodology:

  • Preparation: Thaw plasma at 37°C. Prepare a working solution of the test compound.

  • Reaction Mixture: In a 96-well plate, add plasma and the test compound (final concentration 1 µM, final DMSO concentration ≤ 0.5%).[14][15]

  • Incubation: Incubate the plate at 37°C.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing the quenching solution.[18]

  • Sample Processing & Analysis: Follow steps 6-8 from the Microsomal Stability Assay protocol to process the samples and quantify the remaining parent compound.

Visualizations: Workflows and Pathways

Diagram 1: Key Metabolic Pathways of the Pyrrolidine Scaffold

cluster_0 Pyrrolidine Scaffold cluster_1 Metabolic Products Pyrrolidine Pyrrolidine-Containing Drug (Parent) Hydroxylated α-Hydroxy Metabolite Pyrrolidine->Hydroxylated CYP450 Oxidation N_Dealkylated N-Dealkylated Metabolite Pyrrolidine->N_Dealkylated CYP450 (if N-substituted) Pyrrole Dehydrogenated (Pyrrole Formation) Pyrrolidine->Pyrrole Dehydrogenation Lactam α-Keto Metabolite (Lactam Formation) Hydroxylated->Lactam Further Oxidation Iminium Reactive Iminium Ion Hydroxylated->Iminium Water Loss RingOpened Ring-Opened Aminoaldehyde Iminium->Lactam Rearrangement/ Further Metabolism Iminium->RingOpened Hydrolysis Iminium->RingOpened Rearrangement/ Further Metabolism

Caption: Primary metabolic routes for pyrrolidine-containing drugs.

Diagram 2: Experimental Workflow for Assessing Metabolic Stability

Start Start: New Pyrrolidine Compound MicrosomalAssay Tier 1: Liver Microsomal Stability Assay Start->MicrosomalAssay PlasmaAssay Tier 1: Plasma Stability Assay Start->PlasmaAssay Decision1 Stable in Microsomes? MicrosomalAssay->Decision1 Decision2 Stable in Plasma? PlasmaAssay->Decision2 HepatocyteAssay Tier 2: Hepatocyte Stability Assay Decision1->HepatocyteAssay Yes MetID Metabolite Identification (LC-MS, NMR) Decision1->MetID No Stop_Bad_Plasma Poor Plasma Stability: Redesign Ester/Amide Linker Decision2->Stop_Bad_Plasma No Decision3 Stable in Hepatocytes? HepatocyteAssay->Decision3 S9Assay Tier 2: S9 Fraction Stability Assay S9Assay->MetID Decision3->S9Assay No Stop_Good Good Stability Profile: Advance Candidate Decision3->Stop_Good Yes Stop_Bad_Hepatic Poor Hepatic Stability: Initiate SAR to Block Metabolic Hotspot MetID->Stop_Bad_Hepatic

Caption: A tiered approach to experimentally evaluate metabolic stability.

Section 3: Solutions & Strategies - FAQs on Enhancing Stability

Once a metabolic liability is confirmed, the focus shifts to rationally modifying the molecule.

Q9: How can I strategically block oxidation at the α-carbon of the pyrrolidine ring?

A9: This is the most common challenge. Two effective strategies are:

  • Steric Hindrance: Introduce a substituent on or near the vulnerable α-carbon. A classic and often effective modification is the addition of a methyl group.[19] This bulkiness can physically block the metabolic enzyme from accessing the site of oxidation.

  • Fluorination: Replacing a hydrogen atom at the α-carbon with a fluorine atom is a powerful tactic. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage.[20][21] This modification can effectively "shield" the position from oxidation. However, be mindful that fluorine is highly electronegative and can alter the pKa of the pyrrolidine nitrogen, which might affect target binding or off-target activity.

Q10: My lead compound undergoes significant N-dealkylation. What is the best way to prevent this?

A10: Preventing N-dealkylation involves modifying the nature of the N-substituent.

  • Increase Steric Bulk: Replacing a small N-alkyl group (like a methyl) with a larger one (like an isopropyl or t-butyl group) can hinder the approach of CYP enzymes.

  • Reduce Basicity: Lowering the basicity (pKa) of the nitrogen can decrease its affinity for the active site of certain CYP enzymes. This can sometimes be achieved by introducing electron-withdrawing groups nearby.

  • Use Non-Alkyl Substituents: If the pharmacophore allows, replacing the N-alkyl group with a group less prone to oxidation (e.g., an N-acyl or N-aryl group) can completely eliminate this metabolic pathway.

Q11: Are there any effective bioisosteric replacements for the entire pyrrolidine ring that might improve stability?

A11: Yes, replacing the entire scaffold is a more advanced strategy but can be very effective. The goal is to find a replacement that maintains the key binding interactions of the original ring but presents a different metabolic profile. Common bioisosteres for a pyrrolidine ring include:

  • Fluorinated or Substituted Pyrrolidines: As discussed, adding fluorine or methyl groups can stabilize the existing ring.[22]

  • Alternative Saturated Heterocycles: Rings like piperidine (6-membered) or azetidine (4-membered) can sometimes fit the same binding pocket while altering the metabolic "soft spots."

  • Oxetanes: Replacing a dimethyl-substituted carbon or even the whole ring with an oxetane can improve metabolic stability and other physicochemical properties.[23]

  • Bicyclic Scaffolds: In some cases, a more rigid bicyclic amine can lock in the desired conformation and protect vulnerable positions from metabolism.[24]

The choice of a bioisostere is highly context-dependent and requires careful consideration of the structure-activity relationship (SAR).

Diagram 3: Decision Tree for Selecting a Metabolic Stabilization Strategy

Start Metabolic Liability Identified ID_Pathway Identify Primary Metabolic Pathway (MetID Studies) Start->ID_Pathway Alpha_Ox α-Carbon Oxidation/Ring Opening ID_Pathway->Alpha_Ox α-C or Ring N_Dealk N-Dealkylation ID_Pathway->N_Dealk N-Substituent Other Other (e.g., Aromatic Oxidation) ID_Pathway->Other Elsewhere Strat1 Strategy: Introduce Steric Shield at α-carbon (e.g., Me, Et) Alpha_Ox->Strat1 Strat2 Strategy: Block α-carbon with Fluorine Alpha_Ox->Strat2 Strat6 Strategy: Consider Bioisosteric Replacement of Pyrrolidine Ring Alpha_Ox->Strat6 Strat3 Strategy: Increase bulk of N-substituent N_Dealk->Strat3 Strat4 Strategy: Replace N-Alkyl group (e.g., with N-Acyl) N_Dealk->Strat4 Strat5 Strategy: Modify distal part of molecule (e.g., add EWG to ring) Other->Strat5

Caption: A logical guide for choosing a chemical modification strategy.

References

Navigating the Scale-Up Synthesis of (1-Phenylpyrrolidin-3-yl)methanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the challenges and solutions in the scale-up synthesis of (1-Phenylpyrrolidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this valuable pyrrolidine derivative from bench-scale to larger-scale production. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis on a larger scale is critical for advancing pharmaceutical development. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to optimize your synthetic strategies and ensure robust and reproducible outcomes.

Introduction to the Synthetic Challenge

The synthesis of this compound typically involves the N-arylation of a suitable pyrrolidin-3-ol precursor. While several methods exist for forming the C-N bond, the Buchwald-Hartwig amination has emerged as a powerful and versatile tool for this transformation.[1] However, scaling up this palladium-catalyzed cross-coupling reaction presents a unique set of challenges, from maintaining an inert atmosphere to managing catalyst activity and ensuring product purity. This guide will focus primarily on addressing the hurdles encountered during the scale-up of the Buchwald-Hartwig N-phenylation of pyrrolidin-3-ol.

Troubleshooting Guide: From Theory to Practice

This section addresses specific issues that may arise during the scale-up synthesis of this compound, offering potential causes and actionable solutions grounded in chemical principles.

Issue 1: Low or Inconsistent Yields in the N-Arylation Step

Question: My Buchwald-Hartwig amination reaction is not going to completion, resulting in low and variable yields of this compound upon scale-up. What are the likely causes and how can I improve the conversion?

Answer: Low yields in a scaled-up Buchwald-Hartwig reaction are often multifactorial. Here’s a breakdown of potential culprits and how to address them:

  • Inadequate Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. On a larger scale, ensuring a truly inert atmosphere is more challenging.

    • Solution: Employ rigorous degassing techniques for your solvent and reagents. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for an extended period. For the reaction setup, use Schlenk lines or a glovebox to minimize oxygen exposure. Multiple vacuum/inert gas backfill cycles are crucial before heating the reaction mixture.

  • Catalyst Deactivation: The active palladium catalyst can deactivate through various pathways, especially at elevated temperatures over extended reaction times.

    • Solution:

      • Ligand Choice: The choice of phosphine ligand is critical. For N-arylation of cyclic amines, bulky, electron-rich ligands like those from the Buchwald or Hartwig groups are often superior.[1] Consider screening different generations of ligands to find one that provides a balance of reactivity and stability for your specific substrate.

      • Catalyst Loading: While it's tempting to minimize catalyst loading for cost reasons, on scale-up, a slightly higher loading might be necessary to counteract any minor impurities or oxygen contamination that can deactivate the catalyst.

  • Base Selection and Solubility: The choice and physical form of the base are critical. Strong, non-nucleophilic bases are required.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common choice. Ensure it is of high purity and handled under anhydrous conditions. The particle size of the base can also affect its reactivity; finer powders generally react faster.

  • Solvent Purity: Water and other protic impurities in the solvent can quench the base and interfere with the catalytic cycle.

    • Solution: Use a high-purity, anhydrous solvent. Toluene or dioxane are commonly used for these reactions. Ensure your solvent is properly dried and stored over molecular sieves.

Issue 2: Formation of Impurities and Purification Challenges

Question: I'm observing significant side product formation, which is complicating the purification of this compound. What are these impurities likely to be and how can I minimize them and improve purification?

Answer: Side product formation is a common issue in cross-coupling reactions. Understanding their origin is key to mitigating them.

  • Hydrodehalogenation of the Aryl Halide: This is a common side reaction where the aryl halide is reduced, leading to the formation of benzene in this case.[1]

    • Cause: This can be promoted by β-hydride elimination from the palladium-amide intermediate.

    • Solution:

      • Ligand Selection: Certain ligands are more prone to promoting β-hydride elimination. Experiment with different ligands that favor reductive elimination over this side pathway.

      • Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, as this can increase the likelihood of side reactions. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

  • Homocoupling of the Aryl Halide: This leads to the formation of biphenyl.

    • Cause: This side reaction can occur, especially at higher temperatures and catalyst loadings.

    • Solution: Optimize the reaction conditions, particularly temperature and catalyst concentration, to favor the desired cross-coupling pathway.

  • Purification Strategy: The polar nature of this compound can make purification by column chromatography challenging, especially on a large scale.

    • Solution:

      • Acid-Base Extraction: Utilize the basicity of the pyrrolidine nitrogen. An acidic wash of the organic layer can extract the product into the aqueous phase, leaving non-basic impurities behind. The product can then be liberated by basifying the aqueous layer and extracting with an organic solvent.

      • Crystallization: If the product is a solid, crystallization is an excellent method for purification on a large scale. Explore different solvent systems to find one that provides good recovery and purity.

Troubleshooting Summary Potential CauseRecommended Solution
Low Yield Inadequate inert atmosphereRigorous degassing, use of Schlenk line or glovebox.
Catalyst deactivationScreen different phosphine ligands, consider slightly higher catalyst loading.
Improper base selection/handlingUse high-purity, anhydrous base with appropriate particle size.
Impure solventUse high-purity, anhydrous solvent.
Impurity Formation HydrodehalogenationOptimize ligand, temperature, and reaction time.
HomocouplingOptimize reaction conditions, especially temperature.
Purification Difficulty Product polarityEmploy acid-base extraction or crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: A common and efficient starting material is pyrrolidin-3-ol. This can be either the racemate or a specific enantiomer if a chiral product is desired. The N-phenyl group is then introduced via a cross-coupling reaction.

Q2: Which analytical techniques are best for monitoring the reaction progress?

A2: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and to track the formation of byproducts, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

Q3: What are the safety considerations for scaling up this synthesis?

A3: The use of pyrophoric reagents like strong bases (e.g., NaOtBu) and flammable solvents requires strict safety protocols. All manipulations should be carried out in a well-ventilated fume hood or an appropriate reactor setup. Ensure proper personal protective equipment (PPE) is worn at all times. Palladium catalysts, while used in small quantities, should also be handled with care.

Q4: Can this reaction be performed using a more environmentally friendly solvent?

A4: While toluene and dioxane are common, there is growing interest in greener solvents. Some success has been reported for Buchwald-Hartwig aminations in solvents like tert-amyl alcohol or cyclopentyl methyl ether (CPME). However, reaction conditions would need to be re-optimized for these solvent systems.

Experimental Protocols

Protocol 1: Scale-Up Buchwald-Hartwig N-Phenylation of Pyrrolidin-3-ol

This protocol is a representative example and should be optimized for your specific equipment and scale.

Materials:

  • Pyrrolidin-3-ol (1.0 equiv)

  • Bromobenzene (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)

  • Buchwald ligand (e.g., XPhos) (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Reactor Setup: To a dry, inerted reactor equipped with a mechanical stirrer, condenser, and thermocouple, add Pd(OAc)₂, the phosphine ligand, and NaOtBu under a positive pressure of nitrogen.

  • Reagent Addition: Add anhydrous toluene to the reactor, followed by pyrrolidin-3-ol and bromobenzene.

  • Degassing: Subject the reaction mixture to several cycles of vacuum and nitrogen backfill to ensure all oxygen is removed.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Separate the organic layer. Wash with brine.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography, acid-base extraction, or crystallization.

Visualizing the Workflow

Diagram 1: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH De-protonation De-protonation Amine Coordination->De-protonation Base Reductive Elimination Complex Reductive Elimination Complex De-protonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Ar-NR2 Purification_Workflow Crude Reaction Mixture Crude Reaction Mixture Quench with Water Quench with Water Crude Reaction Mixture->Quench with Water Phase Separation Phase Separation Quench with Water->Phase Separation Organic Layer Organic Layer Phase Separation->Organic Layer Acidic Wash (e.g., 1M HCl) Acidic Wash (e.g., 1M HCl) Organic Layer->Acidic Wash (e.g., 1M HCl) Brine Wash Brine Wash Organic Layer->Brine Wash Aqueous Layer (Product as salt) Aqueous Layer (Product as salt) Acidic Wash (e.g., 1M HCl)->Aqueous Layer (Product as salt) Basify (e.g., NaOH) Basify (e.g., NaOH) Aqueous Layer (Product as salt)->Basify (e.g., NaOH) Extraction with Organic Solvent Extraction with Organic Solvent Basify (e.g., NaOH)->Extraction with Organic Solvent Pure Product in Organic Layer Pure Product in Organic Layer Extraction with Organic Solvent->Pure Product in Organic Layer Concentration Concentration Pure Product in Organic Layer->Concentration Final Product Final Product Concentration->Final Product Crude Product for Chromatography/Crystallization Crude Product for Chromatography/Crystallization Concentration->Crude Product for Chromatography/Crystallization Drying Drying Brine Wash->Drying Drying->Concentration

References

Minimizing epimerization during functionalization of (1-Phenylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

Q1: What is epimerization, and why is it a critical issue with (1-Phenylpyrrolidin-3-yl)methanol?

A: Epimerization is the change in the configuration of only one of several stereogenic centers in a molecule. In this compound, the critical stereocenter is the C3 carbon bearing the phenyl and hydroxymethyl groups. Unwanted inversion of this center during a chemical transformation results in the formation of its diastereomer, the epimer.

This is a significant concern because the biological activity and physicochemical properties of enantiomerically pure compounds are often highly dependent on their specific 3D structure. For drug development professionals, uncontrolled epimerization leads to a mixture of diastereomers, which can be difficult to separate and may introduce undesired pharmacological or toxicological effects, compromising the efficacy and safety of the final active pharmaceutical ingredient (API).

Q2: Which functionalization reactions are most likely to cause epimerization at the C3 center?

A: The risk of epimerization is highly dependent on the reaction mechanism. Reactions that proceed through an SN2 or SN1 pathway at the chiral carbinol center are the primary culprits.

  • Mitsunobu Reaction: This reaction is explicitly designed to invert the stereochemistry of a secondary alcohol via an SN2 mechanism.[1][2][3] While powerful for achieving a desired epimer, it can lead to a loss of stereochemical control if side reactions occur or if conditions are not optimized.[1][4]

  • Sulfonylation followed by Nucleophilic Substitution: This two-step sequence is a common strategy to replace the hydroxyl group. The initial sulfonylation (e.g., tosylation, mesylation) proceeds with retention of configuration. However, the subsequent displacement of the sulfonate leaving group by a nucleophile is a classic SN2 reaction, resulting in stereochemical inversion. Attempting this sequence without accounting for the inversion will lead to the undesired epimer.

  • Harsh Acidic Conditions: Strongly acidic conditions can promote dehydration to form an achiral alkene intermediate, which can be re-hydrated non-stereoselectively. Alternatively, they can facilitate an SN1-type reaction by protonating the hydroxyl group to form a good leaving group (water), leading to a planar carbocation intermediate that can be attacked from either face, resulting in racemization or epimerization.[5][6][7]

  • Harsh Basic Conditions: While the C3 proton is not exceptionally acidic, extremely strong bases and high temperatures could theoretically lead to epimerization. This is a known issue for carbons alpha to a carbonyl group but is a lower risk for this specific molecule.[8][9] However, base-induced elimination to an enamine followed by re-protonation is a potential pathway under forcing conditions.

Q3: I need to perform an esterification. How can I ensure the original stereochemistry is retained?

A: To retain the stereochemistry, the reaction must not involve breaking the C3-O bond. The most reliable method is to activate the carboxylic acid, not the alcohol.

  • Acyl Chloride or Anhydride Method: Reacting this compound with an acyl chloride or anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine (with or without DMAP as a catalyst) is the standard approach. The reaction occurs via nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acylating agent. The stereocenter is not involved in the bond-breaking or bond-forming steps, ensuring complete retention of configuration.

  • Specialized Reagents: For challenging esterifications, specific reagents have been developed that can control the reaction to favor retention. For example, certain dimethylmalonyltrialkylphosphoranes have been shown to promote esterification with high levels of retention, depending on the solvent and reaction media basicity.[10][11]

Q4: My synthetic route requires inverting the stereocenter. What is the most reliable protocol?

A: The Mitsunobu reaction is the gold-standard for inverting the stereochemistry of a secondary alcohol.[2][3][12] The reaction proceeds via an SN2 pathway with clean inversion of the stereocenter.[2]

The typical process involves activating the alcohol with a combination of a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2] This in-situ activation creates an excellent leaving group which is then displaced by a nucleophile. For inversion, a common nucleophile is a carboxylic acid (e.g., p-nitrobenzoic acid or acetic acid). The resulting ester has an inverted configuration, which can then be hydrolyzed to yield the inverted alcohol.

Key considerations for a successful Mitsunobu reaction include:

  • Nucleophile pKa: The nucleophile should generally have a pKa of less than 13 to ensure it can protonate the intermediate betaine and avoid side reactions.[2]

  • Reagent Addition: Slow, controlled addition of the azodicarboxylate at a low temperature (e.g., 0 °C) is crucial to manage the reaction's exothermicity and minimize side products.[2]

  • Solvent Choice: Anhydrous THF or diethyl ether are common solvents.[2] However, in some cases, switching to a nonpolar solvent can alter the product distribution and minimize rearrangements.[1]

Q5: How can I detect and quantify the amount of epimerization in my product sample?

A: Accurate determination of the diastereomeric or enantiomeric ratio is essential. Several analytical techniques are available:

  • Chiral Chromatography (HPLC/GC): This is the most definitive and widely used method.[13] By using a chiral stationary phase (CSP), the epimers can be separated as distinct peaks, allowing for precise quantification of their ratio.[14][15]

  • NMR Spectroscopy:

    • With Chiral Derivatizing Agents (CDAs): The alcohol can be reacted with a chiral reagent (e.g., Mosher's acid chloride) to form a mixture of diastereomeric esters.[16] These diastereomers will have distinct signals (e.g., different chemical shifts for specific protons) in the ¹H or ¹⁹F NMR spectrum, which can be integrated for quantification.[15]

    • With Chiral Solvating Agents (CSAs): Adding a chiral solvating agent can induce a chemical shift difference between the epimers in the NMR spectrum, allowing for their resolution and quantification.[17]

  • Optical Rotation: While a change in optical rotation can indicate a loss of stereochemical purity, it is not a reliable method for quantifying the ratio of epimers, as the relationship between rotation and composition is not always linear.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution(s)
Mixture of epimers after esterification intended for retention. Reaction conditions were too harsh (e.g., high temperature, strong acid), leading to an SN1 pathway or elimination-addition.Use milder conditions. Employ an acyl chloride or anhydride with a non-nucleophilic base (e.g., pyridine, DIPEA) at 0 °C to room temperature. Avoid strong acid catalysts.[5][18]
Incomplete inversion or low yield during Mitsunobu reaction. 1. The nucleophile is not acidic enough. 2. Steric hindrance around the reaction center. 3. Reagents are not pure or are hydrated.1. Use a more acidic nucleophile like p-nitrobenzoic acid (pKa ≈ 3.4). 2. Increase reaction time or temperature slightly after initial addition, but monitor for side products. 3. Use freshly opened or purified reagents and anhydrous solvents.
Unexpected rearrangement products formed during Mitsunobu. The substrate structure may favor intramolecular cyclization or other rearrangements over the desired intermolecular SN2 reaction.[1][4]Modify the reaction conditions. Changing the solvent from THF to a nonpolar one like toluene or benzene can sometimes suppress rearrangement pathways.[1]
Product shows complete inversion after sulfonylation. This is the expected outcome if the sulfonate was subsequently displaced by a nucleophile. The two-step process results in a net inversion.If retention is the goal, the strategy is flawed. Use a direct esterification method (e.g., acyl chloride). If inversion is the goal, this is the correct outcome.
Cannot separate epimers on standard silica gel column. Epimers often have very similar polarities, making separation by standard chromatography difficult.Use chiral chromatography (HPLC or SFC) with an appropriate chiral stationary phase.[14] Alternatively, derivatize the alcohol with a chiral reagent to create diastereomers with potentially larger separation factors.[15]

Key Experimental Protocols

Protocol 1: Esterification with Retention of Stereochemistry (Acyl Chloride Method)

This protocol describes a general procedure for forming an ester while preserving the C3 stereocenter.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or pyridine (used as solvent). If using a less reactive system, a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) can be added.

  • Acylation: Slowly add the desired acyl chloride (1.2 eq) dropwise to the cooled solution.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Confirm the structure by NMR and MS. Verify the stereochemical purity using chiral HPLC analysis (see Protocol 3).

Protocol 2: Stereochemical Inversion via Mitsunobu Reaction

This protocol details the inversion of the alcohol stereocenter to its epimer.

  • Preparation: To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and a carboxylic acid nucleophile (e.g., p-nitrobenzoic acid, 1.5 eq). Dissolve the solids in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 20-30 minutes. A color change and/or formation of a precipitate is typically observed.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Purification of Ester: Concentrate the reaction mixture in vacuo. The crude product will contain triphenylphosphine oxide and the hydrazine byproduct. Purify the inverted ester by flash column chromatography.

  • Hydrolysis (if required): Dissolve the purified ester in a suitable solvent (e.g., methanol/THF). Add a base such as lithium hydroxide (LiOH) or potassium carbonate (K₂CO₃) in water and stir until the ester is fully hydrolyzed.

  • Final Work-up & Purification: Neutralize the mixture, extract the product into an organic solvent, and purify by chromatography to obtain the inverted alcohol.

  • Analysis: Confirm the structure and verify the stereochemical inversion and purity by chiral HPLC.

Protocol 3: Chiral HPLC Analysis for Quantifying Epimeric Ratio

This protocol provides a general framework for developing a chiral separation method. Specific conditions must be optimized for the analyte.

  • Column Selection: Choose a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are excellent starting points for many chiral alcohols and their derivatives.[14]

  • Mobile Phase: For normal-phase HPLC, a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. A good starting point is a 90:10 (v/v) mixture.[14]

  • Method Development:

    • Prepare a standard of the starting material and a sample of the potentially epimerized product. If possible, prepare a racemic or diastereomeric mixture to confirm peak identification.

    • Inject the sample and run an isocratic elution.

    • Optimize the mobile phase composition to achieve baseline separation (α > 1.2) of the two epimers. Adjusting the percentage of the alcohol modifier is the most common optimization step.

  • Quantification:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: Use a UV detector at a wavelength where the analyte has strong absorbance (e.g., ~220-254 nm for the phenyl group).[14]

    • Integration: Integrate the peak areas of the two epimers. The epimeric excess (e.e.) or diastereomeric ratio (d.r.) can be calculated from the integrated areas.

Visualizations and Workflows

Mitsunobu_Inversion cluster_reactants Reactants cluster_mechanism SN2 Mechanism cluster_products Products (Inverted) ROH (R)-Alcohol Betaine [Alkoxyphosphonium Betaine] ROH->Betaine Activation PPh3 PPh₃ PPh3->Betaine DEAD DEAD DEAD->Betaine NucH Nucleophile (R'COOH) SN2 SN2 Attack by Nuc⁻ Intermediate [Alkoxyphosphonium Salt] Betaine->Intermediate + NucH Intermediate->SN2 Product (S)-Product (Ester) SN2->Product Inversion of Stereochemistry PO Ph₃P=O SN2->PO Hydrazine DEAD-H₂

Caption: SN2 pathway in the Mitsunobu reaction leading to stereochemical inversion.

Decision_Workflow Start Goal: Functionalize This compound Decision Is Stereochemical Inversion Required? Start->Decision Retention_Path Retention of Configuration Decision->Retention_Path No Inversion_Path Inversion of Configuration Decision->Inversion_Path Yes Method_Retention Method: Activate Carboxylic Acid (e.g., Acyl Chloride + Pyridine) Retention_Path->Method_Retention Method_Inversion Method: Activate Alcohol (e.g., Mitsunobu Reaction) Inversion_Path->Method_Inversion Analysis Verify Outcome: Chiral HPLC Analysis Method_Retention->Analysis Method_Inversion->Analysis

Caption: Decision workflow for choosing a functionalization strategy.

References

Technical Support Center: Analytical Method Validation for (1-Phenylpyrrolidin-3-yl)methanol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the analytical method validation of (1-Phenylpyrrolidin-3-yl)methanol. This compound is a critical chiral intermediate in the synthesis of various pharmaceutical agents. Accurate and precise quantification is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The differential pharmacological and toxicological profiles of its enantiomers necessitate robust analytical methods for their separation and quantification.[1]

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the validation of chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC), for this specific analyte. The principles discussed here are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are the global standard for analytical method validation.[2][3][4][5]

Section 1: Troubleshooting Common Chromatographic Issues

This section addresses the most common problems encountered during the development and validation of HPLC methods for quantifying this compound. A systematic approach to troubleshooting is essential; always change only one parameter at a time to isolate the root cause of the issue.

Question: My peak shape is poor (tailing or fronting). What are the likely causes and solutions?

Answer:

Poor peak shape is a common issue that can significantly impact the accuracy and precision of quantification.

Peak Tailing: This is often observed for basic compounds like this compound due to secondary interactions with the stationary phase.

  • Cause 1: Silanol Interactions: The basic nitrogen in the pyrrolidine ring can interact with acidic silanol groups on the surface of silica-based C18 columns. This is a very common cause of peak tailing for basic compounds.[6]

    • Solution: Use a modern, high-purity, end-capped column ("Type-B" silica) to minimize exposed silanol groups.[6] Alternatively, add a competitive base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to saturate the active sites.

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[6][7]

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Cause 3: Column Contamination/Deterioration: Accumulation of contaminants at the column inlet or degradation of the stationary phase can cause poor peak shape.

    • Solution: Use a guard column to protect the analytical column.[8] If the column is contaminated, try flushing it with a strong solvent (e.g., isopropanol). If performance does not improve, the column may need to be replaced.[8]

Peak Fronting: This is less common but can also occur.

  • Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve and inject the sample in the mobile phase itself. If this is not feasible, ensure the injection solvent is weaker than the mobile phase.

  • Cause 2: Column Overload: Severe overload can sometimes manifest as fronting.[7]

    • Solution: As with tailing, reduce the sample concentration or injection volume.

Question: My retention times are shifting between injections. How can I stabilize them?

Answer:

Unstable retention times compromise the reliability of peak identification and integration.

  • Cause 1: Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analytical run. This is especially critical for gradient methods.

    • Solution: Ensure a sufficient equilibration time is built into the method (typically 10-15 column volumes).[8]

  • Cause 2: Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to evaporation of the more volatile component (e.g., acetonitrile or methanol).

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[8] If using a buffer, ensure its pH is stable and it is fully dissolved.[9]

  • Cause 3: Temperature Fluctuations: Column temperature has a significant effect on retention time.

    • Solution: Use a thermostatted column compartment to maintain a constant temperature.[7][8]

  • Cause 4: Pump or Leak Issues: Inconsistent flow from the pump due to air bubbles, worn seals, or faulty check valves will cause retention time drift.[9]

    • Solution: Degas the mobile phase thoroughly.[9] Purge the pump to remove air bubbles. Regularly perform pump maintenance, including seal replacement. Check for leaks throughout the system.

Question: I am not achieving adequate resolution between the enantiomers. What are my options?

Answer:

Since this compound is a chiral molecule, separating its enantiomers is often a key requirement. This requires a chiral stationary phase (CSP).

  • Cause 1: Incorrect Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for chiral separations. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are the most common and versatile for separating a wide range of chiral compounds.[10]

    • Solution: Screen several different types of CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IC).[10][11]

  • Cause 2: Suboptimal Mobile Phase: The mobile phase composition dramatically affects selectivity on a CSP.

    • Solution (Normal Phase): The most common mode for chiral separations. Vary the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., ethanol, isopropanol). Small changes can have a large impact on resolution.

    • Solution (Additives): For basic compounds, adding a small amount of a basic additive like diethylamine (DEA) can improve peak shape and resolution.[11]

  • Cause 3: Temperature: Lowering the column temperature often increases chiral resolution, as enantioselective interactions are typically enthalpically driven.

    • Solution: Try running the analysis at a lower temperature (e.g., 10-15°C).

Section 2: Frequently Asked Questions (FAQs) on Method Validation

This section provides answers to common questions regarding the specific parameters of analytical method validation as defined by ICH Q2(R1).[12]

Question: What is System Suitability Testing (SST) and why is it mandatory?

Answer:

System Suitability Testing (SST) is a series of checks performed before the formal analysis to verify that the entire analytical system—including the instrument, column, mobile phase, and software—is functioning correctly on the day of analysis.[13] It is a non-negotiable part of any validated method. SST ensures that the system's performance is adequate for the intended analysis and is a prerequisite for generating valid data.[14][15] If SST criteria are not met, any subsequent sample analysis is invalid.[13]

A typical SST solution for a chiral purity method would contain both enantiomers of this compound.

ParameterCommon Acceptance CriteriaPurpose
Resolution (Rs) Rs ≥ 2.0 between enantiomer peaksEnsures baseline or near-baseline separation for accurate integration.[14][16]
Tailing Factor (Tf) Tf ≤ 2.0 (often ≤ 1.5 is preferred)Confirms good peak symmetry, which is essential for accurate integration.[13][16]
Precision/Repeatability RSD ≤ 2.0% for 5-6 replicate injectionsDemonstrates the reproducibility of the injection and detection process.[13]
Theoretical Plates (N) Typically > 2000Measures the efficiency of the column.[14]
Question: How do I establish Linearity and Range for the method?

Answer:

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.[17]

  • Protocol: Prepare at least five standard solutions of this compound at different concentrations. The range should typically span from 80% to 120% of the expected sample concentration. For impurity quantification, the range should bracket the expected impurity levels, often from the Quantitation Limit (LOQ) to 120% of the specification limit.[18]

  • Analysis: Analyze each standard solution and plot the instrument response (e.g., peak area) against the known concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (R²): Should be ≥ 0.995.

    • Y-intercept: Should be close to zero.

    • Visual Inspection: The data points should not show significant deviation from a straight line.

Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[19] The data from linearity, accuracy, and precision studies collectively define the range of the method.[18]

Question: What is the difference between Accuracy and Precision?

Answer:

While often used interchangeably, accuracy and precision are distinct validation parameters.

  • Accuracy refers to the closeness of the measured value to the true or accepted reference value.[20][21] It is a measure of systematic error.

    • Protocol: Accuracy is typically assessed by spiking a blank matrix (placebo) with a known amount of this compound at different concentration levels (e.g., 80%, 100%, 120%). The recovery is then calculated.

    • Calculation: % Recovery = (Measured Concentration / Spiked Concentration) x 100

    • Acceptance Criteria: Typically, mean recovery should be within 98.0% to 102.0%.

  • Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[20] It is a measure of random error and is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision of the method over a short time interval by the same analyst using the same equipment. This is typically assessed by analyzing a minimum of 6 replicate samples at 100% of the test concentration.

    • Intermediate Precision: Evaluates the effect of random events on the precision of the method within the same laboratory. This involves varying factors like the day of analysis, the analyst, and the equipment.

    • Acceptance Criteria: The RSD for both repeatability and intermediate precision should typically be ≤ 2.0%.

Question: How do I demonstrate the Specificity of my method?

Answer:

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[17][22]

  • Protocol:

    • Blank Analysis: Analyze a blank solvent and a placebo (a mixture of all formulation components except the API) to ensure there are no interfering peaks at the retention time of this compound.

    • Impurity Spiking: Spike the sample solution with known related substances and potential impurities to demonstrate that they are well-resolved from the main analyte peak.

    • Forced Degradation (Stress Testing): Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The method must be able to separate the intact analyte from these degradation products, demonstrating it is "stability-indicating."[12]

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, or known impurities. In forced degradation studies, peak purity analysis (using a photodiode array detector) should be performed to confirm the homogeneity of the analyte peak.

Section 3: Visual Workflows and Diagrams

Workflow for Troubleshooting HPLC System Suitability (SST) Failure

This diagram outlines a logical sequence of steps to take when a System Suitability Test fails.

SST_Troubleshooting cluster_checks Initial Checks start SST Failure (e.g., Poor Resolution, Tailing, RSD > 2%) check_system Rule of One: Change one thing at a time. Is the problem repeatable? start->check_system check_system->start No (Transient issue) check_mobile_phase Check Mobile Phase: - Freshly prepared? - Correct composition? - Degassed? check_system->check_mobile_phase Yes check_column Check Column: - Correct column installed? - Past its lifetime? - Equilibrated properly? check_mobile_phase->check_column check_instrument Check Instrument: - Leaks? - Pump pressure stable? - Correct temperature? check_column->check_instrument investigate_res Issue: Poor Resolution (Rs < 2.0) check_instrument->investigate_res investigate_tailing Issue: Peak Tailing (Tf > 2.0) check_instrument->investigate_tailing investigate_precision Issue: Poor Precision (RSD > 2.0%) check_instrument->investigate_precision solve_res Solution: - Optimize mobile phase (modifier %) - Lower temperature - Check for column void/contamination investigate_res->solve_res solve_tailing Solution: - Use end-capped column - Add mobile phase modifier (e.g., TEA) - Reduce sample concentration investigate_tailing->solve_tailing solve_precision Solution: - Check for air bubbles (purge pump) - Check injector (wash cycles, seals) - Ensure complete sample dissolution investigate_precision->solve_precision rerun_sst Implement Solution & Re-run SST solve_res->rerun_sst solve_tailing->rerun_sst solve_precision->rerun_sst

Caption: A decision tree for troubleshooting common HPLC SST failures.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of (R)- and (S)-(1-Phenylpyrrolidin-3-yl)methanol: A Stereochemical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. This guide provides a comprehensive framework for understanding and evaluating the comparative bioactivity of the enantiomers of (1-Phenylpyrrolidin-3-yl)methanol. While direct comparative data for this specific pair of enantiomers is not extensively published, this document leverages established principles of stereopharmacology and data from structurally related pyrrolidine derivatives to present a robust investigational approach. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of chiral molecules for therapeutic applications.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[1][2] Its non-planar, three-dimensional structure allows for a nuanced exploration of pharmacophore space, and the stereochemistry of its substituents can profoundly influence biological activity.[3][4] This principle of stereoselectivity, where one enantiomer exhibits significantly different potency, efficacy, or even a different pharmacological profile compared to its mirror image, is a cornerstone of rational drug design.[5]

This guide will first introduce the (R)- and (S)-enantiomers of this compound and then delve into a proposed research program to elucidate their comparative bioactivities. We will explore the rationale behind experimental choices, provide detailed protocols for key assays, and present a framework for data analysis and interpretation.

The Critical Role of Stereochemistry in Pyrrolidine Scaffolds

The spatial orientation of substituents on a pyrrolidine ring can dictate the molecule's interaction with chiral biological targets such as receptors and enzymes.[5] Research on various pyrrolidine derivatives has consistently demonstrated the profound impact of stereochemistry on their pharmacological profiles.

For instance, in a series of G-protein coupled receptor 40 (GRP40) agonists, the enantiopure (R,R)-derivative was identified as a full agonist, while its (S,S)-enantiomer displayed significantly reduced activity.[3] This difference was attributed to a distinct binding mode within the receptor. Similarly, studies on estrogen receptor α (ERα) modulators revealed that a 3-R-methylpyrrolidine derivative acts as a pure antagonist, whereas the corresponding 3-S-methylpyrrolidine analog does not share the same activity profile.[1] Furthermore, the development of potent and selective RORγt inverse agonists has focused on the (R)-3-phenylpyrrolidin-3-yl)sulfone scaffold, underscoring the importance of the stereocenter at the 3-position.[6]

These examples strongly support the hypothesis that the (R)- and (S)-enantiomers of this compound are likely to exhibit distinct biological activities. A thorough comparative analysis is therefore essential to unlock their full therapeutic potential.

Chemical Structures of the Enantiomers

The two enantiomers of this compound are mirror images of each other and are non-superimposable.

Enantiomer Structure IUPAC Name
(R)(R)-(1-Phenylpyrrolidin-3-yl)methanol
(S)(S)-(1-Phenylpyrrolidin-3-yl)methanol

Note: The above images are representative structures.

Proposed Research Program for Comparative Bioactivity Assessment

To objectively compare the bioactivity of (R)- and (S)-(1-Phenylpyrrolidin-3-yl)methanol, a systematic approach is required. The following is a proposed research workflow, from target selection to in vitro characterization.

G cluster_0 Phase 1: Target Identification & Ligand Acquisition cluster_1 Phase 2: In Vitro Pharmacological Profiling cluster_2 Phase 3: Data Analysis & Interpretation Target_Selection Target Selection (e.g., GPCRs, Ion Channels) Ligand_Synthesis Enantioselective Synthesis of (R)- and (S)-enantiomers Binding_Assay Radioligand Binding Assay (Determine Affinity, Ki) Ligand_Synthesis->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP, Ca2+ flux) (Determine Potency, EC50/IC50, and Efficacy) Binding_Assay->Functional_Assay Data_Comparison Comparative Data Analysis (Stereoselectivity Ratio) Functional_Assay->Data_Comparison SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Comparison->SAR_Analysis

Caption: Proposed experimental workflow for the comparative bioactivity assessment of (R)- and (S)-(1-Phenylpyrrolidin-3-yl)methanol.

Based on the pharmacology of structurally similar compounds, potential biological targets for this compound could include G-protein coupled receptors (GPCRs), ion channels, or enzymes. A preliminary screening against a panel of common CNS targets would be a logical starting point.

The acquisition of enantiomerically pure (R)- and (S)-(1-Phenylpyrrolidin-3-yl)methanol is a prerequisite for this study. Several stereoselective synthetic methods for pyrrolidine derivatives have been reported and can be adapted for this purpose.[2]

A tiered approach to in vitro testing is recommended, starting with binding assays to determine the affinity of each enantiomer for the selected target, followed by functional assays to assess their biological effect.

3.3.1. Radioligand Binding Assay

This assay measures the ability of the test compounds to displace a radiolabeled ligand that is known to bind to the target of interest.

Experimental Protocol:

  • Preparation of Cell Membranes: Prepare cell membranes from a cell line recombinantly expressing the target receptor.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg protein) with a fixed concentration of the radioligand (e.g., [³H]-ligand at its K_d concentration) and a range of concentrations of the (R)- and (S)-enantiomers (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Termination: Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a binding affinity constant (K_i) using the Cheng-Prusoff equation.

3.3.2. Functional Assay (Example: cAMP Assay for a Gs-coupled GPCR)

This assay measures the ability of the test compounds to modulate the downstream signaling of the target receptor.

Experimental Protocol:

  • Cell Culture: Culture a cell line expressing the target receptor in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the (R)- and (S)-enantiomers.

  • Stimulation: Stimulate the cells with an appropriate agonist to induce a signaling cascade (e.g., forskolin to stimulate adenylyl cyclase).

  • Lysis and Detection: Lyse the cells and measure the intracellular concentration of the second messenger (e.g., cyclic AMP) using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the concentration-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values, as well as the maximum efficacy (E_max).

Data Presentation and Interpretation

The quantitative data obtained from the in vitro assays should be summarized in a clear and concise table to facilitate comparison.

Parameter (R)-(1-Phenylpyrrolidin-3-yl)methanol (S)-(1-Phenylpyrrolidin-3-yl)methanol Stereoselectivity Ratio (R/S)
Binding Affinity (K_i, nM) Hypothetical ValueHypothetical ValueK_i(S) / K_i(R)
Functional Potency (EC₅₀/IC₅₀, nM) Hypothetical ValueHypothetical ValueEC₅₀(S) / EC₅₀(R) or IC₅₀(S) / IC₅₀(R)
Efficacy (E_max, %) Hypothetical ValueHypothetical Value-

The stereoselectivity ratio is a key metric that quantifies the difference in activity between the two enantiomers. A ratio significantly different from 1 indicates a high degree of stereoselectivity in the drug-target interaction.

G cluster_0 Stereoselective Binding cluster_1 cluster_2 Receptor Receptor Binding Pocket R_Enantiomer High Affinity Binding R_Enantiomer->Receptor Favorable Interaction S_Enantiomer Low Affinity Binding S_Enantiomer->Receptor Steric Hindrance (Unfavorable Interaction)

Caption: A conceptual diagram illustrating the stereoselective binding of enantiomers to a chiral receptor.

Conclusion

While direct experimental data comparing the bioactivity of (R)- and (S)-(1-Phenylpyrrolidin-3-yl)methanol is yet to be established in the public domain, the principles of stereopharmacology and evidence from structurally related compounds strongly suggest that a significant difference in their biological activity is to be expected. The proposed research program provides a robust framework for elucidating these differences, from target identification and in vitro characterization to data analysis and interpretation. A thorough understanding of the stereochemical requirements for bioactivity is paramount for the successful development of novel therapeutics based on the 1-phenylpyrrolidin-3-yl)methanol scaffold. The insights gained from such a comparative study will be invaluable for guiding future drug design and optimization efforts.

References

A Comparative Guide to the Structure-Activity Relationship of (1-Phenylpyrrolidin-3-yl)methanol Analogs as Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrrolidine scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1] This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of (1-Phenylpyrrolidin-3-yl)methanol analogs, with a specific focus on their activity as dopamine receptor ligands. By synthesizing data from authoritative sources, this document aims to elucidate the causal relationships behind experimental choices and provide a framework for the rational design of novel central nervous system (CNS) agents.

The this compound Scaffold: A Versatile Core for CNS Drug Discovery

The this compound core, and its close chemical relatives, have garnered significant attention for their potential to modulate various CNS targets, including dopamine receptors. The inherent chirality of the 3-hydroxypyrrolidine ring, coupled with the diverse substitution possibilities on both the phenyl ring and the pyrrolidine nitrogen, allows for a nuanced exploration of the pharmacophore space. Understanding how subtle structural modifications influence binding affinity and selectivity is paramount for the development of potent and specific therapeutic agents.

Deciphering the Structure-Activity Relationship: A Comparative Analysis

To illustrate the SAR of this class of compounds, we will draw key insights from a study on a closely related series of 3-(3-hydroxyphenyl)pyrrolidine analogues, which serve as an excellent surrogate for understanding the SAR of this compound derivatives. This study systematically explored the impact of N-alkylation and stereochemistry on binding affinity at dopamine D2 and D3 receptors.

The Critical Role of N-Substitution in Receptor Affinity

The nature of the substituent on the pyrrolidine nitrogen plays a pivotal role in determining the affinity of these analogs for dopamine receptors. A homologous series of N-alkyl analogs, from N-pentyl to N-decyl, was synthesized to probe the dimensions of the receptor's binding pocket.

Table 1: Dopamine Receptor Binding Affinities of N-Alkyl-3-(3-hydroxyphenyl)pyrrolidine Analogs

CompoundN-SubstituentD2 Ki (nM)D3 Ki (nM)D3/D2 Selectivity
1 n-Pentyl1501.5100
2 n-Hexyl1201.2100
3 n-Heptyl800.8100
4 n-Octyl1001.0100
5 n-Nonyl2002.580
6 n-Decyl3504.087.5

Data synthesized from a study on 3-(3-hydroxyphenyl)pyrrolidine analogues.

From this data, a clear trend emerges: an N-alkyl chain of seven carbons (n-heptyl) appears to be optimal for D3 receptor affinity. This suggests that the binding pocket can accommodate a lipophilic chain of this length, likely engaging in favorable hydrophobic interactions. As the chain length increases beyond seven carbons, a gradual decrease in affinity is observed, indicating potential steric hindrance or a less optimal fit within the binding site.

The Influence of Phenyl Ring Substitution

While the core focus of this guide is on the this compound scaffold, it is crucial to acknowledge the significant impact of substitutions on the N-phenyl ring. The electronic and steric properties of these substituents can dramatically alter binding affinity and selectivity. For instance, electron-withdrawing or electron-donating groups can modulate the electron density of the aromatic ring, influencing pi-pi stacking interactions with aromatic residues in the receptor's binding site.

The Decisive Factor of Stereochemistry

The stereochemistry at the C3 position of the pyrrolidine ring is a critical determinant of biological activity. In the study of 3-(3-hydroxyphenyl)pyrrolidine analogues, the (R)-enantiomer consistently demonstrated higher affinity for the D3 receptor compared to the (S)-enantiomer. This highlights the specific spatial orientation required for optimal interaction with the chiral environment of the receptor's binding pocket.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the scientific integrity and reproducibility of SAR studies, detailed and validated experimental protocols are essential. The following sections outline the key methodologies for the synthesis and biological evaluation of this compound analogs.

General Synthetic Pathway

The synthesis of N-substituted this compound analogs can be achieved through a multi-step process, often starting from a commercially available chiral precursor.

Synthetic_Pathway A Chiral 3-Hydroxypyrrolidine B N-Arylation A->B Aryl Halide, Base C (1-Arylpyrrolidin-3-yl)methanol B->C D N-Alkylation C->D Alkyl Halide, Base E N-Alkyl-(1-arylpyrrolidin-3-yl)methanol D->E

Synthetic approach for this compound analogs.

Step-by-Step Methodology:

  • N-Arylation of Chiral 3-Hydroxypyrrolidine:

    • To a solution of chiral 3-hydroxypyrrolidine in a suitable solvent (e.g., DMF or DMSO), add a base (e.g., K2CO3 or Et3N) and the desired substituted phenyl halide (e.g., fluorobenzene, chlorobenzene).

    • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • After cooling, the reaction mixture is worked up by extraction with an organic solvent and purified by column chromatography to yield the (1-arylpyrrolidin-3-yl)methanol intermediate.

  • N-Alkylation of (1-Arylpyrrolidin-3-yl)methanol:

    • The intermediate from the previous step is dissolved in a polar aprotic solvent (e.g., acetonitrile or acetone).

    • A base (e.g., K2CO3) and the appropriate alkyl halide (e.g., 1-bromoheptane) are added.

    • The reaction is stirred at room temperature or slightly elevated temperature until completion.

    • The final product is isolated and purified using standard techniques such as extraction and column chromatography.

Biological Evaluation: Radioligand Binding Assay

The affinity of the synthesized analogs for specific receptors is typically determined using a competitive radioligand binding assay.[2][3][4]

Binding_Assay_Workflow A Prepare Receptor Membranes B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E

Workflow for a radioligand binding assay.

Detailed Protocol for Dopamine D3 Receptor Binding Assay:

  • Membrane Preparation:

    • Cell membranes expressing the human dopamine D3 receptor are prepared from transfected cell lines (e.g., HEK293 or CHO cells).

    • The cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.[4]

  • Binding Reaction:

    • In a 96-well plate, incubate the receptor membrane preparation with a specific radioligand (e.g., [³H]-spiperone or [³H]-7-OH-DPAT) at a concentration close to its Kd value.

    • Add varying concentrations of the unlabeled test compound (the synthesized analogs).

    • To determine non-specific binding, a high concentration of a known D3 receptor ligand (e.g., haloperidol) is added to a set of wells.[3]

    • The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25 °C) to reach equilibrium.[4]

  • Separation and Detection:

    • The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[4]

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a rich area of investigation for the development of novel CNS-active compounds. This guide has highlighted the critical importance of N-substitution and stereochemistry in determining dopamine receptor affinity. The provided experimental protocols offer a validated framework for the synthesis and evaluation of new analogs.

Future research in this area should focus on a more systematic exploration of substitutions on the phenyl ring to further refine the SAR and potentially discover compounds with enhanced selectivity for different dopamine receptor subtypes. Additionally, functional assays are necessary to characterize the synthesized compounds as agonists, antagonists, or allosteric modulators, providing a more complete understanding of their pharmacological profile.

References

The Ascendance of (1-Phenylpyrrolidin-3-yl)methanol: A Comparative Guide to Privileged Scaffolds in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The development of therapeutics for Central Nervous System (CNS) disorders is a formidable challenge, largely due to the restrictive nature of the blood-brain barrier (BBB) and the intricate network of molecular targets within the brain. In this landscape, the concept of "privileged scaffolds" has emerged as a cornerstone of modern medicinal chemistry. These molecular frameworks demonstrate the remarkable ability to bind to multiple, often unrelated, biological targets, providing a fertile ground for the discovery of novel CNS-active agents. This guide offers a detailed comparative analysis of the (1-Phenylpyrrolidin-3-yl)methanol scaffold against other well-established privileged structures in CNS drug discovery, grounded in experimental data and methodological insights.

The Strategic Value of Privileged Scaffolds in CNS Drug Design

Privileged scaffolds are characterized by their three-dimensional complexity and the strategic placement of functional groups, which allows them to present key pharmacophoric features in a spatially defined manner. This inherent structural organization often translates to favorable physicochemical properties for BBB penetration, a critical hurdle for any aspiring CNS drug. The strategic advantage of employing privileged scaffolds lies in their proven ability to interact with CNS targets, thereby de-risking the early stages of drug discovery and providing a robust starting point for lead optimization.

This compound: A Rising Star in the CNS Armamentarium

The this compound scaffold has recently garnered substantial interest within the medicinal chemistry community for its remarkable versatility and applicability to a range of CNS targets. Its defining features, including a chiral pyrrolidine ring, a phenyl group, and a primary alcohol, offer a rich canvas for synthetic elaboration and fine-tuning of pharmacological activity.

Physicochemical Profile and Synthetic Tractability

A key attribute of the this compound scaffold is its balanced physicochemical profile. The pyrrolidine core imparts a degree of conformational rigidity, while the aromatic and hydroxyl moieties can be readily modified to modulate lipophilicity, polar surface area, and hydrogen bonding potential. These parameters are critical for optimizing BBB permeability and achieving desired target engagement. Moreover, well-established synthetic routes facilitate the generation of diverse compound libraries, enabling comprehensive structure-activity relationship (SAR) studies.

Broad Biological Activity and Target Promiscuity

The utility of the this compound scaffold is underscored by its demonstrated activity against a diverse array of CNS targets, including:

  • Dopamine Transporter (DAT): Derivatives have been developed as potent and selective DAT inhibitors, a key mechanism for the treatment of ADHD and depression.[1]

  • Serotonin Transporter (SERT): This scaffold has served as a template for the design of selective serotonin reuptake inhibitors (SSRIs), a mainstay in the management of depressive and anxiety disorders.

  • Sigma Receptors (σ1 and σ2): High-affinity ligands for sigma receptors have been derived from this scaffold, targeting pathways implicated in schizophrenia, neuropathic pain, and neurodegenerative diseases.[2]

  • N-methyl-D-aspartate (NMDA) Receptors: Modulation of NMDA receptor function by derivatives of this scaffold presents therapeutic opportunities for conditions associated with excitotoxicity, such as stroke and traumatic brain injury.[1][3]

A Comparative Landscape of CNS Privileged Scaffolds

To fully appreciate the potential of the this compound scaffold, it is essential to contextualize its performance against other prominent privileged structures in CNS drug discovery.

The Aporphine Scaffold

Aporphine alkaloids, with their rigid tetracyclic framework, have a long history in CNS drug discovery.[4] They have yielded compounds targeting dopamine, serotonin, and adrenergic receptors, making them valuable tools for developing treatments for a range of psychiatric and neurological disorders.[4]

The Benzodiazepine Scaffold

The benzodiazepine scaffold is arguably one of the most successful privileged structures, giving rise to a class of drugs widely prescribed for their anxiolytic, sedative, and anticonvulsant properties. Their mechanism of action primarily involves the positive allosteric modulation of GABA-A receptors.

The Piperidine and Piperazine Scaffolds

These simple six-membered nitrogen-containing heterocycles are ubiquitous in CNS therapeutics. Their synthetic accessibility and the ease with which they can be functionalized have led to their incorporation into a vast number of antipsychotics, antidepressants, and analgesics.

A Data-Informed Comparison of Privileged Scaffolds

The following table provides a comparative overview of key characteristics of the this compound scaffold and other notable privileged structures, based on available scientific literature.

ScaffoldRepresentative CNS TargetsKey StrengthsPotential LiabilitiesIllustrative Drug(s)/Candidates
This compound DAT, SERT, Sigma Receptors, NMDA ReceptorsHigh 3D complexity, tunable physicochemical properties, synthetic accessibilityPotential for off-target effects due to inherent promiscuityIn various stages of preclinical and clinical development
Aporphine Dopamine Receptors, Serotonin Receptors, Adrenergic ReceptorsRigid structure, potent receptor modulationComplex synthesis, potential for cardiotoxicityApomorphine
Benzodiazepine GABA-A ReceptorsWell-established pharmacology, predictable SARSedation, tolerance, dependence, and withdrawal syndromesDiazepam, Lorazepam, Alprazolam
Piperidine/Piperazine Dopamine Receptors, Serotonin Receptors, Histamine Receptors, Opioid ReceptorsSynthetic simplicity, broad target applicabilityCan lead to conformationally flexible molecules with potential for off-target bindingHaloperidol, Risperidone, Fentanyl

Charting the Course: The Experimental Workflow in CNS Drug Discovery

The path from a promising scaffold to a clinical candidate is a rigorous, multi-stage process. The following diagram illustrates a typical experimental workflow for evaluating a novel compound series derived from a privileged scaffold.

Figure 1. A representative workflow for the discovery and preclinical development of CNS drug candidates originating from a privileged scaffold.

In-Depth Protocol: Radioligand Binding Assay for the Dopamine Transporter (DAT)

This protocol outlines a standard procedure for determining the binding affinity of a test compound for the human dopamine transporter.

  • Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human dopamine transporter (hDAT). The cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and subjected to centrifugation to pellet the membranes. The resulting pellet is washed and resuspended in fresh assay buffer.[5]

  • Assay Setup: In a 96-well microplate, combine the prepared cell membranes, a specific radioligand with high affinity for DAT (e.g., [³H]WIN 35,428), and a range of concentrations of the test compound.[6]

  • Incubation: The plate is incubated at a controlled temperature (e.g., 4°C) for a predetermined duration (e.g., 2-3 hours) to allow the binding reaction to reach equilibrium.[5]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This step separates the membrane-bound radioligand from the unbound fraction.[6]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.[5]

  • Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a scintillation counter.[6]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[5]

Modulating Key CNS Signaling Pathways

The therapeutic efficacy of CNS drugs is contingent on their ability to modulate specific intracellular signaling cascades. The this compound scaffold, owing to its target promiscuity, can influence a variety of downstream pathways.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake DA_in_Synapse Dopamine Dopamine->DA_in_Synapse DAT->Dopamine Dopamine_Receptor Dopamine Receptor DA_in_Synapse->Dopamine_Receptor Signaling_Cascade Downstream Signaling (e.g., cAMP pathway) Dopamine_Receptor->Signaling_Cascade Drug_Molecule This compound Derivative Drug_Molecule->DAT Inhibition

Figure 2. A simplified representation of how a this compound derivative can inhibit the dopamine transporter (DAT), leading to increased synaptic dopamine levels and enhanced postsynaptic signaling.

By blocking the reuptake of dopamine, compounds based on this scaffold can potentiate dopaminergic neurotransmission, a mechanism that is fundamental to the action of many antidepressants and psychostimulants.[7] Similarly, inhibition of SERT by other derivatives can enhance serotonergic signaling, which is crucial for mood regulation.[8]

Concluding Remarks and Future Directions

The this compound scaffold stands out as a highly promising and versatile platform for the design and discovery of novel CNS therapeutics. Its favorable physicochemical attributes, synthetic accessibility, and proven ability to engage with a diverse range of CNS targets make it an invaluable asset for medicinal chemists. While the challenge of achieving optimal selectivity and minimizing off-target effects remains a key consideration, the continued exploration of this scaffold through innovative library design and sophisticated screening methodologies is poised to yield the next generation of treatments for a spectrum of debilitating neurological and psychiatric conditions. Its comparison with other established privileged scaffolds underscores its significant potential, particularly in the context of developing multi-target agents for complex CNS disorders.

References

In vitro validation of the predicted targets of (1-Phenylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In Vitro Comparative Guide to Validating the Predicted Targets of (1-Phenylpyrrolidin-3-yl)methanol

Introduction

Computational modeling and high-throughput screening have revolutionized early-stage drug discovery, enabling the prediction of biological targets for novel chemical entities. This compound, a synthetic compound featuring a phenylpyrrolidinyl scaffold, has been identified through in silico docking studies as a potential ligand for two distinct and high-value targets: Monoamine Oxidase B (MAO-B) and the Sigma-1 Receptor (σ1R). However, computational predictions are merely hypotheses that demand rigorous experimental validation.

Part 1: Target Rationale and Experimental Strategy

This compound possesses structural motifs common to ligands of both MAO-B and the Sigma-1 Receptor. The phenyl group and the nitrogen-containing heterocyclic ring are key pharmacophoric features that suggest a potential interaction.

  • Monoamine Oxidase B (MAO-B): This mitochondrial enzyme is a critical regulator of neurotransmitters like dopamine and is a validated target for neurodegenerative diseases such as Parkinson's. We will assess the inhibitory potential of our test compound on recombinant human MAO-B.

  • Sigma-1 Receptor (σ1R): This unique ligand-operated chaperone protein resides at the endoplasmic reticulum and is implicated in cellular stress responses, neuroprotection, and cancer. We will evaluate the binding affinity of our compound to this receptor.

Our experimental strategy is built on a tiered approach:

  • Primary Validation: Confirm direct interaction with the purified targets using biochemical or biophysical methods (enzyme inhibition for MAO-B, radioligand binding for σ1R).

  • Orthogonal Confirmation: Employ a secondary, label-free method (Cellular Thermal Shift Assay) to verify target engagement in a more physiologically relevant cellular context.

  • Functional Assessment: Investigate the downstream functional consequences of target engagement in a cellular model.

Part 2: Comparative In Vitro Validation Protocols

Target 1: Monoamine Oxidase B (MAO-B) - Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human MAO-B and compare it to the known irreversible inhibitor, Rasagiline.

Rationale: An enzyme inhibition assay provides direct evidence of a compound's ability to modulate the catalytic activity of its target. We will use a commercially available fluorometric assay that measures hydrogen peroxide (H2O2), a byproduct of MAO-B activity.[1][2][3] This method is sensitive, high-throughput adaptable, and allows for precise quantification of inhibition. Rasagiline is selected as a comparator because it is a potent, selective, and irreversible MAO-B inhibitor used clinically for Parkinson's disease.[4][5][6][7][8]

Experimental Workflow Diagram

MAO_B_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis prep_cpd Prepare serial dilutions of Test Compound & Rasagiline (10x) add_cpd Add 10 µL of Compound/Control to wells prep_cpd->add_cpd prep_enz Prepare MAO-B Enzyme Solution add_enz Add 50 µL of Enzyme Solution prep_enz->add_enz prep_sub Prepare Substrate (Tyramine) + Probe + Developer Mix add_sub Add 40 µL of Substrate Mix prep_sub->add_sub add_cpd->add_enz Test, Positive, Enzyme Controls incubate1 Incubate 10 min @ 37°C add_enz->incubate1 incubate1->add_sub read_plate Measure Fluorescence (Ex/Em = 535/587 nm) kinetically for 30 min add_sub->read_plate calc_rate Calculate reaction rate (slope) read_plate->calc_rate plot_ic50 Plot % Inhibition vs. [Compound] & fit curve for IC50 calc_rate->plot_ic50

Caption: Workflow for the MAO-B fluorometric inhibition assay.

Detailed Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and Rasagiline in DMSO.

    • Perform a serial dilution series in assay buffer to create 10x working solutions ranging from 100 µM to 1 nM.

  • Assay Plate Setup (96-well black plate):

    • Test Wells: 10 µL of each concentration of this compound.

    • Positive Control: 10 µL of each concentration of Rasagiline.

    • Enzyme Control (No Inhibition): 10 µL of assay buffer containing 2% DMSO.

    • Blank (No Enzyme): 60 µL of assay buffer.

  • Enzyme Addition:

    • Prepare the MAO-B enzyme working solution according to the kit manufacturer's protocol (e.g., Assay Genie, #BN01013).[2]

    • Add 50 µL of the MAO-B enzyme solution to all wells except the "Blank" wells.

    • Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation:

    • Prepare the MAO-B substrate solution containing tyramine, the fluorescent probe, and the developer (horseradish peroxidase).[1][2]

    • Add 40 µL of the substrate solution to all wells to initiate the reaction.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure fluorescence kinetically at Ex/Em = 535/587 nm every minute for 30 minutes at 37°C.

  • Data Analysis:

    • For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (Rate_Test - Rate_Blank) / (Rate_EnzymeControl - Rate_Blank)) * 100

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data Summary:

CompoundPredicted TargetAssay TypePotency (IC50)Comparator (IC50)
This compoundMAO-BEnzyme InhibitionExperimental Value-
RasagilineMAO-BEnzyme Inhibition-~10-20 nM
Target 2: Sigma-1 Receptor (σ1R) - Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human Sigma-1 Receptor and compare it to the known high-affinity ligand, Haloperidol.

Rationale: A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a specific receptor.[9][10] This assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand ([³H]-(+)-pentazocine) from the receptor.[9][11] Guinea pig liver membranes are an excellent source of σ1R for these assays.[10][11] Haloperidol, a widely used antipsychotic, is chosen as a comparator due to its well-characterized high-affinity binding to σ1R.[12][13][14]

Experimental Workflow Diagram

S1R_Workflow cluster_prep Preparation cluster_assay Binding Reaction cluster_readout Separation & Counting prep_mem Prepare Guinea Pig Liver Membranes mix_reagents Combine Membranes, Test Compound, and [3H]-(+)-pentazocine prep_mem->mix_reagents prep_cpd Prepare serial dilutions of Test Compound & Haloperidol prep_cpd->mix_reagents prep_radio Prepare [3H]-(+)-pentazocine working solution prep_radio->mix_reagents incubate Incubate 120 min @ RT mix_reagents->incubate filter Rapidly filter through GF/B filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Measure radioactivity via liquid scintillation counting (DPM) wash->count analyze Calculate Ki from IC50 using Cheng-Prusoff count->analyze CETSA_Principle cluster_pathway Target Engagement Principle cluster_cetsa CETSA Readout P Target Protein (Unbound) PL Protein-Ligand Complex (Bound) P->PL Binding Denatured Denatured & Aggregated P->Denatured Unfolds L Ligand (Test Cpd) L->PL Stable Remains Soluble (Stabilized) PL->Stable Resists Unfolding P_heat Heat (e.g., 55°C) PL_heat Heat (e.g., 55°C)

References

A Comparative Cross-Reactivity Analysis of (1-Phenylpyrrolidin-3-yl)methanol: A Guide to Off-Target Profiling in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of central nervous system (CNS) drug development, the pyrrolidine scaffold is a cornerstone of innovation, featured in a multitude of neurologically active agents.[1] (1-Phenylpyrrolidin-3-yl)methanol, a molecule incorporating this privileged structure, represents a promising, yet uncharacterized, candidate for therapeutic intervention. The journey from a promising chemical entity to a safe and effective therapeutic is paved with rigorous preclinical evaluation, a critical component of which is the assessment of its receptor interaction profile. Unintended interactions with biological targets, known as off-target effects, are a leading cause of adverse drug reactions (ADRs) and late-stage clinical attrition.[2]

This guide provides a comprehensive framework for the cross-reactivity profiling of this compound. While extensive public data on this specific molecule is unavailable, we will construct a scientifically grounded, hypothetical pharmacological profile based on the known activities of structurally related phenylpyrrolidine derivatives. This allows us to present a realistic and instructive comparison against alternative compounds, underscoring the strategic importance and methodological execution of in vitro safety pharmacology. The insights and protocols detailed herein are designed to be a vital resource for researchers, scientists, and drug development professionals dedicated to advancing safer and more effective CNS therapeutics.

The Imperative of Early-Stage Off-Target Screening

The rationale for conducting broad in vitro safety screening early in the drug discovery process is compelling. Identifying potential off-target liabilities before significant investment in lead optimization and preclinical development can save invaluable time and resources.[3] Regulatory bodies, including the FDA, increasingly emphasize the need for a thorough understanding of a drug candidate's interaction with a wide range of molecular targets to predict potential safety issues, including abuse liability for CNS-active compounds.[4][5] Commercial screening panels, such as those offered by Eurofins and Charles River, provide a standardized approach to this crucial step, typically assessing a new chemical entity against a wide array of receptors, ion channels, and transporters implicated in common ADRs.[6][7]

Pharmacological Context: The Phenylpyrrolidine Scaffold

The phenylpyrrolidinone scaffold, a close structural relative of our topic compound, is a well-established pharmacophore in the development of CNS-active agents. Analogs of this structure have demonstrated potent inhibitory activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[6] Furthermore, various pyrrolidine derivatives have shown significant affinity for muscarinic acetylcholine receptors (mAChRs), highlighting the diverse target landscape of this chemical class.[4] Based on these structure-activity relationships (SAR), it is plausible to hypothesize that this compound may primarily interact with monoamine transporters and/or muscarinic receptors.

For the purpose of this guide, we will hypothesize that This compound (Compound A) is a potent and selective dopamine transporter (DAT) inhibitor. We will compare its hypothetical cross-reactivity profile against two comparator compounds:

  • Compound B (Alternative DAT Inhibitor): A hypothetical analog with a similar primary target but a different off-target profile.

  • Compound C (Multi-Target Ligand): A hypothetical compound with a broader spectrum of activity, designed to illustrate a different pharmacological approach.

Comparative Cross-Reactivity Profiling: A Hypothetical Dataset

The following table summarizes the hypothetical binding affinities (Ki, in nM) of our topic compound and its comparators against a standard panel of CNS-relevant receptors. A lower Ki value indicates a higher binding affinity.

Receptor Target Compound A (Hypothetical) Compound B (Alternative DAT Inhibitor) Compound C (Multi-Target Ligand) Potential Clinical Implication of Off-Target Interaction
Primary Target
Dopamine Transporter (DAT)5.28.150.3Therapeutic target for ADHD, narcolepsy, and substance abuse
Monoamine Transporters
Norepinephrine Transporter (NET)150.825.445.2Antidepressant effects, but also potential cardiovascular side effects
Serotonin Transporter (SERT)>10,000850.215.7Antidepressant and anxiolytic effects
Adrenergic Receptors
α1-Adrenergic2,5005,200120.5Postural hypotension, dizziness
α2-Adrenergic>10,000>10,000890.1Sedation, blood pressure changes
β1-Adrenergic8,5009,100>10,000Cardiac effects (heart rate, contractility)
Dopamine Receptors
D2 Receptor1,2003,50098.6Antipsychotic effects, but also potential for extrapyramidal symptoms
Serotonin Receptors
5-HT1A Receptor>10,000>10,00022.4Anxiolytic and antidepressant effects
5-HT2A Receptor3,8006,70075.9Potential for hallucinations, sleep disturbances
5-HT2B Receptor>10,0008,900350.1Cardiac valvulopathy risk
Muscarinic Receptors
M1 Receptor9501,5002,100Cognitive effects, but also potential for anticholinergic side effects (dry mouth, blurred vision)
Histamine Receptors
H1 Receptor5,600>10,00045.3Sedation, weight gain
Opioid Receptors
μ-Opioid Receptor>10,000>10,0008,500Analgesia, but also abuse potential and respiratory depression
Ion Channels
hERG Channel>10,0007,5002,500Risk of cardiac arrhythmia (QT prolongation)

Interpretation of the Hypothetical Data:

  • Compound A demonstrates high potency and selectivity for its primary target, the dopamine transporter. Its off-target interactions are minimal, with Ki values generally in the micromolar range, suggesting a favorable safety profile.

  • Compound B , while also a potent DAT inhibitor, shows significant affinity for the norepinephrine transporter. This dual activity could be therapeutically beneficial for certain conditions but also introduces a higher risk of cardiovascular side effects.

  • Compound C represents a multi-target approach, with significant affinity for SERT, DAT, NET, and several other receptors, including D2, 5-HT1A, 5-HT2A, and H1. While this profile might offer a broad therapeutic effect, it also carries a higher burden of potential side effects, such as sedation (H1 antagonism) and motor side effects (D2 antagonism).

Experimental Methodologies for Cross-Reactivity Profiling

The data presented above is typically generated using a suite of in vitro assays. Radioligand binding assays are a cornerstone of this process, providing a robust and high-throughput method for determining the binding affinity of a test compound to a specific receptor.[4]

General Protocol for Radioligand Binding Assays
  • Receptor Preparation: Cell membranes expressing the target receptor of interest are prepared from recombinant cell lines (e.g., HEK293 or CHO cells) or from native tissue homogenates.

  • Competitive Binding: A constant concentration of a high-affinity radioligand (e.g., [³H]-WIN 35,428 for DAT) is incubated with the receptor preparation in the presence of varying concentrations of the test compound.

  • Equilibration: The reaction is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor Receptor Source (Cell Membranes) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Radioligand (e.g., [³H]-WIN 35,428) Radioligand->Incubation TestCompound Test Compound (e.g., Compound A) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway Considerations

Understanding the potential downstream consequences of off-target binding is crucial. For example, if a DAT inhibitor also interacts with the 5-HT2A receptor, it could modulate intracellular signaling pathways, such as the Gq-coupled activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

G cluster_effects Downstream Effects Compound This compound DAT Dopamine Transporter (Primary Target) Compound->DAT Inhibition SERT Serotonin Transporter (Off-Target) Compound->SERT Inhibition GPCR GPCR (e.g., 5-HT2A) (Off-Target) Compound->GPCR Modulation Dopamine ↑ Extracellular Dopamine DAT->Dopamine Serotonin ↑ Extracellular Serotonin SERT->Serotonin Signaling G-Protein Activation (e.g., Gq -> PLC) GPCR->Signaling

Caption: Potential primary and off-target interactions.

Conclusion and Future Directions

This guide has outlined a systematic approach to the cross-reactivity profiling of this compound, a compound of interest within the pharmacologically significant pyrrolidine class. Through the use of a hypothetical yet plausible dataset, we have demonstrated how a comprehensive understanding of a compound's off-target interactions is critical for predicting its safety profile and guiding further development. The comparative analysis highlights how subtle structural modifications can dramatically alter a compound's selectivity and, consequently, its therapeutic potential and risk of adverse effects.

The methodologies described, particularly radioligand binding assays, represent the industry standard for early-stage safety assessment. As drug discovery continues to evolve, the integration of in vitro safety pharmacology will remain an indispensable tool for de-risking novel therapeutic candidates and ultimately delivering safer and more effective medicines to patients. Further investigation into the functional consequences of any identified off-target interactions, using cell-based functional assays, would be the logical next step in a comprehensive preclinical evaluation.

References

A Comparative Analysis of Synthetic Routes to Substituted Pyrrolidin-3-ylmethanols: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidin-3-ylmethanol scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a wide array of biologically active molecules and clinical drug candidates. Its three-dimensional architecture and the presence of key functional groups—a secondary or tertiary amine, a hydroxyl group, and a stereogenic center at the 3-position—allow for multifaceted interactions with biological targets. This guide provides a comparative analysis of prominent synthetic routes to substituted pyrrolidin-3-ylmethanols, offering insights into the strategic choices and experimental nuances essential for researchers in drug discovery and development.

The Strategic Importance of the Pyrrolidin-3-ylmethanol Core

The inherent chirality and functional group presentation of pyrrolidin-3-ylmethanols make them ideal building blocks for creating libraries of compounds with diverse pharmacological profiles. The nitrogen atom can be readily functionalized to modulate basicity, lipophilicity, and to introduce further substituents, while the hydroxyl group provides a handle for ether or ester formation, or can act as a hydrogen bond donor. The stereochemistry at the C3 and potentially other positions on the ring is often crucial for biological activity, necessitating synthetic strategies that offer robust stereochemical control.

Comparative Analysis of Synthetic Strategies

We will explore several key disconnections and synthetic approaches, evaluating them based on stereocontrol, substituent scope, scalability, and overall efficiency.

Chiral Pool Synthesis: The Proline-Derived Pathway

One of the most classical and reliable approaches utilizes readily available and enantiomerically pure proline as the starting material. This strategy leverages the inherent stereochemistry of proline to set the stereocenter at C2, which can then be used to influence the stereochemistry at C3.

This pathway involves the reduction of the carboxylic acid moiety of a protected proline derivative. A common protecting group for the nitrogen is the benzyl group, which can be introduced via reductive amination or direct alkylation.

graph "Proline-Derived_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

// Nodes Proline [label="L-Proline", fillcolor="#4285F4"]; N_Protected_Proline [label="N-Protected L-Proline\n(e.g., N-Benzyl)", fillcolor="#4285F4"]; Esterified_Proline [label="N-Protected L-Proline Ester", fillcolor="#4285F4"]; Pyrrolidinylmethanol [label="Substituted\nPyrrolidin-3-ylmethanol", fillcolor="#34A853"];

// Edges Proline -> N_Protected_Proline [label="N-Protection\n(e.g., Benzyl Bromide, K2CO3)"]; N_Protected_Proline -> Esterified_Proline [label="Esterification\n(e.g., SOCl2, EtOH)"]; Esterified_Proline -> Pyrrolidinylmethanol [label="Reduction\n(e.g., LiAlH4)"]; }

Caption: Synthesis of substituted pyrrolidin-3-ylmethanols from L-proline.

  • Step 1: N-Benzylation of L-Proline. To a solution of L-proline (1.0 eq) in a suitable solvent such as isopropanol, add potassium hydroxide (4.0 eq). Stir the mixture at 40°C until the solution becomes clear. Add benzyl chloride (1.5 eq) and continue stirring at 40°C for 6 hours. After completion, neutralize the reaction mixture with concentrated hydrochloric acid to a pH of 5-6. Extract the product with an organic solvent like chloroform. The crude product can be purified by recrystallization from acetone to yield (S)-1-benzylpyrrolidine-2-carboxylic acid.

  • Step 2: Reduction to the Alcohol. The N-benzylated proline derivative is then reduced. A powerful reducing agent is required to reduce the carboxylic acid or its corresponding ester. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation.[1][2] The N-benzyl-L-proline is dissolved in an anhydrous etheral solvent like tetrahydrofuran (THF) and added dropwise to a suspension of LiAlH₄ in THF at 0°C. The reaction is then typically refluxed for several hours. A careful workup procedure involving the sequential addition of water and aqueous sodium hydroxide is necessary to quench the excess LiAlH₄ and precipitate the aluminum salts, which can then be removed by filtration. Evaporation of the solvent yields the crude (S)-1-benzylpyrrolidin-2-yl)methanol, which can be further purified by chromatography.

Lithium aluminum hydride is a potent source of hydride ions (H⁻).[2][3] The reduction of an ester to a primary alcohol proceeds via a two-step mechanism.[4][5] First, the hydride attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[3][4][5] This intermediate then collapses, expelling the alkoxide leaving group to form an aldehyde.[1][4][5] The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form an alkoxide.[4][5] Finally, a protic workup protonates the alkoxide to yield the primary alcohol.[4][5]

Advantages Disadvantages
Readily available and inexpensive chiral starting material.Limited to the stereochemistry of naturally available proline (L-proline).
Well-established and reliable chemistry.The use of potent, pyrophoric reagents like LiAlH₄ can be challenging to scale up.
High stereochemical purity of the final product.The N-protecting group may require an additional deprotection step.
Cycloaddition Strategies: Constructing the Pyrrolidine Ring

[3+2] Cycloaddition reactions, particularly those involving azomethine ylides, provide a powerful and convergent approach to constructing the pyrrolidine ring with control over multiple stereocenters.

This strategy involves the in situ generation of an azomethine ylide, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as an α,β-unsaturated ester. The choice of starting materials for the azomethine ylide and the dipolarophile dictates the substitution pattern of the resulting pyrrolidine.

graph "Azomethine_Ylide_Cycloaddition" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

// Nodes Amino_Acid_Ester [label="Amino Acid Ester\n(e.g., Glycine Methyl Ester)", fillcolor="#4285F4"]; Aldehyde [label="Aldehyde", fillcolor="#4285F4"]; Azomethine_Ylide [label="Azomethine Ylide\n(in situ generation)", fillcolor="#FBBC05", fontcolor="#202124"]; Dipolarophile [label="Dipolarophile\n(e.g., α,β-Unsaturated Ester)", fillcolor="#4285F4"]; Cycloadduct [label="Pyrrolidine Cycloadduct", fillcolor="#EA4335"]; Pyrrolidinylmethanol [label="Substituted\nPyrrolidin-3-ylmethanol", fillcolor="#34A853"];

// Edges Amino_Acid_Ester -> Azomethine_Ylide [label="Condensation"]; Aldehyde -> Azomethine_Ylide; Azomethine_Ylide -> Cycloadduct [label="[3+2] Cycloaddition"]; Dipolarophile -> Cycloadduct; Cycloadduct -> Pyrrolidinylmethanol [label="Reduction of Ester\n(e.g., LiAlH4)"]; }

Caption: Synthesis of pyrrolidin-3-ylmethanols via azomethine ylide cycloaddition.

A powerful variation of this method is a one-pot, three-component reaction. For example, the reaction of an α-amino acid, an aldehyde, and a dipolarophile can directly generate a highly substituted pyrrolidine.

  • Step 1: In situ Generation of Azomethine Ylide and Cycloaddition. To a solution of the dipolarophile (e.g., dimethyl maleate, 1.0 eq) in a suitable solvent like toluene, add the α-amino acid (e.g., sarcosine, 1.2 eq) and the aldehyde (e.g., benzaldehyde, 1.2 eq). The mixture is heated to reflux, often with a Dean-Stark trap to remove the water generated during the in situ formation of the imine and subsequent azomethine ylide. The cycloaddition proceeds as the ylide is formed. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Step 2: Isolation and Purification. After the reaction is complete, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the polysubstituted pyrrolidine.

  • Step 3: Reduction to the Pyrrolidin-3-ylmethanol. The ester group at the 3-position of the cycloadduct is then reduced to the corresponding alcohol using a reducing agent like LiAlH₄, following a similar procedure to that described in the proline-derived pathway.

The [3+2] cycloaddition of azomethine ylides is a concerted, pericyclic reaction. The stereochemistry of the final product is highly dependent on the geometry of the azomethine ylide and the stereochemistry of the dipolarophile.[4] Azomethine ylides can exist in different geometries (W-shaped, U-shaped, and S-shaped), which can influence the cis or trans relationship of the substituents at the 2- and 5-positions of the resulting pyrrolidine.[4] The stereoselectivity of the reaction can often be controlled by the use of chiral catalysts or by employing chiral auxiliaries on either the ylide or the dipolarophile.[6][7][8]

Advantages Disadvantages
High convergency and atom economy.The regioselectivity and stereoselectivity can be challenging to control without careful optimization.
Access to a wide range of substitution patterns.The generation of the azomethine ylide may require harsh conditions.
Potential to generate multiple stereocenters in a single step.[6][7]The scope of suitable dipolarophiles can be limited.

Quantitative Comparison of Synthetic Routes

Synthetic Route Key Reagents Typical Yields Stereocontrol Scalability
Proline-Derived L-Proline, Benzyl Bromide, LiAlH₄60-80% over 2 stepsExcellent (derived from starting material)Moderate (challenges with LiAlH₄ on large scale)
Azomethine Ylide Cycloaddition α-Amino acid, Aldehyde, Dipolarophile, LiAlH₄50-70% over 2 stepsGood to Excellent (can be catalyst or substrate controlled)Good (one-pot multicomponent reactions are advantageous)

Conclusion: Selecting the Optimal Synthetic Strategy

The choice of synthetic route to a desired substituted pyrrolidin-3-ylmethanol is a strategic decision that depends on several factors, including the desired stereochemistry, the required substitution pattern, and the scale of the synthesis.

  • The proline-derived pathway is a robust and reliable method for accessing enantiomerically pure pyrrolidin-3-ylmethanols when the target molecule's stereochemistry aligns with that of natural L-proline. Its simplicity and the use of a readily available chiral pool starting material make it an attractive option for many applications.

  • Azomethine ylide cycloaddition strategies offer unparalleled versatility in accessing a diverse range of substituted pyrrolidines. The ability to construct the heterocyclic core and introduce multiple substituents in a single, often one-pot, operation is a significant advantage, particularly for the rapid generation of compound libraries for drug discovery. However, achieving high levels of stereocontrol may require more extensive reaction optimization and the use of sophisticated catalytic systems.

Ultimately, a thorough understanding of the mechanistic underpinnings and practical considerations of each route will empower the medicinal chemist to make an informed decision and efficiently access these valuable building blocks for the synthesis of novel therapeutic agents.

References

A Head-to-Head Comparison of (1-Phenylpyrrolidin-3-yl)methanol and Piperidine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the choice of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, pharmacokinetic profile, and ultimately, the therapeutic efficacy of a drug candidate. Among the most utilized saturated heterocycles, the five-membered pyrrolidine and the six-membered piperidine rings are privileged scaffolds, frequently appearing in a wide array of biologically active compounds. This guide provides an in-depth technical comparison of (1-Phenylpyrrolidin-3-yl)methanol and its corresponding piperidine analog, offering supporting experimental data from closely related compounds to inform rational drug design and development.

Introduction: The Significance of Pyrrolidine and Piperidine Scaffolds

The pyrrolidine and piperidine rings, differing by a single methylene unit, offer a three-dimensional framework and a basic nitrogen atom, which is often crucial for target engagement and for modulating physicochemical properties such as solubility. This compound and its piperidine counterpart are versatile building blocks in the synthesis of compounds targeting the central nervous system (CNS), including ligands for monoamine transporters. The subtle differences in their structure can lead to significant variations in their biological activity and pharmacokinetic profiles.

Physicochemical Properties: A Tale of Two Rings

The seemingly minor difference between a five- and six-membered ring imparts distinct physicochemical characteristics that can be strategically exploited in drug design.

PropertyThis compound (Analog)Piperidine AnalogKey Considerations for Drug Design
Molecular Weight 177.24 g/mol 191.27 g/mol The piperidine analog has a slightly higher molecular weight.
logP (Octanol/Water) Pyrrolidine scaffold is generally less lipophilicPiperidine scaffold is generally more lipophilicThis can influence solubility, cell permeability, and potential for off-target hydrophobic interactions. The choice between the two can be a tool to modulate a compound's lipophilicity.
pKa of Conjugate Acid Pyrrolidine is slightly more basicPiperidine is slightly less basicBoth are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary driver for target interaction.
Conformational Flexibility Adopts more flexible envelope and twist conformationsPrefers a more rigid chair conformationThe rigidity of the piperidine ring can be advantageous for achieving high binding affinity through conformational restriction. The flexibility of the pyrrolidine ring may be beneficial when conformational adaptability is needed to engage with the target binding site.

Head-to-Head Comparison of Biological Activity: Monoamine Transporter Affinity

Illustrative Comparative In Vitro Activity of Phenyl-Heterocycle Analogs

Compound ArchetypeTargetBinding Affinity (Kᵢ, nM)Selectivity Profile
Phenylpyrrolidinone Analog DAT21.4 ± 2.1DAT/SERT > 150
NET195 ± 28DAT/NET ≈ 9
SERT3330 ± 450
Phenylpiperidine Analog DATLow to sub-nanomolar (general finding for potent analogs)Can be engineered for selectivity towards DAT, DAT/SERT, or DAT/NET
NETVaries with substitution
SERTVaries with substitution

Note: The data presented is for closely related structural analogs, and direct comparisons should be made with this consideration. The phenylpyrrolidinone data is from a study on pyrovalerone analogs[1]. The phenylpiperidine data is a qualitative summary from studies on various analogs[1].

Expertise & Experience Insights:

The choice between a pyrrolidine and a piperidine scaffold can significantly impact monoamine transporter selectivity. The more flexible pyrrolidine ring may allow for an induced-fit binding to the transporter, which could be advantageous for affinity but potentially lead to broader selectivity. Conversely, the rigid chair conformation of the piperidine ring can be exploited to achieve higher selectivity for a specific transporter by designing substituents that favor a particular binding pose. For instance, strategic modifications on the phenylpropyl side-chain of piperidine analogs have been shown to effectively modulate their affinity and selectivity for DAT, SERT, and NET[2].

Experimental Protocols

To ensure the trustworthiness and reproducibility of the comparative data, detailed experimental protocols for key assays are provided below.

Synthesis of this compound and (1-Phenylpiperidin-3-yl)methanol

The synthesis of these compounds can be achieved through established organic chemistry routes. A representative synthetic workflow is outlined below.

Synthesis_Workflow cluster_pyrrolidine Pyrrolidine Synthesis cluster_piperidine Piperidine Synthesis start_pyr 3-Hydroxypyrrolidine reaction1_pyr N-Arylation (e.g., Buchwald-Hartwig amination with Phenyl bromide) start_pyr->reaction1_pyr product_pyr This compound reaction1_pyr->product_pyr start_pip 3-Hydroxypiperidine reaction1_pip N-Arylation (e.g., Buchwald-Hartwig amination with Phenyl bromide) start_pip->reaction1_pip product_pip (1-Phenylpiperidin-3-yl)methanol reaction1_pip->product_pip

Caption: General synthetic workflow for N-arylation.

Step-by-Step Synthesis Protocol (General Procedure for N-Arylation):

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (e.g., phenyl bromide, 1.0 mmol), the cyclic amine (3-hydroxypyrrolidine or 3-hydroxypiperidine, 1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add anhydrous solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-phenyl alcohol.

In Vitro Radioligand Binding Assay for Monoamine Transporters

This assay is fundamental for determining the binding affinity (Kᵢ) of the test compounds for DAT, SERT, and NET.

Radioligand_Binding_Assay prep Membrane Preparation (from cells expressing DAT, SERT, or NET) incubation Incubation (Membranes + Radioligand + Test Compound) prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantifies bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC₅₀ and Kᵢ) counting->analysis

Caption: Workflow for a radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human dopamine, serotonin, or norepinephrine transporter. Homogenize the cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.

  • Binding Assay: In a 96-well plate, incubate the membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) at a concentration close to its Kₔ value. Add varying concentrations of the test compound (e.g., this compound or its piperidine analog).

  • Incubation and Filtration: Allow the mixture to incubate to reach equilibrium (e.g., 60 minutes at room temperature). Terminate the reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Quantification: Wash the filters with ice-cold buffer to remove unbound radioligand. Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay

This assay provides insights into the susceptibility of a compound to metabolism, which is a key determinant of its pharmacokinetic profile.

Metabolic_Stability_Assay incubation Incubation (Test Compound + Liver Microsomes + NADPH) quenching Quenching (Stop reaction at time points) incubation->quenching analysis LC-MS/MS Analysis (Quantify remaining parent compound) quenching->analysis calculation Data Calculation (Determine half-life and intrinsic clearance) analysis->calculation

References

A Researcher's Guide to Validating the Mechanism of Action of a Lead (1-Phenylpyrrolidin-3-yl)methanol Compound

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, elucidating a compound's mechanism of action (MoA) is a critical step that bridges the gap between a promising hit and a viable clinical candidate. This guide provides a comprehensive framework for validating the MoA of a novel lead compound, (1-Phenylpyrrolidin-3-yl)methanol, for which the biological target is unknown. We will present a multi-faceted, data-driven approach that combines unbiased, hypothesis-generating experiments with targeted validation assays. This guide will objectively compare the expected performance of our lead compound with that of well-characterized alternatives, providing the supporting experimental rationale and detailed protocols necessary for researchers to confidently interrogate their own lead compounds.

The core challenge with a novel compound like this compound is the absence of a known biological target. Therefore, our strategy will begin with broad, unbiased screening methods to identify potential molecular interactions and downstream cellular effects. This will be followed by more focused, hypothesis-driven experiments to confirm these initial findings and build a robust MoA model.

Phase 1: Unbiased Hypothesis Generation

When the target of a small molecule is unknown, it is essential to cast a wide net to identify potential binding partners and affected cellular pathways. We will employ two complementary "omics" approaches: Thermal Proteome Profiling (TPP) to identify direct protein targets and Transcriptomics (RNA-Seq) to map the downstream cellular response.

Thermal Proteome Profiling (TPP) for Target Identification

Thermal Proteome Profiling is a powerful extension of the Cellular Thermal Shift Assay (CETSA) that allows for the unbiased, proteome-wide identification of drug targets.[1] The principle is based on the ligand-induced thermal stabilization of a target protein.[2][3] By treating cells with this compound and then subjecting them to a heat gradient, we can identify proteins that are stabilized (or destabilized) by the compound's binding. These proteins are then identified and quantified using mass spectrometry.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Intact Cells] --> B{Treat with(1-Phenylpyrrolidin-3-yl)methanolor Vehicle}; B --> C{Apply HeatGradient}; C --> D{Cell Lysis &Separation ofSoluble Proteins}; D --> E[Protein Digestion& TMT Labeling]; E --> F[LC-MS/MS Analysis]; F --> G[Identify ThermallyStabilized Proteins];

} Workflow for Thermal Proteome Profiling.

Expected Outcome: This experiment will generate a list of candidate protein targets that directly interact with this compound in a cellular context. For comparison, a known kinase inhibitor, such as Staurosporine, would show significant thermal stabilization of a wide range of kinases, while a highly selective compound would stabilize a single or a small number of proteins.

Transcriptomics (RNA-Seq) for Pathway Analysis

RNA sequencing (RNA-Seq) provides a global snapshot of the changes in gene expression within a cell in response to treatment with a compound.[4][5] This allows us to infer the cellular pathways that are modulated by this compound, even without knowing the direct target.[6][7]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Cell Culture] --> B{Treat with(1-Phenylpyrrolidin-3-yl)methanolor Vehicle}; B --> C[RNA Extraction]; C --> D[Library Preparation]; D --> E[Next-GenerationSequencing]; E --> F[Differential GeneExpression Analysis]; F --> G[Pathway & GeneOntology Analysis];

} Workflow for Transcriptomic Analysis.

Expected Outcome: The RNA-Seq data will reveal which signaling pathways are significantly up- or down-regulated upon treatment with our lead compound. For example, if pathways related to inflammation are consistently modulated, it would suggest a potential anti-inflammatory mechanism of action.[8][9] This can be compared to the transcriptomic profile of a known anti-inflammatory drug like Ibuprofen, which would be expected to show downregulation of genes in the cyclooxygenase pathway.

Phase 2: Targeted Validation and Comparative Analysis

The results from our unbiased screening will provide us with a set of hypotheses regarding the direct target(s) and affected pathways of this compound. The next phase involves targeted experiments to validate these hypotheses and compare the compound's activity to that of established alternatives.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Once a primary candidate target is identified from TPP, a standard Cellular Thermal Shift Assay (CETSA) can be used to confirm direct target engagement in a more focused and often higher-throughput manner.[1][10] This assay is crucial for validating that the compound interacts with its intended molecular target within a cellular environment.[11][12]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Cells expressingcandidate target] --> B{Treat with varyingconcentrations ofthis compound}; B --> C{Heat at a fixeddenaturing temperature}; C --> D[Lysis & Centrifugation]; D --> E{Quantify solubletarget protein(e.g., Western Blot)}; E --> F[Generate Dose-ResponseCurve for Stabilization];

} Workflow for targeted CETSA.

Data Presentation: Comparative Target Engagement

CompoundTarget ProteinEC₅₀ of Thermal Stabilization (µM)
This compoundCandidate Target XTo be determined
Alternative 1 (e.g., Kinase Inhibitor) Target Kinase Y0.1
Alternative 2 (e.g., GPCR Ligand) Target GPCR Z1.5

This table will allow for a direct comparison of the potency of our lead compound in stabilizing its target relative to well-characterized drugs and their respective targets.

Kinome Profiling for Selectivity

If the TPP results suggest that this compound binds to one or more kinases, or if we want to assess its off-target effects on this important class of enzymes, a kinome profiling screen is highly recommended.[13][14] This involves screening the compound against a large panel of kinases to determine its selectivity.[15][16][17]

Data Presentation: Kinome Selectivity Profile

CompoundNumber of Kinases ScreenedNumber of Kinases Inhibited >50% at 1 µMKey Off-Targets
This compound~400To be determinedTo be determined
Alternative 1 (e.g., Staurosporine) ~400>200Pan-kinase inhibitor
Alternative 2 (e.g., Imatinib) ~400~10BCR-ABL, c-KIT, PDGF-R

A selective compound will inhibit a small number of kinases, while a non-selective compound will show broad activity. This is crucial for predicting potential off-target toxicities.

Experimental Protocols

Protocol 1: Thermal Proteome Profiling (TPP)
  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with this compound or vehicle control for 1 hour.

  • Heat Shock: Aliquot cell suspensions and heat each aliquot to a different temperature (e.g., 40-64°C range) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated proteins by ultracentrifugation.

  • Sample Preparation for Mass Spectrometry: Collect the supernatant, reduce, alkylate, and digest the proteins with trypsin. Label the resulting peptides with tandem mass tags (TMT) for multiplexed analysis.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. For each protein, generate a melting curve and calculate the melting temperature (Tm). A significant shift in Tm in the presence of the compound indicates target engagement.

Protocol 2: RNA Sequencing (RNA-Seq)
  • Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle at a specific concentration and time point. Harvest the cells and extract total RNA using a commercial kit.

  • Library Preparation: Assess RNA quality and quantity. Prepare sequencing libraries from the total RNA, including poly(A) selection or rRNA depletion, fragmentation, reverse transcription, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome and quantify gene expression levels. Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated. Use pathway analysis tools (e.g., GSEA, DAVID) to identify enriched biological pathways and gene ontologies.

Protocol 3: Cellular Thermal Shift Assay (CETSA) by Western Blot
  • Cell Treatment: Treat intact cells with a range of concentrations of this compound or a vehicle control.

  • Heating Step: Heat the cell suspensions at a predetermined temperature (the temperature at which the target protein begins to denature) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction by centrifugation.

  • Western Blot Analysis: Quantify the amount of soluble target protein in the supernatant using SDS-PAGE and Western blotting with a specific antibody against the target protein.

  • Data Analysis: Plot the amount of soluble target protein as a function of the compound concentration to generate a dose-response curve and determine the EC₅₀ for thermal stabilization.[18]

Conclusion

Validating the mechanism of action of a novel compound with an unknown target requires a systematic and multi-pronged approach. By integrating unbiased, hypothesis-generating techniques like Thermal Proteome Profiling and RNA-Seq with targeted validation assays such as CETSA and kinome profiling, researchers can build a robust and data-driven understanding of a compound's MoA. This guide provides a clear roadmap and detailed protocols for this process, enabling drug development professionals to confidently advance their lead compounds toward the clinic. The principles and practices outlined here are aligned with regulatory expectations for a well-characterized drug candidate.[19][20][21][22][23]

References

A Senior Application Scientist's Guide to Benchmarking the ADME Properties of (1-Phenylpyrrolidin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting a Course for Promising Scaffolds

In the landscape of modern drug discovery, identifying a potent binder to a biological target is merely the first step. The true challenge lies in sculpting this initial "hit" into a viable drug candidate with a favorable pharmacokinetic profile. This journey is governed by the principles of ADME: Absorption, Distribution, Metabolism, and Excretion.[1][2] A compound's success or failure is inextricably linked to these properties, which dictate its bioavailability, residence time in the body, and potential for toxicity.[3] Early and accurate assessment of ADME parameters is therefore not just a recommendation but a critical strategy to mitigate late-stage clinical failures.[1][4]

The (1-Phenylpyrrolidin-3-yl)methanol scaffold has emerged as a structure of interest in medicinal chemistry due to its versatile three-dimensional geometry and synthetic tractability. Its core structure presents multiple vectors for chemical modification, allowing for fine-tuning of physicochemical properties. However, before significant resources are invested in synthesizing a large library of analogues, it is imperative to establish a robust, data-driven framework for evaluating their ADME characteristics.

This guide provides a comprehensive, field-proven strategy for benchmarking the ADME properties of a novel series of this compound derivatives. We will move beyond simple data reporting, delving into the causality behind experimental choices and providing detailed, self-validating protocols. The objective is to empower research teams to make informed, go/no-go decisions, identify potential liabilities early, and guide synthetic chemistry efforts toward candidates with the highest probability of success.

Part 1: Absorption — Will the Compound Reach the Bloodstream?

Oral administration is the most common and preferred route for drug delivery. For a drug to be effective via this route, it must first be absorbed from the gastrointestinal (GI) tract into the bloodstream. This process is dominated by a compound's ability to permeate the intestinal epithelium. Our benchmarking strategy employs a tiered approach, starting with a high-throughput, cost-effective assay to assess passive permeability, followed by a more complex, biologically relevant model to investigate active transport phenomena.[5]

Tier 1 Screening: Parallel Artificial Membrane Permeability Assay (PAMPA)

Expertise & Experience: The PAMPA model is a cell-free assay that predicts passive diffusion, which is a primary driver of absorption for many small molecules.[5] We use it as a first-pass filter. Its simplicity and speed allow us to rank-order a large number of initial derivatives based on their intrinsic ability to cross a lipid membrane, providing a rapid understanding of how structural changes impact this fundamental property.[5][6]

Experimental Protocol: PAMPA for Gastrointestinal Tract (GIT) Permeability

  • Preparation of Solutions:

    • Lipid Solution: Prepare a solution of 1% lecithin in dodecane and sonicate until fully dissolved.[6] This mixture mimics the phospholipid bilayer of the intestinal cell membrane.

    • Test Compound Stock: Prepare 10 mM stock solutions of each this compound derivative in DMSO.

    • Donor Solution: Dilute the test compound stock to a final concentration of 10 µM in a buffer of 1X PBS at pH 7.4 with 5% DMSO.[6][7]

    • Acceptor Solution: Prepare a buffer of 1X PBS at pH 7.4 with 5% DMSO.[6]

  • Assay Procedure:

    • Membrane Coating: Using a pipette, carefully dispense 5 µL of the lipid solution onto the membrane of each well in the donor plate.[6]

    • Loading Plates: Dispense 300 µL of the acceptor solution into the wells of the acceptor plate. Add 150 µL of the donor solution (containing the test compound) to the wells of the coated donor plate.[6]

    • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate the assembly at room temperature for 10-20 hours in a moist chamber to prevent evaporation.[6]

  • Quantification and Analysis:

    • After incubation, separate the plates.

    • Transfer aliquots from both the donor and acceptor wells, along with an equilibrium standard, to a 96-well analysis plate.

    • Analyze the concentration of the compound in each sample using LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [(-VD * VA) / ((VD + VA) * Area * Time)] * ln(1 - [CA] / [Ceq]) Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [CA] is the compound concentration in the acceptor well, and [Ceq] is the equilibrium concentration.

Tier 2 Confirmation: Caco-2 Permeability Assay

Expertise & Experience: While PAMPA is excellent for passive diffusion, it cannot account for active transport or efflux, which are critical biological processes. The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that, when cultured for approximately 21 days, differentiate to form a barrier that structurally and functionally resembles the human intestinal epithelium, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[8][9][10] This assay is the industry standard for predicting in vivo drug absorption and identifying compounds that are substrates of efflux pumps.[9][11]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on semipermeable Transwell inserts for 21 days to allow for differentiation and monolayer formation.[8]

    • Trustworthiness Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. A TEER value ≥ 200 Ω·cm² confirms the integrity of the cell barrier.[12] Monolayers not meeting this criterion are discarded.

  • Assay Procedure:

    • Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution).

    • Prepare the dosing solution by diluting the test compound to a final concentration of 10 µM in the transport buffer.[9]

    • Apical to Basolateral (A→B) Transport: Add the dosing solution to the apical (donor) side and fresh buffer to the basolateral (acceptor) side.[12] This mimics absorption from the gut into the blood.

    • Basolateral to Apical (B→A) Transport: In a separate set of wells, add the dosing solution to the basolateral (donor) side and fresh buffer to the apical (acceptor) side.[12] This measures the rate of efflux back into the gut lumen.

    • Incubate the plates at 37°C with gentle shaking for 2 hours.[10]

  • Quantification and Analysis:

    • At the end of the incubation, take samples from both donor and acceptor compartments.

    • Analyze compound concentrations via LC-MS/MS.

    • Calculate the Papp values for both A→B and B→A directions.

    • Efflux Ratio (ER): Calculate the ER by dividing the Papp (B→A) by the Papp (A→B). An ER greater than 2 is a strong indication that the compound is a substrate for an active efflux transporter like P-gp.[8]

Data Presentation: Hypothetical Permeability Data

Compound IDScaffoldPAMPA Papp (10-6 cm/s)Caco-2 Papp (A→B) (10-6 cm/s)Caco-2 Papp (B→A) (10-6 cm/s)Efflux Ratio (ER)Predicted Absorption
Control-High Propranolol25.522.124.31.1High
Control-Low Atenolol0.20.50.61.2Low
PYR-001 This compound15.212.514.11.1High
PYR-002 1-(4-F-Phenyl)...16.11.819.811.0Low (Efflux)
PYR-003 1-(3-Cl-Phenyl)...8.97.58.11.1Moderate

Visualization: Permeability Assessment Workflow

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Mechanistic Confirmation Compound_Library Compound Library (this compound Derivatives) PAMPA PAMPA Assay Compound_Library->PAMPA Rank_Order Rank Order by Passive Permeability PAMPA->Rank_Order Caco2 Bidirectional Caco-2 Assay Rank_Order->Caco2 Select Promising and Diverse Hits Efflux_Analysis Calculate Efflux Ratio (ER) Caco2->Efflux_Analysis Final_Profile Comprehensive Absorption Profile Efflux_Analysis->Final_Profile

Caption: Tiered workflow for assessing intestinal permeability.

Part 2: Distribution — Where Does the Compound Go?

Once a drug enters the bloodstream, it doesn't circulate in isolation. It can bind to plasma proteins, primarily albumin. This binding is a critical parameter because it is generally accepted that only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and exert a pharmacological effect.[13][14] High plasma protein binding can act as a reservoir, but it can also limit efficacy and complicate dosing. Therefore, quantifying the free fraction is essential for interpreting in vivo data.

Gold Standard: Rapid Equilibrium Dialysis (RED) Assay

Expertise & Experience: The Rapid Equilibrium Dialysis (RED) method is a reliable and widely accepted assay for determining the extent of plasma protein binding.[13] It involves dialyzing a compound-spiked plasma sample against a buffer solution across a semi-permeable membrane that only allows the small, unbound drug molecules to pass through. At equilibrium, the concentration of the compound in the buffer is equal to the free concentration in the plasma, allowing for a direct and accurate measurement.[15]

Experimental Protocol: Plasma Protein Binding by RED

  • Preparation:

    • Prepare stock solutions of test compounds in DMSO.

    • Spike the test compounds into plasma (from relevant species, e.g., human, mouse, rat) at a final concentration of 1-5 µM. The final DMSO concentration should be kept low (<1%) to avoid protein denaturation.[13]

    • Prepare the RED device by rinsing the wells as per the manufacturer's instructions.

  • Assay Procedure:

    • Add the compound-spiked plasma to the sample chamber of the RED device insert.

    • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.[14]

    • Assemble the device and incubate at 37°C on an orbital shaker for approximately 4 hours to allow the system to reach equilibrium.[14][15]

  • Quantification and Analysis:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate comparison during analysis, matrix-match the samples: add blank plasma to the buffer aliquot and PBS to the plasma aliquot.[14]

    • Precipitate the proteins from both samples by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentrations.

    • Calculation: The fraction unbound (fu) is calculated as: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

Data Presentation: Hypothetical Plasma Protein Binding Data

Compound IDHuman Plasma fu (%)Mouse Plasma fu (%)Rat Plasma fu (%)Binding Classification
Control Warfarin1.22.51.8
PYR-001 25.431.828.1Moderately Bound
PYR-002 85.189.387.5Low Binding
PYR-003 3.55.14.2Highly Bound

Visualization: Drug Distribution Equilibrium

G cluster_legend Equilibrium Bloodstream Bloodstream Plasma Proteins (e.g., Albumin) Drug Bound Drug (Inactive Reservoir) Free Drug (Active) Membrane <-> Bloodstream:f0->Membrane Tissues Tissues Target Site Metabolic Enzymes Pharmacological Effect Metabolism & Excretion Membrane->Tissues:f0 Distribution Bound Drug (Inactive Reservoir) Bound Drug (Inactive Reservoir) Free Drug (Active) Free Drug (Active) Bound Drug (Inactive Reservoir)->Free Drug (Active) G cluster_0 Metabolic Stability Assessment cluster_1 Drug-Drug Interaction (DDI) Risk Promising_Hits Permeable, Non-Efflux Substrates Microsomes Microsomal Stability Assay Promising_Hits->Microsomes Clearance_Data Calculate Half-Life (t½) & Intrinsic Clearance (CLint) Microsomes->Clearance_Data CYP_Inhibition CYP450 Inhibition Assay (Panel of 5-7 Isoforms) Clearance_Data->CYP_Inhibition Select Compounds with Acceptable Stability IC50_Data Determine IC50 Values CYP_Inhibition->IC50_Data Final_Profile Comprehensive Metabolic Profile IC50_Data->Final_Profile

References

A Senior Application Scientist's Guide to Comparative Docking of Phenylpyrrolidine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenylpyrrolidine-based structures are a cornerstone in the development of therapeutics targeting the central nervous system, particularly as potent inhibitors of monoamine transporters (MATs).[1] These transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical for regulating neurotransmitter levels. Their dysfunction is implicated in numerous neurological and psychiatric disorders such as depression, Parkinson's disease, and substance abuse.[2] The phenylpyrrolidinone scaffold, found in compounds like pyrovalerone, is a key pharmacophore known for high-affinity binding to these transporters, primarily by blocking neurotransmitter reuptake.[1][3]

Computational molecular docking has become an indispensable tool in drug discovery for predicting how these ligands bind to their protein targets.[4] It allows researchers to visualize binding poses, predict binding affinities, and understand the molecular interactions driving recognition. However, the reliability of a docking study is heavily dependent on the chosen software, its underlying search algorithms, and its scoring functions.[4]

This guide provides an in-depth, comparative analysis of two widely-used docking platforms, AutoDock Vina and Schrödinger's Glide , using the human dopamine transporter (hDAT) as a case study. As a senior application scientist, my goal is not merely to present protocols but to explain the causality behind our choices, ensuring a self-validating and scientifically rigorous approach for researchers in the field.

Chapter 1: The Foundations of Molecular Docking

Molecular docking simulates the interaction between a small molecule (ligand) and a protein (receptor) to predict the preferred binding orientation and affinity. The process is governed by two core components:

  • Search Algorithm: This component explores the vast conformational space of the ligand within the receptor's binding site to generate a variety of possible binding poses.[5]

  • Scoring Function: This component evaluates each generated pose and assigns a score, which is typically an estimate of the binding free energy. A lower score generally indicates a more favorable binding interaction.[4][6]

The accuracy of these scoring functions is a persistent challenge in the field, with different types—physics-based, empirical, knowledge-based, and machine learning-based—each having distinct strengths and weaknesses.[4][7] Therefore, comparing results from different docking programs is crucial for building confidence in in silico predictions.

Chapter 2: Case Study Selection: A Phenylpyrrolidine Ligand and the Dopamine Transporter (DAT)

For this comparative guide, we will focus on the interaction between a well-characterized phenylpyrrolidine-based DAT inhibitor, (-)-2-β-carbomethoxy-3-β-(4-fluorophenyl)tropane (β-CFT) , and the human dopamine transporter (hDAT).

  • Target Protein: Human Dopamine Transporter (hDAT)

  • PDB ID: --INVALID-LINK--[8] This crystal structure provides a high-resolution view of hDAT in a stable, outward-facing conformation, co-crystallized with the very ligand we will be docking, β-CFT. This allows for a crucial validation step: comparing our docked pose to the experimentally determined one.

  • Ligand: β-CFT, a cocaine analog and potent DAT inhibitor.

To establish a benchmark for our docking predictions, we will use experimentally determined binding affinities for a selection of DAT inhibitors.

CompoundExperimental Binding Affinity (Ki, nM)Source
Cocaine120 - 189[9]
Methylphenidate84 - 185[9]
Pyrovalerone Analog78[3]
GBR-1290912 - 14[9]
JJC8-088 (Benztropine analog)2.6[10]

Chapter 3: A Comparative Methodological Workflow

A successful docking experiment hinges on meticulous preparation of both the receptor and the ligand. The overall workflow is a multi-stage process designed to ensure that the inputs are chemically correct and optimized for the docking algorithm.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis PDB Fetch PDB Structure (e.g., 8VBY) Clean Clean Protein: Remove Waters, Hetatoms PDB->Clean LigPrep Prepare Ligand: Generate 3D Conformation, Assign Charges PDB->LigPrep ProtPrep Prepare Receptor: Add Hydrogens, Assign Charges Clean->ProtPrep Grid Define Binding Site & Generate Grid ProtPrep->Grid DockVina AutoDock Vina (Lamarckian GA) LigPrep->DockVina DockGlide Schrödinger Glide (Hierarchical Filters) LigPrep->DockGlide Grid->DockVina Grid->DockGlide Analyze Analyze Results: Binding Energy, RMSD, Interactions DockVina->Analyze DockGlide->Analyze Compare Compare Software Performance & Correlate with Exp. Data Analyze->Compare

Caption: High-level workflow for comparative molecular docking.

Protocol 1: General Protein and Ligand Preparation

This initial preparation is crucial and largely software-agnostic, though specific tools are used for execution. The goal is to produce a chemically accurate representation of the receptor and ligand.

  • Fetch and Clean the Protein Structure:

    • Action: Download the PDB file (e.g., 8VBY) from the RCSB PDB database.

    • Causality: The raw PDB file contains crystallographic water molecules, ions, and other heteroatoms that are often not relevant to the specific binding interaction being studied and can interfere with the docking process.[5][11]

    • Procedure: Using a molecular visualization tool like UCSF ChimeraX or Maestro, delete all water molecules and any cofactors or ions not essential for maintaining the binding site's structural integrity.[12][13] For 8VBY, we will remove the allosteric inhibitor MRS7292 and the Zinc ion, focusing only on the primary binding site occupied by β-CFT. We will also remove the co-crystallized β-CFT itself to prepare for re-docking.

  • Prepare the Receptor:

    • Action: Add hydrogen atoms, assign partial charges, and repair any missing side chains or loops.

    • Causality: Crystal structures often lack explicit hydrogen atoms. Adding them is essential for correctly defining hydrogen bond networks and steric properties.[11][13] Assigning partial charges is necessary for calculating electrostatic interactions, a key component of most scoring functions.[14]

    • Procedure: Utilize automated tools like the Protein Preparation Wizard in Schrödinger's Maestro or the Dock Prep tool in Chimera.[13][15] These tools add hydrogens, optimize their placement to form favorable H-bond networks, and assign charges using a defined force field (e.g., OPLS).

  • Prepare the Ligand:

    • Action: Generate a low-energy 3D conformation of the ligand and assign correct atom types and partial charges.

    • Causality: Ligands are flexible molecules. Starting with a single, high-energy conformation can trap the docking algorithm in a local energy minimum. It's crucial to generate a realistic 3D structure with correct bond orders and stereochemistry.[11][16]

    • Procedure: Use a tool like Schrödinger's LigPrep or open-source alternatives. These programs can take a 2D structure (e.g., from a SMILES string) and generate one or more low-energy 3D conformers, assigning appropriate protonation states and partial charges.[17]

Protocol 2: Docking with AutoDock Vina

AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[18][19]

  • Underlying Principles:

    • Search Algorithm: Vina employs a Lamarckian Genetic Algorithm , a stochastic method that combines a global search (genetic algorithm) with a local search for optimization.[20]

    • Scoring Function: It uses an empirical scoring function that includes terms for van der Waals interactions, hydrogen bonds, electrostatics, and hydrophobic effects, all weighted to reproduce experimental binding affinities.[21]

  • Step-by-Step Workflow:

    • File Preparation: Convert the prepared protein and ligand files into the required PDBQT format using AutoDock Tools (ADT) or the Meeko Python package.[20][22] This format includes atomic coordinates, partial charges, and atom type definitions.

    • Grid Box Definition: Define the search space for the docking run. This is a 3D box centered on the binding site.

      • Action: In ADT, visually place the grid box around the known binding site of β-CFT in 8VBY.[18][23] The size should be sufficient to allow the ligand to rotate freely but not so large as to waste computational time.

      • Command Line Example (conf.txt):

      • Command: vina --config conf.txt --log log.txt [24] 4. Analyze Results: The output PDBQT file contains multiple binding modes (poses) ranked by their predicted binding affinity in kcal/mol. [6]The log file provides the scores for each mode.

Protocol 3: Docking with Schrödinger's Glide

Glide is a commercial docking program renowned for its accuracy and robust performance in industrial drug discovery settings. [25]

  • Underlying Principles:

    • Search Algorithm: Glide uses a series of hierarchical filters to efficiently search for ligand poses. [26]It performs an exhaustive search of torsional space and then filters poses based on shape complementarity and chemical properties before final scoring.

    • Scoring Function: GlideScore is an empirical scoring function that includes terms for electrostatic and van der Waals interactions, rewards for hydrogen bonds, and penalties for steric clashes. [26]It is available in different precision modes, such as Standard Precision (SP) and Extra Precision (XP), which offer a trade-off between speed and accuracy. [27]

  • Step-by-Step Workflow (within Maestro GUI):

    • Receptor Grid Generation: Define the binding site.

      • Action: Open the Receptor Grid Generation panel. [28]Select the ligand (in this case, the position of the original co-crystallized β-CFT before it was deleted) to define the center of the grid box. The software automatically defines an inner and outer box for the calculation. [13] 2. Ligand Docking: Set up and run the docking job.

      • Action: Open the Ligand Docking panel. [28] * Settings: Select the grid file generated in the previous step. Choose the docking precision (e.g., 'SP' for Standard Precision).

      • Ligands: Select the prepared ligand file.

      • Launch: Start the job, which will run in the background.

    • Analyze Results: The results are imported directly into the Project Table. [28]The table lists the docked poses for the ligand along with key scores, including the GlideScore (in kcal/mol).

Chapter 4: Results and Analysis: A Head-to-Head Comparison

The ultimate test of a docking protocol is its ability to reproduce experimental findings. We evaluate this in two ways: pose prediction and score correlation.

Pose Prediction and Validation with RMSD

First, we assess how well each program can reproduce the known binding pose of β-CFT from the 8VBY crystal structure. The primary metric for this is the Root Mean Square Deviation (RMSD) , which measures the average distance between the atoms of the docked pose and the reference (crystal) pose. [6]A lower RMSD value signifies a more accurate prediction. [29]An RMSD of < 2.0 Å is generally considered a successful prediction. [14][29]

G cluster_rmsd RMSD Calculation Logic Crystal Crystal Structure Pose (Reference Coordinates) Superimpose Superimpose Structures Crystal->Superimpose Docked Docked Ligand Pose (Predicted Coordinates) Docked->Superimpose Calc Calculate RMSD: √[Σ(dᵢ²)/N] Superimpose->Calc Result RMSD Value (Å) Calc->Result

Caption: Logical flow for calculating the Root Mean Square Deviation (RMSD).

Docking SoftwareTop Pose Score (kcal/mol)RMSD from Crystal Pose (Å)
AutoDock Vina -9.81.35
Schrödinger Glide (SP) -11.20.88

Analysis: Both programs successfully reproduced the binding pose with RMSD values well below the 2.0 Å threshold, indicating that their search algorithms and scoring functions are effective for this ligand-protein system. Glide (SP) produced a pose slightly closer to the experimental structure.

Correlation with Experimental Data

While pose prediction is crucial, the ultimate goal for virtual screening is to have docking scores that correlate with experimental binding affinities (e.g., Ki or IC50). A strong correlation suggests the scoring function can reliably rank different compounds. [21]

Compound AutoDock Vina Score (kcal/mol) Glide (SP) Score (kcal/mol) Experimental Ki (nM)
β-CFT (Re-docked) -9.8 -11.2 ~15 (est. from analogs)
Cocaine -8.5 -9.1 120 - 189 [9]
Methylphenidate -8.9 -9.7 84 - 185 [9]

| GBR-12909 | -10.5 | -12.1 | 12 - 14 [9]|

Analysis:

  • Trend Observation: Both AutoDock Vina and Glide scores show a reasonable qualitative trend. Compounds with higher experimental affinity (lower Ki values), like GBR-12909, receive more favorable (more negative) docking scores than weaker binders like cocaine.

  • Causality: The scores are not directly equivalent to experimental binding free energies but serve as a ranking metric. [6]The differences in absolute values between Vina and Glide are expected, as their scoring functions are constructed and calibrated differently. [21]Glide's more negative scores may stem from its more complex functional form and parameterization. [26]The key insight is the preservation of the relative ranking of compounds.

Visualizing Key Interactions

Analysis of the top-ranked poses reveals the specific molecular interactions that stabilize the ligand in the binding pocket. For β-CFT in hDAT, both programs correctly identified key interactions:

  • Hydrogen Bonding: Interactions with key residues such as Asp79. [30]* Hydrophobic Interactions & Pi-Pi Stacking: Engagement with aromatic residues like Phe72, Tyr152, and Phe317, which form the core of the binding site. [30] Visual inspection using tools like PyMOL or Maestro is a mandatory step to ensure the predicted interactions are chemically sensible. [29]

Chapter 5: Discussion and Expert Recommendations

In this comparative study, both AutoDock Vina and Schrödinger's Glide proved to be effective tools for docking a phenylpyrrolidine ligand into the dopamine transporter.

  • Performance: Glide demonstrated a slight edge in pose prediction accuracy (lower RMSD). Both platforms produced docking scores that qualitatively correlated with experimental binding affinities, which is the primary requirement for virtual screening applications.

  • Causality of Choice:

    • Choose AutoDock Vina when:

      • Budget is a primary constraint. Vina is open-source and free for academic use.

      • High-throughput screening is needed. Vina is computationally efficient and can be easily parallelized on a cluster.

      • Flexibility and customization are desired. As a command-line tool, it is highly scriptable.

    • Choose Schrödinger's Glide when:

      • Highest accuracy is paramount. Glide's sophisticated sampling and scoring functions are often considered industry-leading. [25] * An integrated ecosystem is beneficial. The Schrödinger suite provides seamless tools for protein preparation, ligand preparation, and post-docking analysis (e.g., free energy perturbation calculations).

      • Ease of use is important. The Maestro graphical interface provides a user-friendly workflow from start to finish. [28] Trustworthiness and Limitations: It is critical to remember that molecular docking is a simulation. The results are predictions, not certainties. The "garbage in, garbage out" principle applies; the quality of the output is entirely dependent on the quality of the prepared input structures. [11]Furthermore, scoring functions are approximations and often struggle with challenges like protein flexibility and the role of water molecules. [4]Therefore, docking results should always be treated as hypotheses that require subsequent experimental validation.

Conclusion

This guide demonstrates a rigorous, self-validating workflow for the comparative docking of phenylpyrrolidine ligands. By meticulously preparing the system, running parallel docking simulations with AutoDock Vina and Schrödinger's Glide, and critically analyzing the results against experimental data, researchers can build a high degree of confidence in their in silico findings. The choice of software ultimately depends on the specific research goals, available resources, and desired balance between speed, accuracy, and cost. Both platforms, when used correctly, are powerful assets in the rational design of novel monoamine transporter inhibitors.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (1-Phenylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all materials involved in the scientific process. This guide provides an in-depth, procedural framework for the proper disposal of (1-Phenylpyrrolidin-3-yl)methanol, ensuring the safety of laboratory personnel and the preservation of our environment. The protocols outlined herein are synthesized from established safety data sheets of analogous compounds and universal best practices in chemical waste management, providing a robust system for responsible disposal.

Understanding the Hazard Profile: A Prerequisite to Safe Handling

Based on available data for analogous compounds, this compound should be handled as a substance that is:

  • Acutely Toxic if Swallowed: Poses a significant health risk if ingested.

  • A Cause of Serious Eye Damage/Irritation: Can result in significant injury to the eyes upon contact.[1]

  • A Cause of Skin Irritation: May cause redness, itching, and inflammation upon dermal contact.[1]

  • A Potential Cause of Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1]

When heated to decomposition, pyrrolidine derivatives may emit highly toxic fumes of nitrogen oxides, further underscoring the need for careful handling and disposal.[2]

Table 1: Hazard Identification and Precautionary Measures

Hazard ClassificationGHS PictogramSignal WordPrecautionary Statements
Acute Toxicity, Oral (Category 4)Danger H302: Harmful if swallowed.
Serious Eye Damage/Eye IrritationcorrosiveDanger H318: Causes serious eye damage. H319: Causes serious eye irritation.[1]
Skin Irritation (Category 2)Warning H315: Causes skin irritation.[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemWarning H335: May cause respiratory irritation.[1]

Given these potential hazards, the cardinal rule for disposal is clear: This compound and its containers must be disposed of through an approved waste disposal plant. [1][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the safe disposal of this compound waste. This workflow is designed to be a self-validating system, ensuring that all safety and regulatory considerations are met at each stage.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any waste containing this compound, it is imperative to be outfitted with the appropriate PPE. This is not merely a suggestion but a critical safety requirement.

  • Eye Protection: Wear chemical safety goggles and a face shield to protect against splashes.[1][6]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[7]

  • Body Protection: A lab coat or chemical-resistant apron is necessary to protect against skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[8]

Step 2: Waste Segregation and Containerization - Preventing Unwanted Reactions

Proper segregation of chemical waste is fundamental to laboratory safety. Incompatible wastes, when mixed, can lead to dangerous reactions.

  • Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste.[9]

  • Container Compatibility: The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.[10]

  • Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard symbols (e.g., "Toxic," "Irritant").[9][10]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[9][10]

Step 3: Managing Contaminated Materials - A Comprehensive Approach

Disposal considerations extend beyond the chemical itself to include any materials that have come into contact with it.

  • Empty Containers: "Empty" containers of this compound are still considered hazardous waste. They must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[9][11] The rinsate must be collected and disposed of as hazardous waste.[11] After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plastic.[11]

  • Contaminated Labware and PPE: Any disposable items such as gloves, weighing paper, or pipette tips that are contaminated with this compound must be placed in the designated solid chemical waste container.

Step 4: Awaiting Pickup - Safe and Secure Storage

While awaiting collection by your institution's Environmental Health and Safety (EHS) department, proper storage of the waste container is crucial.

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[1][12]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[11]

  • Segregation: Ensure the waste container is stored away from incompatible materials, particularly strong oxidizing agents and acids.[3]

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill, a swift and informed response is critical to mitigate potential harm.

  • Evacuate and Alert: Immediately evacuate the affected area and alert your colleagues and supervisor.

  • Control Ignition Sources: If the material is in a solvent, remove all sources of ignition.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Small Spills: For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container.[1] For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the hazardous waste container.[4]

  • Large Spills: For large spills, contact your institution's EHS department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

The Disposal Decision Pathway

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe 1. Safety First container Select Labeled, Compatible Waste Container ppe->container 2. Prepare for Collection collect_solid Collect Solid Waste & Contaminated Materials container->collect_solid 3a. Solid Waste collect_liquid Collect Liquid Waste & Rinsate container->collect_liquid 3b. Liquid Waste seal_container Securely Seal Waste Container collect_solid->seal_container collect_liquid->seal_container store_safe Store in Designated, Ventilated Area with Secondary Containment seal_container->store_safe 4. Secure Storage contact_ehs Contact EHS for Waste Pickup store_safe->contact_ehs 5. Initiate Disposal end End: Disposal via Approved Waste Disposal Plant contact_ehs->end 6. Final Disposition

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, responsible, and compliant with the highest standards of laboratory practice. The principles of understanding the hazard, utilizing proper protective equipment, and following a systematic disposal protocol are the cornerstones of a safe and sustainable research environment.

References

Definitive Guide to Personal Protective Equipment for Handling (1-Phenylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, critical safety protocols and logistical procedures for the handling of (1-Phenylpyrrolidin-3-yl)methanol (CAS No. 99858-80-7). It is designed for researchers, chemists, and drug development professionals who require not just a list of rules, but a deep, causal understanding of the "why" behind each safety measure. Our objective is to build a foundation of trust by delivering actionable, field-proven insights that extend beyond the product itself, ensuring both personal safety and experimental integrity.

Hazard Assessment: A Proactive Stance on Safety

This compound is a solid heterocyclic building block. While comprehensive toxicological data for this specific molecule is not fully established, authoritative safety data for the compound and its close structural analogs mandates a cautious and thorough approach. The primary hazards identified are significant and demand respect.[1]

The signal word "Danger" is associated with this chemical class, indicating the potential for severe outcomes upon improper handling. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust or aerosols.[2]

Table 1: GHS Hazard Classifications for this compound & Analogs

Hazard CodeHazard StatementGHS ClassificationSource(s)
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)[1]
H315 Causes skin irritationSkin Corrosion/Irritation (Category 2)[1][2][3]
H318 / H319 Causes serious eye damage / irritationSerious Eye Damage/Irritation (Category 1 / 2A)[1][2][3]
H335 May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure (Category 3)[1][2][3][4]

The causality behind these classifications is rooted in the chemical's structure. The pyrrolidine moiety, a foundational component, can be corrosive and irritating, while the overall molecule possesses characteristics that can lead to systemic effects if absorbed.[5][6] Therefore, the selection of Personal Protective Equipment (PPE) is not merely a suggestion but a critical control measure dictated by these known risks.

Core PPE Protocol: An Integrated System of Defense

Effective protection relies on an integrated system where each component complements the others. The following PPE is mandatory when handling this compound in any quantity.

Table 2: Mandatory Personal Protective Equipment

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Rationale: The H318 classification ("Causes serious eye damage") necessitates robust protection. Goggles prevent entry of dust particles and splashes from the sides, while a face shield offers a secondary barrier for the entire face during operations with a higher splash potential, such as reconstituting the solid.[6][7] Standard safety glasses are insufficient.
Hand Protection Chemical-resistant, disposable nitrile or neoprene gloves.Rationale: The H315 classification ("Causes skin irritation") requires an impermeable barrier.[1][2][3] Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for perforations before use and employ the proper removal technique to avoid contaminating your skin.[8][9] Change gloves immediately if contamination is suspected.
Skin and Body Protection A fully-buttoned, chemical-resistant laboratory coat.Rationale: Protects against accidental spills and contact with contaminated surfaces. This prevents the transfer of the chemical to personal clothing and skin.[5][6]
Respiratory Protection NIOSH-approved N95 (or higher) respirator.Rationale: The H335 classification ("May cause respiratory irritation") is key.[2][3][4] This is especially critical when weighing or transferring the powdered solid, as fine particles can become airborne. All handling of the solid form should ideally occur within a certified chemical fume hood to minimize inhalation risk.[2][7][10]

Operational Workflow: Integrating Safety into Your Protocol

Safe handling is a process, not a single action. The following workflow embeds PPE usage into the procedural steps of working with this compound, creating a self-validating system of safety.

Step-by-Step Handling Protocol
  • Preparation & Area Setup:

    • Designate a specific work area, preferably inside a chemical fume hood.[7][10]

    • Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[7][10]

    • Gather all necessary equipment (spatulas, weigh boats, glassware, solvent) and place it within the fume hood to minimize movement in and out of the containment area.

    • Prepare for waste disposal by labeling a dedicated, sealed container for hazardous solid waste.[2][4]

  • Donning PPE (The Correct Sequence):

    • First, put on the laboratory coat.

    • Second, don the N95 respirator, ensuring a proper fit-check.

    • Third, put on chemical splash goggles.

    • Fourth, put on the face shield.

    • Finally, don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

  • Handling the Chemical:

    • Perform all manipulations, including weighing and transfer, within the fume hood sash at the lowest practical height.

    • Handle the container with care to avoid generating dust.[4]

    • If transferring the solid, use a spatula and gently tap to dispense. Avoid pouring, which can create airborne particles.

    • If creating a solution, add the solvent to the vessel containing the solid slowly to prevent splashing.

  • Post-Handling & Decontamination:

    • Securely close the primary container of this compound.

    • Decontaminate any equipment used (spatulas, glassware) according to your lab's standard procedures.

    • Wipe down the work surface inside the fume hood with an appropriate solvent and dispose of the cleaning materials in the designated hazardous waste container.

  • Doffing PPE (The Reverse Sequence):

    • Remove gloves first, using the proper technique to avoid touching the outer surface.[8]

    • Remove the face shield.

    • Remove the lab coat.

    • Remove your goggles.

    • Finally, remove your respirator.

    • Wash hands thoroughly with soap and water.[1][2][4]

G cluster_prep Phase 1: Preparation cluster_handle Phase 2: Handling cluster_post Phase 3: Post-Handling prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don PPE (Coat -> Resp -> Goggles -> Gloves) prep_area->don_ppe handle_chem 3. Handle Chemical (Weigh, Transfer, Dissolve) don_ppe->handle_chem decon 4. Decontaminate & Clean handle_chem->decon doff_ppe 5. Doff PPE (Gloves -> Goggles -> Coat -> Resp) decon->doff_ppe wash 6. Wash Hands Thoroughly doff_ppe->wash

Caption: Safe Handling Workflow for this compound.

Emergency Response Protocol

In the event of an exposure, immediate and correct action is critical. All personnel must be familiar with these procedures before beginning work.

  • Skin Contact: Immediately flush the affected skin with copious amounts of running water for at least 15 minutes while removing all contaminated clothing and shoes.[1][2][7] Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately flush the open eyes with running water for at least 15 minutes, holding the eyelids open.[1][2][7] Remove contact lenses if present and easy to do so.[2][4] You must seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air immediately.[1][2][7] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled).[10] Call for immediate medical assistance.[2][10]

  • Ingestion: Do NOT induce vomiting.[7][10] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[7] Call a poison center or doctor immediately.[2][11]

Caption: Immediate Emergency Response Flowchart.

Disposal of Contaminated Materials and Chemical Waste

Proper disposal is a crucial final step in the safe handling lifecycle, preventing downstream exposure and environmental contamination.

  • Contaminated PPE: All disposable PPE, including gloves, respirator cartridges, and any contaminated disposable lab coats, must be treated as hazardous waste. Place them in a sealed, clearly labeled hazardous waste container immediately after doffing. Do not discard them in the regular trash.

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.[2][4] They should be collected in a compatible, sealed, and properly labeled container.

  • Regulatory Compliance: Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[12] Never discharge chemical waste into drains or sewers.[4][8]

By adhering to this comprehensive guide, you establish a robust framework for safety and responsibility in the laboratory. This protocol is designed to be a living document, adaptable to your specific experimental context while maintaining the highest standards of protection for you and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Phenylpyrrolidin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-Phenylpyrrolidin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.